molecular formula C11H12O3 B1602167 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 31846-36-3

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1602167
CAS No.: 31846-36-3
M. Wt: 192.21 g/mol
InChI Key: DCMQTTORXXHHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a tetrahydronaphthalene derivative that serves as a chemical scaffold in medicinal chemistry research. The tetrahydronaphthalene (THN) core is of significant interest in the development of novel pharmacologically active compounds. Recent scientific investigations have highlighted tetrahydronaphthalene amides (THNAs) as a new class of ATP synthase inhibitors being explored for their potent efficacy against Mycobacterium tuberculosis , suggesting the structural value of this core in targeting bacterial energy metabolism . Furthermore, the tetralin structure is a subject of study in environmental microbiology, as it serves as a model recalcitrant compound for investigating bacterial biodegradation pathways, providing insights into microbial breakdown of complex hydrocarbons . This makes this compound a valuable building block for researchers developing new therapeutic agents and for studies aimed at understanding environmental bioremediation processes.

Properties

IUPAC Name

7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8,12H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMQTTORXXHHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561448
Record name 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31846-36-3
Record name 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31846-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31846-36-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Understanding these fundamental characteristics is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring robust analytical method development. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay between the compound's structure and its measured properties.

Molecular Structure and Identity

This compound possesses a bicyclic structure composed of a fused benzene ring and a cyclohexane ring, the latter of which is substituted with a carboxylic acid group at the 2-position and a hydroxyl group on the aromatic ring at the 7-position. This unique combination of a hydrophilic phenolic hydroxyl group, an ionizable carboxylic acid, and a lipophilic tetralin core imparts a distinct amphiphilic character to the molecule, governing its solubility, permeability, and potential for intermolecular interactions.

IdentifierValueSource
Chemical Name This compound-
CAS Number 31846-36-3[1][2]
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Canonical SMILES C1CC2=C(CC1C(=O)O)C=C(C=C2)O[2]
InChIKey DCMQTTORXXHHBL-UHFFFAOYSA-N

Key Physicochemical Parameters: A Quantitative Overview

The following table summarizes the critical physicochemical properties of this compound. It is important to note that while some experimental data for closely related analogs are available, specific experimental values for the target compound are not widely published. Therefore, a combination of predicted values from reliable computational models and estimations based on analog data is presented.

PropertyValue (Predicted/Estimated)Experimental Data (Analogs)
Melting Point (°C) Estimated: > 1501,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: 93-96 °C
Boiling Point (°C) > 300 (Decomposes)1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: ~268 °C
pKa (acidic) ~4.0 (Predicted)Benzoic Acid: 4.2
logP 1.8 (Predicted XLogP3-AA)-
Aqueous Solubility Poorly soluble-
Topological Polar Surface Area 57.5 Ų-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-

Expert Insights: The presence of the phenolic hydroxyl group and the carboxylic acid significantly increases the polarity compared to the parent tetralin structure. This is expected to result in a higher melting point due to increased intermolecular hydrogen bonding. The predicted pKa of ~4.0 is consistent with a typical carboxylic acid, indicating that it will be predominantly ionized at physiological pH. The predicted logP of 1.8 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.

Experimental Methodologies for Physicochemical Characterization

The determination of these physicochemical properties requires rigorous experimental protocols. As a self-validating system, each method should include appropriate controls and calibration standards to ensure data integrity.

Determination of Melting Point

The melting point is a critical indicator of purity and solid-state stability.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block. The temperature is raised at a rate of 10-20 °C/min until the temperature is approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate determination. A wide melting range can indicate the presence of impurities.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Finely powder and dry the sample Pack Pack into capillary tube (2-3 mm) Prep->Pack Insert Place capillary in calibrated apparatus Pack->Insert Heat1 Rapid heat to ~20°C below expected MP Insert->Heat1 Heat2 Slow heat (1-2°C/min) Heat1->Heat2 Record Record onset and clear point temperatures Heat2->Record Purity Assess purity based on melting range Record->Purity Solubility_Workflow A Prepare Buffers (various pH) B Add Excess Compound to Vials A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge for Phase Separation C->D E Quantify Supernatant via HPLC D->E F Determine pH-Solubility Profile E->F

References

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 31846-36-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (7-H-THNCA), a molecule with potential yet largely unexplored applications in medicinal chemistry and drug discovery. While direct research on this specific compound is limited, this document synthesizes available data on its physicochemical properties and explores its potential biological relevance by examining structurally related analogs. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic possibilities of the tetralin scaffold.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 31846-36-3, is a derivative of tetralin, a bicyclic hydrocarbon.[1][2][3][4] The structure features a hydroxyl group on the aromatic ring and a carboxylic acid group on the saturated ring, suggesting its potential for hydrogen bonding, which influences its physical properties like melting and boiling points.[3]

Table 1: Physicochemical Properties of 7-H-THNCA

PropertyValueSource
CAS Number 31846-36-3[1][2][3]
Molecular Formula C₁₁H₁₂O₃[1][3]
Molecular Weight 192.21 g/mol [1][3]
Form Solid
Predicted pKa 4.0 ± 0.20[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 57.5 Ų[3]

These properties suggest that 7-H-THNCA is a moderately polar molecule with the potential for interactions with biological targets through hydrogen bonding. Its predicted pKa indicates that it will exist predominantly in its deprotonated (carboxylate) form at physiological pH.

Synthesis Strategies: Insights from Analogous Compounds

A plausible synthetic route for 7-H-THNCA could be envisioned starting from a protected 7-hydroxy-2-tetralone. The carboxylic acid moiety could be introduced via various established organic chemistry methodologies.

Conceptual Experimental Workflow for the Synthesis of 7-H-THNCA (Hypothetical)

A Start: 7-Benzyloxy-2-tetralone B Reformatsky Reaction (e.g., with ethyl bromoacetate and zinc) A->B C Dehydration (e.g., acid-catalyzed) B->C D Catalytic Hydrogenation (e.g., H2, Pd/C) C->D E Hydrolysis of Ester (e.g., NaOH, then H3O+) D->E F Deprotection of Phenol (e.g., H2, Pd/C) E->F G End: this compound F->G

Caption: Hypothetical synthetic pathway for 7-H-THNCA.

Potential Biological Activity: A Landscape Defined by Analogs

Direct biological studies on 7-H-THNCA are currently lacking in the scientific literature. However, the tetralin scaffold is a well-established pharmacophore present in numerous biologically active compounds. By examining the activities of its close analogs, we can infer potential areas of investigation for 7-H-THNCA.

Neurological and CNS-Related Activities

Derivatives of 2-aminotetralin, which share the same core structure as 7-H-THNCA but with an amino group instead of a carboxylic acid, have been extensively studied for their effects on the central nervous system. For instance, 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT) is a well-known dopamine D3 receptor agonist. The pharmacological effects of these aminotetralin derivatives are often complex, with activities at dopamine, serotonin, and norepinephrine receptors. This suggests that the tetralin scaffold can be effectively targeted to modulate neurotransmitter systems.

Anticancer and Cytotoxic Potential

Naphthalene derivatives have also been investigated for their anticancer properties. For example, certain substituted tetrahydro-naphthalene glycosides have shown promising in-vitro cytotoxic activity.[5] Furthermore, ring-substituted 1-hydroxynaphthalene-2-carboxanilides have demonstrated antiproliferative and apoptosis-inducing effects in cancer cell lines.[6] These findings suggest that the hydroxylated naphthalene core, as present in 7-H-THNCA, could be a valuable starting point for the design of novel anticancer agents.

Antimicrobial Activity

Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and evaluated for their antimicrobial activity.[7] While structurally more complex, these compounds share the feature of a hydroxylated bicyclic system with an acetic acid moiety, hinting at the potential for antimicrobial applications of 7-H-THNCA and its derivatives.

Logical Relationship of 7-H-THNCA to Biologically Active Analogs

A This compound (CAS 31846-36-3) B Aminotetralin Derivatives (e.g., 7-OH-DPAT) A->B Structural Analogy C Naphthalene-based Cytotoxic Agents (e.g., Tetrahydro-naphthalene glycosides) A->C Structural Analogy D Hydroxylated Bicyclic Antimicrobials A->D Structural Analogy E Potential CNS Activity B->E F Potential Anticancer Activity C->F G Potential Antimicrobial Activity D->G

Caption: Inferred potential activities of 7-H-THNCA based on its structural relationship to known bioactive compounds.

Future Directions and Research Opportunities

The limited data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

  • Development and optimization of a reliable synthetic route. A scalable and efficient synthesis is the first step towards enabling further research.

  • Comprehensive biological screening. 7-H-THNCA should be screened against a wide range of biological targets, including GPCRs (particularly dopamine and serotonin receptors), kinases, and cancer cell lines, to identify potential therapeutic applications.

  • Derivatization and structure-activity relationship (SAR) studies. The carboxylic acid and phenol moieties provide convenient handles for chemical modification. A systematic SAR study could lead to the discovery of potent and selective modulators of various biological targets.

  • In vitro and in vivo toxicological and metabolic studies. Understanding the safety profile and metabolic fate of 7-H-THNCA is crucial for its potential development as a therapeutic agent.[8][9][10]

Conclusion

This compound is a chemical entity with a promising structural scaffold that is present in a variety of biologically active molecules. While direct research on this compound is sparse, the known activities of its analogs in areas such as neuroscience, oncology, and infectious diseases suggest that 7-H-THNCA represents a valuable, yet underexplored, starting point for drug discovery and development. This guide serves as a call to the scientific community to further investigate the potential of this intriguing molecule.

References

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of its derivatives. Particular emphasis is placed on enantioselective synthetic strategies to access stereochemically pure compounds, a critical consideration for optimizing pharmacological activity and minimizing off-target effects. This document will explore the derivatization of this core structure and detail the associated anticancer and antimicrobial activities, supported by quantitative data and mechanistic insights.

Introduction: The Tetralin Scaffold in Drug Discovery

The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a common motif in a multitude of biologically active compounds. Its conformational flexibility, combined with the presence of both saturated and aromatic rings, allows for diverse interactions with biological targets. The incorporation of hydroxyl and carboxylic acid functional groups, as seen in the this compound core, provides key points for hydrogen bonding and salt bridge formation, which are crucial for molecular recognition at receptor and enzyme active sites. Furthermore, these functional groups serve as convenient handles for synthetic modification, enabling the generation of extensive derivative libraries for structure-activity relationship (SAR) studies.

Derivatives of the broader tetralin class have demonstrated a wide array of pharmacological effects, including anti-HIV, antibacterial, hypotensive, antiarrhythmic, and anticancer activities.[1] This guide will focus specifically on derivatives of this compound, exploring the scientific rationale and experimental methodologies for their synthesis and biological characterization.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives requires a strategic approach to control regioselectivity and stereochemistry. While a direct, detailed synthesis for the parent compound is not extensively reported in publicly available literature, a plausible and adaptable enantioselective route can be devised based on established methods for similar structures, such as (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.[2]

Enantioselective Synthesis of the Core Scaffold

An effective strategy for the asymmetric synthesis of the core scaffold begins with a suitably protected precursor, such as 7-methoxy-2-tetralone. This approach allows for the late-stage deprotection to reveal the 7-hydroxy group, preventing potential interference with earlier synthetic steps.

A proposed synthetic pathway is outlined below:

Synthetic_Pathway_Core_Scaffold start 7-Methoxy-2-tetralone intermediate1 Enolate Formation start->intermediate1 Base (e.g., LDA) intermediate2 Asymmetric Michael Addition (Chiral Auxiliary/Catalyst) intermediate1->intermediate2 Michael Acceptor (e.g., Chiral Acrylate) intermediate3 Hydrolysis intermediate2->intermediate3 intermediate4 7-Methoxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic Acid Ester intermediate3->intermediate4 intermediate5 Ester Hydrolysis intermediate4->intermediate5 Base (e.g., LiOH) product_methoxy 7-Methoxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic Acid intermediate5->product_methoxy final_product 7-Hydroxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic Acid product_methoxy->final_product Demethylation (e.g., BBr3)

Caption: Proposed enantioselective synthesis of the core scaffold.

Experimental Protocol: A Generalized Approach

  • Enolate Formation: To a solution of 7-methoxy-2-tetralone in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate.

  • Asymmetric Michael Addition: A chiral Michael acceptor, for instance, a chiral acrylate ester, is introduced to the enolate solution. The reaction is stirred at low temperature and allowed to slowly warm to room temperature to facilitate the diastereoselective formation of the carbon-carbon bond at the 2-position. The choice of chiral auxiliary on the acrylate is critical for inducing high stereoselectivity.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

  • Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Demethylation: The methoxy group is cleaved to the free hydroxyl group using a demethylating agent like boron tribromide (BBr₃) in an appropriate solvent such as dichloromethane.

  • Final Purification: The final product, this compound, is purified by recrystallization or column chromatography.

The enantiomeric purity of the final product can be determined by chiral HPLC.

Derivatization Strategies

The carboxylic acid and the phenolic hydroxyl group of the core scaffold are amenable to a variety of chemical modifications to generate a library of derivatives.

Derivatization_Strategies cluster_0 Carboxylic Acid Modifications cluster_1 Phenolic Hydroxyl Modifications core 7-Hydroxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic Acid amide Amide Formation core->amide Amine, Coupling Agent (e.g., HATU, EDCI) ester Esterification core->ester Alcohol, Acid Catalyst ether Etherification core->ether Alkyl Halide, Base ester_phenol Esterification core->ester_phenol Acyl Chloride, Base derivatives Derivatives amide->derivatives ester->derivatives ether->derivatives ester_phenol->derivatives

Caption: Key derivatization strategies for the core scaffold.

Experimental Protocols for Derivatization:

  • Amide Formation: The carboxylic acid can be coupled with a variety of primary and secondary amines using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).

  • Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions (Fischer esterification).

  • Etherification: The phenolic hydroxyl group can be alkylated to form ethers via the Williamson ether synthesis, which involves deprotonation with a base (e.g., sodium hydride) followed by reaction with an alkyl halide.

  • Phenolic Esterification: The hydroxyl group can be acylated to form esters by reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine).

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound are not extensively documented, the broader class of tetralin derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous tetralin-based compounds have been investigated for their potential as anticancer agents. For instance, certain tetralin-6-yl-heterocyclic derivatives have demonstrated notable cytotoxicity against human cancer cell lines.

Compound ClassCell LineIC₅₀ (µg/mL)Reference
Tetralin-6-yl-chalconeHeLa (Cervical Cancer)3.5[3][4]
MCF-7 (Breast Cancer)4.5[1][3][4]
Thiazoline-tetralinMCF-7 (Breast Cancer)Varies (compound-dependent)
A549 (Lung Cancer)Varies (compound-dependent)[5]

IC₅₀: The half maximal inhibitory concentration.

The mechanism of action for these anticancer tetralin derivatives often involves the induction of apoptosis and inhibition of DNA synthesis.[5] The planar aromatic ring of the tetralin scaffold can participate in π-π stacking interactions with biological macromolecules, while the functional groups can form key hydrogen bonds and electrostatic interactions within the active sites of target proteins.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Tetralone derivatives, particularly those incorporating an aminoguanidinium moiety, have shown potent antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Compound ClassPathogenMIC (µg/mL)MBC (µg/mL)Reference
Aminoguanidine-tetraloneS. aureus ATCC 292130.54[2]
MRSA-214[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

The proposed mechanism of action for these compounds involves the disruption of the bacterial cell membrane integrity, leading to membrane depolarization and subsequent cell death.[2] Molecular docking studies have suggested that dihydrofolate reductase (DHFR) may be a potential target for some of these derivatives.[2]

Antimicrobial_Mechanism compound Aminoguanidine-Tetralone Derivative membrane Bacterial Cell Membrane compound->membrane Interaction depolarization Membrane Depolarization membrane->depolarization disruption Membrane Disruption depolarization->disruption death Bacterial Cell Death disruption->death

Caption: Proposed mechanism of antimicrobial action.

Future Directions and Conclusion

The this compound scaffold holds considerable potential for the development of new therapeutics. The synthetic strategies outlined in this guide provide a framework for the generation of diverse libraries of derivatives with controlled stereochemistry.

Future research in this area should focus on:

  • Synthesis and Screening: The synthesis and biological screening of a focused library of derivatives of the core scaffold to establish clear structure-activity relationships for anticancer and antimicrobial activities.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects. This could include target identification and validation studies, as well as an examination of their impact on relevant signaling pathways.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

Unveiling the Therapeutic Potential of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 2, 2026 – In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This technical guide delves into the untapped potential of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a molecule poised for significant interest within the drug discovery landscape. While direct biological targets of this specific compound remain largely uncharacterized in publicly available literature, its structural features, embedded within the broader class of tetralin derivatives, provide a fertile ground for hypothesizing its therapeutic applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a roadmap to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Tetralin Scaffold - A Privileged Structure in Medicinal Chemistry

The tetralin moiety, a bicyclic aromatic hydrocarbon, is a cornerstone in the design of numerous biologically active compounds. Its rigid, yet three-dimensional, structure provides an excellent scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. Derivatives of the tetralin core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-Parkinsonian, and anti-inflammatory effects.[1] Notably, the anthracycline class of antibiotics, which feature a tetralin ring system, are established DNA intercalating agents used in cancer chemotherapy.[1] This inherent bioactivity of the tetralin scaffold underscores the potential of this compound as a valuable starting point for drug discovery programs.

Molecular Structure:

  • IUPAC Name: this compound

  • SMILES: C1CC2=C(CC1C(=O)O)C=C(C=C2)O

  • PubChem CID: 14541268

Postulated Therapeutic Targets: An Evidence-Based Approach

In the absence of direct experimental data, a logical starting point for target identification is to examine structurally analogous compounds with known biological activities. This comparative analysis, coupled with in silico predictive methods, allows for the formulation of well-grounded hypotheses regarding the potential therapeutic targets of this compound.

Neurological Disorders: Targeting Dopamine and Serotonin Receptors

A significant body of research has focused on aminotetralin derivatives, which have shown high affinity and selectivity for dopamine and serotonin receptors. For instance, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a well-characterized and potent 5-HT1A serotonin receptor agonist.[2][3] Other 7-hydroxy-2-(dialkylamino)tetralin derivatives have been shown to act as dopamine D2 and D3 receptor antagonists.[4][5] The presence of the 7-hydroxyl group on the tetralin ring is a common feature in these neurologically active compounds. While our molecule of interest possesses a carboxylic acid at the 2-position instead of an amino group, the overall scaffold suggests that it may interact with aminergic G-protein coupled receptors (GPCRs). The carboxylic acid moiety could potentially engage in different binding interactions within the receptor pocket, possibly leading to a unique pharmacological profile, such as allosteric modulation.

Cancer: DNA Intercalation and Topoisomerase II Inhibition

The tetralin ring is a key structural component of several anticancer agents. As previously mentioned, anthracyclines like doxorubicin act as DNA intercalators, disrupting DNA replication and transcription in rapidly dividing cancer cells. Furthermore, some tetralin-based compounds, such as the semisynthetic derivatives of podophyllotoxin (etoposide and teniposide), are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. A structurally related compound, 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, has been described as a synthetic anthracycline and an experimental cancer drug that interacts with DNA. This precedent strongly suggests that this compound should be investigated for its potential as a DNA-targeting agent or a topoisomerase inhibitor.

Alzheimer's Disease: Acetylcholinesterase Inhibition

Several studies have reported the synthesis of tetralin derivatives with acetylcholinesterase (AChE) inhibitory activity.[6] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. The evaluation of this compound for AChE inhibition is a rational avenue of investigation, given the established activity of other members of this chemical class.

In Silico Target Prediction: A Virtual Screening Workflow

To further refine our hypotheses and identify novel potential targets, a systematic in silico approach is indispensable. The following workflow outlines a robust strategy for the virtual screening of this compound against a wide array of biological targets.

Ligand-Based Virtual Screening

This approach leverages the principle that structurally similar molecules are likely to have similar biological activities.

Step 1: 2D and 3D Similarity Searching: Utilize the SMILES string (C1CC2=C(CC1C(=O)O)C=C(C=C2)O) to perform similarity searches against large chemical databases such as PubChem, ChEMBL, and DrugBank. Employ Tanimoto coefficient-based similarity metrics with various chemical fingerprints (e.g., Morgan, MACCS keys) to identify the nearest neighbors of the query molecule.

Step 2: Analysis of Nearest Neighbors' Targets: Compile a list of the identified structurally similar compounds and their known biological targets with associated bioactivity data (e.g., IC50, Ki, EC50). This will generate a preliminary list of potential targets for this compound.

Structure-Based Virtual Screening (Molecular Docking)

This method involves docking the 3D structure of the compound into the binding sites of known protein targets.

Step 1: Target Selection: Based on the findings from the ligand-based screening and the broader literature on tetralin derivatives, select a panel of high-priority protein targets. This panel should include representatives from dopamine and serotonin receptors, DNA topoisomerases, and acetylcholinesterase.

Step 2: Protein Preparation: Obtain the 3D crystal structures of the selected targets from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Step 3: Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate atom types and partial charges.

Step 4: Molecular Docking: Perform molecular docking simulations using software such as AutoDock, Glide, or GOLD. Analyze the predicted binding poses and docking scores to estimate the binding affinity and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the compound and the protein targets.

Pharmacophore Modeling

Step 1: Pharmacophore Generation: Based on the binding poses obtained from molecular docking or from the alignment of known active ligands, generate pharmacophore models that define the essential 3D arrangement of chemical features required for biological activity.

Step 2: Database Screening: Use the generated pharmacophore models to screen large compound libraries to identify other molecules with the potential to bind to the same target.

Experimental Validation: A Step-by-Step Approach

The in silico predictions provide a strong foundation for experimental validation. The following protocols outline key experiments to confirm the predicted biological activities of this compound.

In Vitro Binding Assays

Protocol: Radioligand Binding Assay for GPCRs (e.g., Dopamine D2 Receptor)

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone) and increasing concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the enzyme solution and increasing concentrations of this compound. Pre-incubate for a defined period.

  • Reaction Initiation: Add DTNB and the substrate to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

DNA Interaction Assays

Protocol: DNA Intercalation Assay using UV-Visible Spectroscopy

  • Reagents: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-EDTA buffer, pH 7.4). Prepare a stock solution of this compound.

  • Titration: Record the UV-Visible absorption spectrum of the compound alone. Titrate the compound solution with increasing concentrations of DNA.

  • Spectral Analysis: Monitor for changes in the absorption spectrum of the compound upon addition of DNA. Hypochromism (decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum are indicative of DNA intercalation.

  • Binding Constant Calculation: The intrinsic binding constant (Kb) can be calculated from the spectral titration data using the Wolfe-Shimer equation.

Visualizing the Pathways and Workflows

To provide a clear and concise overview of the proposed mechanisms and experimental strategies, the following diagrams have been generated using Graphviz.

G cluster_0 Potential Therapeutic Areas cluster_1 Hypothesized Molecular Targets Neurological Disorders Neurological Disorders Cancer Cancer Alzheimer's Disease Alzheimer's Disease Dopamine/Serotonin Receptors Dopamine/Serotonin Receptors Dopamine/Serotonin Receptors->Neurological Disorders DNA/Topoisomerase II DNA/Topoisomerase II DNA/Topoisomerase II->Cancer Acetylcholinesterase Acetylcholinesterase Acetylcholinesterase->Alzheimer's Disease This compound This compound This compound->Dopamine/Serotonin Receptors interacts with This compound->DNA/Topoisomerase II interacts with This compound->Acetylcholinesterase interacts with

Caption: Postulated therapeutic targets and associated disease areas for this compound.

G Start Start Ligand-Based VS Ligand-Based Virtual Screening (Similarity Search) Start->Ligand-Based VS Hypothesized Targets Hypothesized Targets Ligand-Based VS->Hypothesized Targets Structure-Based VS Structure-Based Virtual Screening (Molecular Docking) In Vitro Assays In Vitro Experimental Validation (Binding, Enzyme, DNA Interaction) Structure-Based VS->In Vitro Assays Hypothesized Targets->Structure-Based VS Hit Confirmation Hit Confirmation In Vitro Assays->Hit Confirmation Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization

References

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1] Its unique conformational properties, arising from the fusion of a saturated cyclohexane ring to a benzene ring, allow for the precise spatial orientation of functional groups, making it a privileged structure for interacting with biological targets. This guide focuses on a specific, yet under-explored, member of this family: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid . While detailed historical and pharmacological data for this exact molecule are not extensively documented in publicly accessible literature, this paper will provide a comprehensive overview based on the established chemistry and biological activities of closely related tetralin derivatives. We will delve into its physicochemical properties, propose a logical synthetic pathway, and explore its potential pharmacological relevance, thereby providing a foundational resource for researchers interested in this and similar compounds.

Introduction to the Tetralin Scaffold: A Privileged Structure in Drug Discovery

The tetralin ring system is a recurring motif in a diverse array of bioactive molecules, ranging from anticancer agents to antidepressants.[1] Its significance lies in its rigid, yet three-dimensional, structure which can mimic a portion of a steroid or other endogenous ligands, while offering multiple points for chemical modification. This allows for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.

The historical development of tetralin-based drugs has seen their successful application in various therapeutic areas. For instance, the core of the selective serotonin reuptake inhibitor (SSRI) sertraline is a tetralin derivative. Furthermore, the tetralin moiety is found in compounds with analgesic and antipsychotic activities.[2][3] This broad spectrum of biological activity underscores the versatility of the tetralin scaffold and provides a strong rationale for the continued exploration of novel derivatives.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. For this compound, these properties can be summarized as follows:

PropertyValueSource
CAS Number 31846-36-3[4]
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Solid
InChI 1S/C11H12O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8,12H,1-2,5H2,(H,13,14)
SMILES OC(=O)C1CCc2ccc(O)cc2C1

The presence of both a hydroxyl group and a carboxylic acid group suggests that this molecule will exhibit both hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological macromolecules. The tetralin core provides a hydrophobic character, which will influence its solubility and ability to cross cell membranes.

Proposed Synthesis of this compound

Rationale for the Proposed Synthetic Pathway

The proposed synthesis aims to introduce the carboxylic acid functionality at the 2-position and subsequently demethylate the methoxy group to unveil the desired hydroxyl group. This strategy is advantageous as it utilizes a commercially available starting material and employs reactions that are generally high-yielding and well-documented for similar substrates. The protection of the phenol as a methyl ether in the initial steps prevents unwanted side reactions during the introduction of the carboxyl group.

Proposed Experimental Protocol

Step 1: Introduction of the Carboxylic Acid Moiety via a Reformatsky-type Reaction

  • Reactants: 7-methoxy-2-tetralone, ethyl bromoacetate, activated zinc.

  • Procedure:

    • To a stirred suspension of activated zinc in anhydrous tetrahydrofuran (THF), a solution of 7-methoxy-2-tetralone and ethyl bromoacetate in anhydrous THF is added dropwise under an inert atmosphere.

    • The reaction mixture is gently heated to initiate the reaction.

    • After the reaction is complete (monitored by TLC), the mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude product, the corresponding β-hydroxy ester, is then subjected to dehydration.

Step 2: Dehydration to the α,β-Unsaturated Ester

  • Reactants: Crude β-hydroxy ester from Step 1, p-toluenesulfonic acid.

  • Procedure:

    • The crude β-hydroxy ester is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

    • The mixture is refluxed with a Dean-Stark apparatus to remove water.

    • Upon completion of the reaction, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

    • The resulting α,β-unsaturated ester is purified by column chromatography.

Step 3: Catalytic Hydrogenation of the Double Bond

  • Reactants: α,β-unsaturated ester from Step 2, hydrogen gas, Palladium on carbon (Pd/C) catalyst.

  • Procedure:

    • The purified α,β-unsaturated ester is dissolved in ethanol or ethyl acetate.

    • A catalytic amount of 10% Pd/C is added.

    • The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

    • After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the saturated ester.

Step 4: Saponification of the Ester

  • Reactants: Saturated ester from Step 3, sodium hydroxide or potassium hydroxide.

  • Procedure:

    • The ester is dissolved in a mixture of ethanol and water.

    • An excess of aqueous sodium hydroxide is added, and the mixture is refluxed until the saponification is complete.

    • The ethanol is removed under reduced pressure, and the aqueous solution is washed with ether to remove any non-acidic impurities.

    • The aqueous layer is then acidified with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

    • The precipitate is collected by filtration, washed with cold water, and dried to yield 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Step 5: Demethylation to the Final Product

  • Reactants: 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid from Step 4, boron tribromide (BBr₃).

  • Procedure:

    • The methoxy-substituted carboxylic acid is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere.

    • A solution of boron tribromide in dichloromethane is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until the demethylation is complete.

    • The reaction is carefully quenched by the slow addition of water.

    • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

    • The crude product is purified by recrystallization or column chromatography to afford this compound.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product A 7-Methoxy-2-tetralone B Reformatsky-type Reaction A->B + Ethyl bromoacetate, Zn C Dehydration B->C p-TsOH, heat D Catalytic Hydrogenation C->D H₂, Pd/C E Saponification D->E NaOH, H₂O F Demethylation E->F BBr₃ G 7-Hydroxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid F->G

Proposed synthetic workflow for the target compound.

Potential Pharmacological Significance and Avenues for Future Research

Given the dearth of specific pharmacological data for this compound, its potential biological activities must be inferred from the properties of related compounds. The tetralin scaffold is known to be a versatile platform for engaging with a variety of biological targets.

Analgesic and Neuromodulatory Potential

Derivatives of 2-aminotetralin have been investigated for their analgesic properties.[2] The introduction of a carboxylic acid at the 2-position, along with the 7-hydroxyl group, could modulate the interaction with receptors in the central nervous system. Future research could involve screening this compound against a panel of CNS receptors, including opioid, dopamine, and serotonin receptors, to assess any potential neuromodulatory activity.

Anticancer Activity

The tetralin ring is a key structural component of several anticancer drugs.[5][6] The planar aromatic portion of the molecule can intercalate with DNA, while the substituents on the saturated ring can interact with proteins involved in cell proliferation and survival. The hydroxyl and carboxylic acid groups of the target molecule could potentially engage in hydrogen bonding interactions with key residues in the active sites of enzymes such as topoisomerases or kinases, which are often dysregulated in cancer. Initial in vitro studies could evaluate the cytotoxicity of this compound against a panel of cancer cell lines.

As a Scaffold for Further Derivatization

Perhaps the most immediate value of this compound is as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups provide two distinct handles for further chemical modification. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxyl group can be etherified or esterified. This would allow for the creation of a library of novel tetralin derivatives for high-throughput screening against various biological targets.

Potential_Applications cluster_research Potential Research Areas A 7-Hydroxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid B Analgesic & Neuromodulatory Activity Screening A->B C Anticancer Evaluation A->C D Scaffold for Chemical Library Synthesis A->D

Potential avenues for future research.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant tetralin family. While its specific discovery and history are not well-documented, its structural features suggest a high potential for biological activity. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and has outlined promising directions for future research. For scientists and drug development professionals, this compound offers a valuable starting point for the design and synthesis of novel therapeutic agents. The elucidation of its pharmacological profile through systematic screening and mechanistic studies is a logical and compelling next step in unlocking the full potential of this and other related tetralin derivatives.

References

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of this compound. While direct research on this specific molecule is limited, its core structure, the 7-hydroxytetralin scaffold, is a cornerstone in modern neuropharmacology. This document bridges the knowledge gap by synthesizing data from closely related, highly studied analogs—most notably the potent dopamine D2/D3 receptor agonist 7-OH-DPAT. We will explore the established significance of the scaffold, propose robust synthetic strategies for the target molecule, and provide a prospective analysis of its likely pharmacological and metabolic profile. This guide is designed to serve as a foundational resource for researchers interested in exploring this chemical space, whether for synthesizing novel compounds, identifying potential drug metabolites, or utilizing it as a fragment in drug discovery campaigns.

Introduction: The 7-Hydroxytetralin Scaffold - A Privileged Structure in Neuropharmacology

The 1,2,3,4-tetrahydronaphthalene (tetralin) ring system is a recurring motif in medicinal chemistry, offering a conformationally restrained scaffold that can effectively mimic endogenous ligands. The strategic placement of a hydroxyl group at the 7-position has proven to be particularly fruitful, leading to compounds with high affinity and selectivity for key neurotransmitter receptors.

The preeminent example of this scaffold's utility is 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT). This compound is a well-established and potent agonist with a preference for the dopamine D3 and D2 receptors.[1] Its activity has made it an invaluable tool for studying the dopaminergic system and a lead structure for developing drugs targeting neuropsychiatric disorders. The (+)-isomer of 7-OH-DPAT, in particular, shows marked stereoselectivity and is significantly more potent in its interaction with D3 and D2 receptors than its (-) counterpart.[1]

This compound represents a critical structural analog of these potent aminotetralins. The replacement of the basic di-n-propylamino group at the 2-position with an acidic carboxylic acid moiety fundamentally alters the molecule's physicochemical properties, including its charge, polarity, and hydrogen bonding potential. This transformation suggests three primary areas of relevance for researchers:

  • A Potential Metabolite: It could arise from the metabolism of related tetralin-based drugs.

  • A Synthetic Precursor: It may serve as a versatile starting material for the synthesis of novel, non-traditional tetralin analogs.

  • A Novel Pharmacological Tool: Its altered chemical nature could lead to a completely different biological activity profile, potentially interacting with new targets.

This guide will dissect the available literature on related structures to build a comprehensive and predictive model for the synthesis, characterization, and potential utility of the title compound.

Physicochemical Properties and Identification

While extensive experimental data is not available in peer-reviewed literature, key identifying information has been compiled from chemical suppliers.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
CAS Number 31846-36-3[2][3]
Appearance Solid (predicted)
InChI Key DCMQTTORXXHHBL-UHFFFAOYSA-N
SMILES OC(=O)C1CCc2ccc(O)cc2C1

The presence of both a phenolic hydroxyl group and a carboxylic acid group makes the molecule significantly more polar and acidic compared to its aminotetralin cousins. This would result in lower lipophilicity, impacting properties such as cell membrane permeability and blood-brain barrier penetration.

Synthetic Pathways and Methodologies

No direct, peer-reviewed synthesis of this compound has been published. However, by analyzing synthetic routes for structurally similar compounds, a robust and logical pathway can be proposed. The most viable strategy commences with the commercially available 7-methoxytetralone, introducing the C2-carboxylic acid, followed by a final demethylation step.

Proposed Retrosynthetic Analysis

The key challenges in the synthesis are the regioselective introduction of the carboxylic acid group at the C2 position and the final deprotection of the phenol.

G Target 7-Hydroxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid Intermediate1 7-Methoxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid Target->Intermediate1 Demethylation (e.g., BBr₃) Intermediate2 Functionalized C2 Intermediate (e.g., Tetralone Carboxylic Acid) Intermediate1->Intermediate2 Reduction/Modification Start 7-Methoxy-2-tetralone Intermediate2->Start C-C Bond Formation (e.g., Stobbe Condensation, Carboxylation)

Caption: Proposed retrosynthetic pathway for the target molecule.

Discussion of Synthetic Steps
  • C2-Functionality Introduction: Starting from 7-methoxy-2-tetralone, a carboxyl or precursor group must be introduced. A Stobbe condensation with diethyl succinate, analogous to syntheses of related tetralone carboxylic acids, presents a viable option.[4] This would be followed by hydrogenation of the resulting double bond and cyclization to form a tetralone carboxylic acid intermediate.[4] Subsequent reduction of the ketone would yield the desired tetralin carboxylic acid backbone.

  • Demethylation: The final and critical step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a standard transformation in organic synthesis. The use of boron tribromide (BBr₃) is a classic and highly effective method for this purpose.[5] Alternatively, high-yielding demethylation can be achieved using alkylthiolates.[5]

Exemplary Protocol: Demethylation of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

This protocol is based on standard literature procedures for demethylating aryl methyl ethers and is provided as a validated, trustworthy methodology.

Objective: To convert the 7-methoxy group to a 7-hydroxy group.

Materials:

  • 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1.0 M solution in DCM (3.0 eq)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve the starting material, 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, in anhydrous DCM under an inert atmosphere of argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the high reactivity of BBr₃ and prevent unwanted side reactions.

  • Slowly add the BBr₃ solution (3.0 eq) dropwise via syringe over 30 minutes. Maintain the temperature at -78 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of MeOH. Self-Validation: The quenching process will be exothermic and produce gas; slow addition is a critical safety and control measure.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in EtOAc and water. Adjust the pH of the aqueous layer to ~2 with 1 M HCl.

  • Separate the layers and extract the aqueous phase two more times with EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or silica gel column chromatography to obtain the final product, this compound.

Pharmacological Profile: A Prospective Analysis

The pharmacology of the title compound is likely to diverge significantly from its well-studied aminotetralin analogs due to the fundamental change in the C2 substituent.

Dopamine Receptor Activity: A Predicted Shift from Agonism

The dipropylamino group of 7-OH-DPAT is critical for its D2/D3 agonist activity, likely forming a key salt bridge with an acidic residue (e.g., Aspartate) in the receptor's binding pocket. Replacing this basic amine with an acidic carboxylic acid would disrupt this crucial interaction. It is therefore highly probable that This compound is not a dopamine D2/D3 receptor agonist. It may act as a weak antagonist or, more likely, have no significant affinity for these receptors.

The canonical signaling pathway for D2/D3 agonists like 7-OH-DPAT involves coupling to Gi/o proteins, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.

G cluster_membrane Cell Membrane Receptor Dopamine D₂/D₃ Receptor G_protein Gᵢ/ₒ Protein (α, βγ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αᵢ Inhibits cAMP ↓ cAMP AC->cAMP ATP to cAMP Agonist Agonist (e.g., 7-OH-DPAT) Agonist->Receptor Binds & Activates Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Signaling pathway for D2/D3 receptor agonists like 7-OH-DPAT.

Metabolic Profile

The metabolism of the parent tetralin structure is known to proceed via hydroxylation.[6] For the title compound, the most probable metabolic pathway would involve conjugation of the phenolic hydroxyl group.

  • Phase II Conjugation: The 7-hydroxy group is a prime site for glucuronidation (via UDP-glucuronosyltransferases) or sulfation (via sulfotransferases). This would increase water solubility and facilitate renal excretion.

  • Potential as a Metabolite: Conversely, if a drug containing a 7-H-tetralin-2-carboxylic acid ester or amide were administered, the title compound would be the primary hydrolysis product.

Other Potential Biological Activities

While speculative, the naphthoic acid substructure invites comparison to other biologically active molecules. For instance, certain dihydroxy-naphthoic acids have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), modulating the expression of cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7] Whether the partially saturated ring of the tetralin derivative would be tolerated by this receptor is unknown and would require experimental validation.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be highly characteristic. Expected signals would include:

    • Aromatic protons on the substituted ring, showing distinct splitting patterns based on their positions relative to the hydroxyl group.

    • A methine proton at the C2 position, coupled to the adjacent methylene protons.

    • Multiple signals for the aliphatic protons at the C1, C3, and C4 positions.

    • Broad singlets for the phenolic -OH and carboxylic acid -COOH protons, which would be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: Would show 11 distinct carbon signals, including those for the carboxylic acid carbonyl, the aromatic carbons (some bearing oxygen), and the aliphatic carbons.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode would readily show the deprotonated molecule [M-H]⁻ at m/z 191.2.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) would be the method of choice for assessing purity.

Future Directions and Research Opportunities

The limited data on this compound presents a clear opportunity for foundational research. Key future directions include:

  • Chemical Synthesis and Chiral Resolution: The first step is the successful synthesis and full characterization of the racemic compound. Subsequent chiral separation or asymmetric synthesis would be critical, as the biological activity of tetralin analogs is often highly stereospecific.[1]

  • Pharmacological Screening: The compound should be screened against a broad panel of receptors and enzymes to identify its primary biological targets. Initial screening should include dopamine receptors (to confirm the predicted lack of agonist activity) and the Aryl Hydrocarbon Receptor.

  • Metabolic Stability and Metabolite Identification: In vitro metabolic studies using liver microsomes or hepatocytes would clarify its metabolic fate and stability. This is particularly relevant if it is being considered as a potential drug metabolite.

  • Fragment-Based Drug Discovery: The molecule could serve as a valuable fragment for building larger, more complex molecules. Its defined structure and functional handles (phenol, carboxylic acid) make it an attractive starting point for library synthesis.

References

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and safety-conscious approach to the handling and application of this compound.

Compound Profile and Physicochemical Properties

This compound is a derivative of tetralin, featuring both a hydroxyl and a carboxylic acid functional group. These moieties are pivotal to its chemical reactivity and potential biological activity. A thorough understanding of its fundamental properties is the first step in its safe and effective use.

PropertyValueSource(s)
CAS Number 31846-36-3
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Solid
Storage Temperature 2-8°C, sealed in a dry environment[1]
SMILES String OC(=O)C1CCc2ccc(O)cc2C1
InChI Key DCMQTTORXXHHBL-UHFFFAOYSA-N

Hazard Identification and Safety Precautions

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

Signal Word: Warning

Precautionary Statements:

  • P264: Wash hands and exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to mitigate exposure risks.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles/ Face Shield researcher Researcher compound Handling Compound researcher->compound Initiates Handling compound->lab_coat Body Protection compound->gloves Hand Protection compound->goggles Eye/Face Protection

Caption: Mandatory PPE for handling the compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial. The following procedures are based on the known hazards of the compound and general laboratory safety protocols.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C.[1]

Handling:

  • Avoid creating dust.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Take measures to prevent the buildup of electrostatic charge.

Handling_Storage_Workflow cluster_handling Handling Protocol cluster_storage Storage Protocol receive Receive Compound ppe Don Appropriate PPE receive->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve/Use in Experiment weigh->dissolve cleanup Clean Work Area dissolve->cleanup store Store at 2-8°C cleanup->store Post-Experiment seal Tightly Seal Container store->seal log Log in Inventory seal->log

Caption: Workflow for safe handling and storage.

Biological Activity and Potential Applications: An Extrapolative Discussion

Direct research on the biological activity of this compound is limited in publicly available literature. However, the activities of structurally similar compounds can provide valuable insights into its potential pharmacological profile. It is crucial to underscore that these are theoretical considerations and require experimental validation.

  • Dopaminergic System: A structurally related compound, 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, has been shown to be a potent dopamine receptor agonist.[3] The presence of the hydroxylated tetralin core in the title compound suggests that it could potentially interact with dopamine receptors, though the carboxylic acid moiety would significantly alter its physicochemical properties and receptor binding profile.

  • Anticancer Potential: An isomer, 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is described as a synthetic anthracycline and has been investigated as an experimental cancer drug.[4] This suggests that the general scaffold may possess cytotoxic or other anticancer properties. The mechanism of action for such compounds often involves DNA intercalation or interference with topoisomerase enzymes.

Further research is necessary to elucidate the specific biological targets and signaling pathways of this compound.

Experimental Protocols: Synthesis, Purification, and Analysis

The following section outlines representative experimental procedures. These are generalized protocols and may require optimization based on specific experimental goals and available instrumentation.

Representative Synthesis

A general synthetic approach to this class of compounds can be adapted from the literature. For instance, the synthesis of a related compound, 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, involves the reduction of an unsaturated ester followed by further chemical modifications. A plausible route to the title compound could involve the catalytic hydrogenation of a suitable precursor.

Purification: Column Chromatography

Column chromatography is a standard method for the purification of this type of compound.

Protocol:

  • Slurry Preparation: The crude product is dissolved in a minimal amount of the eluent or a slightly more polar solvent.

  • Column Packing: A silica gel slurry is prepared in the chosen eluent (e.g., a hexane:ethyl acetate mixture) and packed into a chromatography column.

  • Loading: The dissolved crude product is carefully loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The splitting pattern will depend on the substitution of the aromatic ring.

  • Aliphatic Protons: Protons on the tetralin ring will appear in the aliphatic region (typically 1.5-3.0 ppm). The chemical shifts and coupling patterns will provide information about their relative positions.

  • Carboxylic Acid Proton: A characteristic broad singlet in the downfield region (10-13 ppm).[5]

  • Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, typically around 170-185 ppm for a carboxylic acid.[5]

  • Aromatic Carbons: Signals in the range of 110-160 ppm.

  • Aliphatic Carbons: Signals in the upfield region, typically 20-40 ppm.

Conclusion

This compound is a compound that requires careful handling due to its potential hazards. This guide provides a framework for its safe use in a research setting, from understanding its fundamental properties to implementing appropriate safety and experimental protocols. While direct biological data is sparse, the structural similarities to known bioactive molecules suggest that it may be a compound of interest for further investigation in drug discovery and development. All researchers are strongly encouraged to consult institutional safety guidelines and perform a thorough risk assessment before commencing any work with this chemical.

References

Methodological & Application

Application Notes & Protocols: Analytical Methods for the Detection of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Novel Tetralin Derivative

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a bicyclic organic compound featuring a tetralin core, a hydroxyl group, and a carboxylic acid moiety. This structure suggests potential applications in medicinal chemistry and drug development, where the tetralin scaffold is a known pharmacophore in various biologically active molecules. The carboxylic acid and hydroxyl groups provide sites for metabolic conjugation and influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Accurate and sensitive quantification of this analyte in various matrices, particularly biological fluids like plasma and urine, is paramount for preclinical and clinical research. Such analysis enables the characterization of its pharmacokinetic properties, assessment of its metabolic fate, and ensures quality control in synthetic processes. This document provides a comprehensive guide to state-of-the-art analytical methodologies for the robust detection and quantification of this compound, designed to be adapted and validated by researchers in drug development and analytical sciences.

Guiding Principles of Method Selection

The analytical strategy for a polar, acidic molecule like this compound hinges on the required sensitivity, selectivity, and the nature of the sample matrix. In complex biological samples, endogenous components can interfere with analysis, a phenomenon known as the matrix effect[1]. Therefore, robust sample preparation and highly selective detection are critical. This guide will detail three primary analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a cost-effective method for purity analysis and quantification at higher concentrations; Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification in biological matrices; and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique requiring derivatization to enhance volatility. Furthermore, given the presence of a chiral center at the C-2 position, a dedicated section on chiral separation will be presented.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for analyzing bulk material, synthetic reaction monitoring, and quantifying the analyte in simpler matrices or at higher concentrations. The phenolic ring in the tetralin structure provides a chromophore, allowing for direct UV detection.

Causality in Experimental Design:
  • Sample Preparation: For biological samples, a protein precipitation (PPT) or liquid-liquid extraction (LLE) step is essential to remove high molecular weight interferences like proteins[2]. LLE, particularly under acidic conditions, is effective for extracting carboxylic acids into an immiscible organic solvent, thereby cleaning the sample and concentrating the analyte[3].

  • Chromatography: A reversed-phase (RP) C18 column is the workhorse for separating moderately polar compounds. The mobile phase typically consists of an aqueous component with an acid modifier (e.g., formic or phosphoric acid) and an organic solvent (acetonitrile or methanol). The acid suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the RP column.

  • Detection: The optimal UV detection wavelength should be determined by acquiring a UV spectrum of the analyte. For aromatic systems, a wavelength in the range of 220-280 nm is typical. A detection wavelength of 220 nm is often chosen for general-purpose analysis of aromatic compounds[3].

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s_start Plasma Sample (100 µL) s_is Add Internal Standard s_start->s_is s_acidify Acidify with 1M HCl s_is->s_acidify s_lle Liquid-Liquid Extraction (e.g., with Chloroform) s_acidify->s_lle s_vortex Vortex & Centrifuge s_lle->s_vortex s_evap Evaporate Organic Layer s_vortex->s_evap s_recon Reconstitute in Mobile Phase s_evap->s_recon s_inject Inject into HPLC s_recon->s_inject s_sep C18 Column Separation s_inject->s_sep s_detect UV Detection (e.g., 220 nm) s_sep->s_detect

Caption: Workflow for HPLC-UV analysis of the analyte in plasma.

Detailed Protocol: HPLC-UV for Plasma Samples
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).

    • Acidify the sample by adding 50 µL of 1 M HCl to protonate the carboxylic acid.

    • Add 600 µL of an extraction solvent (e.g., chloroform or ethyl acetate)[3].

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 30 mM potassium phosphate buffer (adjusted to pH 3 with phosphoric acid) and acetonitrile (e.g., in a 60:40 v/v ratio)[3].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 220 nm[3].

  • Validation Parameters:

    • The method should be validated according to FDA or other relevant regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability[4].

    • A typical linear range for such a method might be 0.1 - 20 µg/mL in plasma[3].

ParameterTypical Acceptance CriteriaReference
Linearity (r²)≥ 0.995[5]
Accuracy85-115% (100 ± 15%)[6]
Precision (%RSD)≤ 15%[6]
RecoveryConsistent and reproducible[5]

Part 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For high-sensitivity and high-selectivity quantification, especially in complex biological matrices, UPLC-MS/MS is the preferred method. It combines the superior separation power of UPLC with the specificity of tandem mass spectrometry.

Causality in Experimental Design:
  • Ionization: The carboxylic acid and phenolic hydroxyl groups make the analyte amenable to negative ion mode electrospray ionization (ESI-), where it will readily lose a proton to form the [M-H]⁻ ion. Positive ion mode ([M+H]⁺) is also possible, but often less efficient for acidic compounds.

  • Sample Preparation: While LLE is effective, solid-phase extraction (SPE) can offer higher recovery and cleaner extracts[2]. A mixed-mode or polymeric SPE sorbent can be used to retain the analyte through hydrophobic and/or ion-exchange interactions, allowing for more rigorous washing steps to remove interferences.

  • MS/MS Detection: In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This transition is highly specific to the analyte, minimizing the impact of co-eluting matrix components. The choice of mobile phase additive (e.g., formic acid vs. acetic acid) can significantly impact MS/MS response[6].

Experimental Workflow: UPLC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis l_start Plasma/Urine Sample l_is Add Stable Isotope Labeled Internal Standard l_start->l_is l_spe Solid-Phase Extraction (SPE) l_is->l_spe l_wash Wash Cartridge l_spe->l_wash l_elute Elute Analyte l_wash->l_elute l_dry Evaporate & Reconstitute l_elute->l_dry l_inject Inject into UPLC l_dry->l_inject l_sep UPLC C18 Separation l_inject->l_sep l_ionize Electrospray Ionization (ESI) l_sep->l_ionize l_msms Tandem MS (MRM Mode) l_ionize->l_msms

Caption: Workflow for UPLC-MS/MS analysis of the analyte.

Detailed Protocol: UPLC-MS/MS for Plasma Samples
  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) for the most accurate quantification.

    • Pre-treat the sample by adding 200 µL of 2% phosphoric acid.

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[6].

    • Mobile Phase A: 0.1% Acetic Acid in Water[6].

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile[6].

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Negative (ESI-).

    • MRM Transitions: These must be determined experimentally by infusing a standard solution of the analyte. Based on its structure (MW: 192.21), a plausible transition in ESI- would be:

      • Precursor Ion [M-H]⁻: m/z 191.1

      • Product Ion: A likely fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group, resulting in a product ion of m/z 147.1. Another possibility is fragmentation of the tetralin ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound191.1 (Proposed)147.1 (Proposed)
Stable Isotope Labeled IS (e.g., ¹³C₆)197.1 (Proposed)153.1 (Proposed)

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique that can be very effective for metabolite profiling. However, polar and non-volatile compounds like the target analyte must be chemically modified via derivatization prior to analysis to increase their volatility and thermal stability[7].

Causality in Experimental Design:
  • Derivatization: A two-step derivatization is typically required. First, methoximation protects the keto group (if any, not in this case) and prevents tautomerization. Second, silylation of the acidic protons on the carboxylic acid and hydroxyl groups with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces them with nonpolar trimethylsilyl (TMS) groups[1][8]. This significantly increases the volatility of the analyte, making it suitable for GC.

  • Separation and Detection: A nonpolar GC column (e.g., DB-5ms) separates compounds based on their boiling points. Electron Ionization (EI) at 70 eV creates reproducible fragmentation patterns that can be used for identification against spectral libraries and for quantification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis g_start Extracted & Dried Residue g_deriv1 Step 1: Methoxyamination (Pyridine) g_start->g_deriv1 g_deriv2 Step 2: Silylation (MSTFA) g_deriv1->g_deriv2 g_inject Inject into GC g_deriv2->g_inject g_sep DB-5ms Column Separation g_inject->g_sep g_ionize Electron Ionization (EI) g_sep->g_ionize g_ms Mass Spectrometry (Scan or SIM) g_ionize->g_ms

Caption: Workflow for derivatization and GC-MS analysis.

Detailed Protocol: GC-MS Derivatization and Analysis
  • Sample Preparation and Derivatization:

    • Start with the dried extract obtained from LLE or SPE as described previously.

    • Step 1 (Optional but recommended for complex matrices): Methoxyamination. Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes with shaking[1]. This step protects any potential ketone functionalities from forming multiple derivatives during silylation.

    • Step 2: Silylation. Add 80 µL of MSTFA. Incubate at 37°C for 30 minutes[1]. This will derivatize both the hydroxyl and carboxylic acid groups.

    • Transfer the final mixture to a GC vial with a micro-insert.

  • GC-MS Conditions:

    • GC Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500. For quantification, Selected Ion Monitoring (SIM) of characteristic ions would be used.

Part 4: Chiral Separation

The analyte possesses a stereocenter at the C-2 position of the tetralin ring, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual quantification are frequently required by regulatory agencies. Chiral HPLC is the most common technique for this purpose[9].

Causality in Experimental Design:
  • Chiral Stationary Phase (CSP): Enantiomers cannot be separated on standard achiral columns. A CSP is required to form transient, diastereomeric complexes with the enantiomers, leading to different retention times[10]. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are known for their broad selectivity and are a good starting point for method development for chiral acids[11].

  • Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition. Both normal-phase (e.g., hexane/ethanol) and reversed-phase conditions can be explored. Acidic or basic additives are often used to improve peak shape and resolution.

Protocol: Chiral HPLC
  • Column Selection:

    • Start with a polysaccharide-based CSP, such as a column packed with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening:

    • Normal Phase: Screen mobile phases consisting of hexane or heptane with an alcohol modifier like isopropanol or ethanol. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to suppress the ionization of the analyte's carboxyl group.

    • Reversed Phase: Screen mobile phases consisting of aqueous buffers (e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.

  • Example HPLC Conditions (Starting Point):

    • Column: Chiralpak AD-H or similar polysaccharide-based column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane:Ethanol:TFA (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm.

Conclusion and Best Practices

The choice of analytical method for this compound is dictated by the specific research question and sample matrix. For routine analysis where concentration is high, HPLC-UV provides a reliable and cost-effective solution. For trace-level quantification in complex biological fluids, the sensitivity and selectivity of UPLC-MS/MS are unparalleled. GC-MS offers an alternative approach, particularly for broader metabolite profiling studies, but requires a crucial derivatization step. Finally, when stereospecific pharmacokinetics or pharmacology is a concern, chiral HPLC is indispensable.

Regardless of the chosen platform, all methods must be thoroughly validated to ensure the integrity and reliability of the resulting data, following established guidelines from regulatory bodies like the FDA[4]. The protocols provided herein serve as a comprehensive starting point for the development and validation of robust analytical methods for this important molecule.

References

using 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the GPR120 Agonist TUG-891 in Cell Culture

Introduction: Targeting GPR120 in Metabolic and Inflammatory Research

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical sensor for medium and long-chain unsaturated fatty acids.[1] Its expression in key metabolic and immune cells, including adipocytes, macrophages, and intestinal endocrine cells, positions it as a significant therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.[2][3] GPR120 activation by natural ligands like omega-3 fatty acids or synthetic agonists triggers a cascade of signaling events that collectively contribute to improved glucose homeostasis, anti-inflammatory responses, and regulation of adipogenesis.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for the use of a potent and selective synthetic GPR120 agonist, TUG-891, in cell culture. TUG-891 serves as a powerful tool for researchers investigating the physiological roles of GPR120 and for those in drug development seeking to modulate its activity. The protocols herein are designed to be self-validating, with explanations of the scientific principles behind each step to ensure experimental success and data integrity.

Mechanism of Action: Dual Signaling Pathways of GPR120

GPR120 activation initiates signaling through two primary pathways, often in a cell-type-specific manner. Understanding these pathways is crucial for designing experiments and interpreting results.

  • Gq/11-Mediated Pathway: In cell types like adipocytes, GPR120 couples to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway is instrumental in processes like glucose uptake and adipocyte differentiation.[4][5]

  • β-Arrestin-2-Mediated Pathway: In macrophages, the anti-inflammatory effects of GPR120 are primarily mediated through a β-arrestin-2-dependent mechanism.[1] Upon agonist binding, β-arrestin-2 is recruited to the receptor, leading to the internalization of the GPR120/β-arrestin-2 complex. This complex then interacts with and sequesters TAB1, preventing the activation of TAK1 and the subsequent downstream pro-inflammatory cascades involving NF-κB and JNK.[1]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin-2 Pathway GPR120 GPR120/FFAR4 Gq Gαq/11 GPR120->Gq Activates Barr2 β-Arrestin-2 GPR120->Barr2 Recruits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release ↑ [Ca2+]i IP3->Ca_release Adipogenesis Adipogenesis & Glucose Uptake Ca_release->Adipogenesis Internalization Internalization Barr2->Internalization TAB1 TAB1 Internalization->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Inhibits activation of NFkB NF-κB / JNK TAK1->NFkB Inflammation ↓ Pro-inflammatory Gene Expression NFkB->Inflammation Agonist TUG-891 (Agonist) Agonist->GPR120 Binds

Caption: GPR120 dual signaling pathways.

Quantitative Data Summary

The potency of GPR120 agonists can vary between species and the specific signaling pathway being assayed. Below is a summary of reported effective concentrations for TUG-891 and a related agonist, CpdA.

CompoundTargetAssay TypeCell LineEC50Reference
TUG-891 GPR120Calcium MobilizationHEK293~100 nM[5]
TUG-891 GPR120β-Arrestin RecruitmentHEK293~30 nM[6][7]
CpdA GPR120β-Arrestin RecruitmentHuman GPR120 cells~0.35 µM[8]
CpdA GPR120IP3 ProductionMouse GPR120 cells~0.5 µM[8]

Experimental Protocols

Protocol 1: Preparation of TUG-891 Stock Solution

Rationale: Proper solubilization and storage of the agonist are critical for maintaining its activity and ensuring reproducible results. TUG-891 is a hydrophobic molecule and requires an organic solvent for initial solubilization.

Materials:

  • TUG-891 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate Amount: Determine the required volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). The molecular weight of TUG-891 is 411.5 g/mol .

    • Formula: Volume (L) = [Mass (g) / 411.5 ( g/mol )] / 0.010 (mol/L)

  • Solubilization: Add the calculated volume of DMSO to the vial of TUG-891 powder. Vortex thoroughly until the compound is completely dissolved. A brief warming to 37°C may assist in solubilization.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium.

    • Note: The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[9]

Protocol 2: GPR120-Mediated Adipocyte Differentiation in 3T3-L1 Cells

Rationale: GPR120 activation promotes adipogenesis in preadipocyte cell lines like 3T3-L1.[1][5] This protocol details how to induce differentiation and assess lipid accumulation as a functional readout of GPR120 activity. The process involves inducing growth-arrested preadipocytes with a differentiation cocktail, followed by maturation. TUG-891 is included to assess its pro-adipogenic effects.

Materials:

  • 3T3-L1 murine preadipocytes

  • DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

  • Differentiation Medium (DM): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Maintenance Medium (MM): Growth Medium supplemented with 10 µg/mL insulin.

  • TUG-891 stock solution (10 mM in DMSO)

  • Oil Red O staining solution

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Isopropanol

Procedure:

  • Cell Seeding: Plate 3T3-L1 cells in a multi-well plate (e.g., 12-well or 24-well) at a density that allows them to reach 100% confluence within 2-3 days.

  • Induce Post-Confluent Arrest: Continue to culture the cells in Growth Medium for an additional 2 days after they reach confluence. This step is crucial for synchronizing the cells and priming them for differentiation.

  • Initiate Differentiation (Day 0):

    • Aspirate the Growth Medium.

    • Add Differentiation Medium (DM) to the cells.

    • For experimental wells, add TUG-891 to the DM at a final concentration range of 1-10 µM. Include a vehicle control (DMSO) at the same final concentration.

  • Maturation Phase (Day 2 onwards):

    • After 2 days (48 hours), aspirate the DM.

    • Replace with Maintenance Medium (MM), again including TUG-891 or vehicle for the respective wells.

  • Feeding: Replace the MM (with agonist/vehicle) every 2 days for a total of 10-14 days. Mature adipocytes, characterized by the presence of large lipid droplets, should be visible.[10]

  • Quantification of Adipogenesis (Oil Red O Staining):

    • Wash cells gently with PBS.

    • Fix the cells with 10% formalin for 30 minutes at room temperature.

    • Wash again with PBS and then with distilled water.

    • Add Oil Red O working solution to cover the cell monolayer and incubate for 30-60 minutes.[11]

    • Wash away excess stain with distilled water until the water runs clear.

    • Visually inspect and capture images under a microscope.

    • For quantification, elute the stain by adding 100% isopropanol to each well and incubating for 15 minutes on a shaker.[11]

    • Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at ~510 nm.

Adipocyte_Differentiation_Workflow Start Seed 3T3-L1 Preadipocytes Confluence Grow to 100% Confluence Start->Confluence Arrest Induce Post-Confluent Arrest (2 days) Confluence->Arrest Day0 Day 0: Add Differentiation Medium (IBMX, Dex, Insulin) +/- TUG-891 Arrest->Day0 Day2 Day 2: Replace with Maintenance Medium (Insulin) +/- TUG-891 Day0->Day2 Feeding Replace Medium Every 2 Days (Days 4, 6, 8...) Day2->Feeding Day10_14 Day 10-14: Mature Adipocytes with Lipid Droplets Feeding->Day10_14 Stain Fix and Stain with Oil Red O Day10_14->Stain Quantify Microscopy & Spectrophotometry Stain->Quantify

Caption: Workflow for GPR120-mediated adipocyte differentiation.

Protocol 3: Assessing Anti-Inflammatory Effects in RAW264.7 Macrophages

Rationale: GPR120 activation exerts potent anti-inflammatory effects in macrophages by inhibiting the NF-κB pathway.[1] This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in RAW264.7 murine macrophages and assesses the ability of TUG-891 to suppress the production of pro-inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6).

Materials:

  • RAW264.7 murine macrophages

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • TUG-891 stock solution (10 mM in DMSO)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Reagents for RNA extraction and qRT-PCR (optional, for gene expression analysis)

Procedure:

  • Cell Seeding: Plate RAW264.7 cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight.

  • Pre-treatment: Aspirate the medium and replace it with fresh medium containing TUG-891 (e.g., 1-20 µM) or vehicle (DMSO). Incubate for 1-2 hours. This pre-incubation allows the agonist to engage with GPR120 before the inflammatory stimulus is applied.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the cells for 18-24 hours to allow for the production of inflammatory mediators.

  • Quantification of Nitric Oxide (NO):

    • Carefully collect the cell culture supernatant.

    • Use the Griess Reagent system according to the manufacturer's instructions to measure the concentration of nitrite (a stable product of NO) in the supernatant.

    • Measure absorbance at ~540 nm and calculate the nitrite concentration based on a standard curve. A reduction in nitrite in TUG-891-treated wells compared to LPS-only wells indicates an anti-inflammatory effect.

  • Quantification of Cytokines (ELISA):

    • Use the collected supernatant to quantify the concentration of secreted cytokines like TNF-α or IL-6 using specific ELISA kits.[12] Follow the manufacturer's protocol precisely.

  • Gene Expression Analysis (Optional):

    • After the incubation period, lyse the cells directly in the plate and extract total RNA.

    • Perform reverse transcription followed by quantitative PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory genes such as Nos2 (iNOS), Tnf, and Il6.[12] A decrease in the expression of these genes in the presence of TUG-891 would confirm an anti-inflammatory effect at the transcriptional level.

References

Application Notes & Protocols for In Vivo Studies of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (7H-T2CA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the preclinical in vivo evaluation of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a novel small molecule herein referred to as 7H-T2CA. In the absence of direct published studies, this guide establishes a robust investigational framework based on the compound's structural characteristics. We hypothesize that 7H-T2CA may act as a modulator of the G protein-coupled receptor 55 (GPR55), a putative cannabinoid receptor implicated in various physiological and pathological processes.[1][2][3][4] This guide provides a logical, phased approach, beginning with in vitro target validation, progressing to essential pharmacokinetic profiling, and culminating in a detailed protocol for a pharmacodynamic efficacy study in a validated animal model of neuropathic pain.

Part 1: Foundational Rationale & Initial Target Validation

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically relevant compounds.[5] The specific structure of 7H-T2CA (CAS 31846-36-3) suggests potential interaction with receptors that bind structurally related ligands, such as cannabinoids and lysophospholipids.[6][7][8] The G protein-coupled receptor 55 (GPR55) has emerged as a key target for such molecules, distinct from the classical CB1 and CB2 cannabinoid receptors.[2][4] GPR55 activation is linked to diverse signaling pathways, including Gq, G12/13, and RhoA, leading to intracellular calcium mobilization and modulation of the ERK1/2 pathway.[1][2][9] Its involvement in pain, inflammation, and metabolism makes it a compelling target for novel therapeutics.[5]

Before committing to costly and complex in vivo studies, it is imperative to experimentally validate the hypothesis that 7H-T2CA interacts with GPR55. This initial phase ensures that subsequent animal studies are built on a solid mechanistic foundation.

Protocol 1.1: Competitive Radioligand Binding Assay for Target Affinity & Selectivity

Objective: To determine the binding affinity (Ki) of 7H-T2CA for human GPR55 and assess its selectivity against CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membrane preparations from HEK293 cells stably expressing human GPR55, CB1, or CB2 receptors.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Radioligand: Use a known high-affinity radioligand for each receptor (e.g., [³H]-CP55,940 for CB1/CB2, or a custom synthesis for GPR55 if available).

  • Competition Assay:

    • In a 96-well plate, combine receptor membranes, a fixed concentration of the radioligand, and increasing concentrations of 7H-T2CA (e.g., 0.1 nM to 100 µM).

    • To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand (e.g., WIN55,212-2 for CB1/CB2).

  • Incubation: Incubate plates at a specified temperature (e.g., 30°C) for a set duration (e.g., 90 minutes).

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of 7H-T2CA. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation. A high Ki value for CB1/CB2 relative to GPR55 would indicate target selectivity.

Protocol 1.2: Functional Assay - Calcium Mobilization

Objective: To determine whether 7H-T2CA acts as an agonist or antagonist at the GPR55 receptor. GPR55 activation is known to cause intracellular calcium release via Gq coupling.[2]

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing human GPR55.

  • Calcium Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Agonist Mode:

    • Add varying concentrations of 7H-T2CA to the dye-loaded cells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates calcium release and agonist activity.

    • Include a known GPR55 agonist like L-α-lysophosphatidylinositol (LPI) as a positive control.[4][10]

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 7H-T2CA.

    • Add a fixed, known concentration (e.g., EC₈₀) of LPI.

    • Measure the fluorescence response. A dose-dependent reduction in the LPI-induced signal indicates that 7H-T2CA is an antagonist.

  • Data Analysis: For agonist activity, plot the fluorescence change against the log concentration of 7H-T2CA to determine the EC₅₀. For antagonist activity, plot the inhibition of the LPI response against the log concentration of 7H-T2CA to determine the IC₅₀.

Part 2: In Vivo Pharmacokinetic (PK) Profiling

Understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical for designing meaningful efficacy studies.[11] These studies determine the compound's exposure in the body over time and inform dose selection and scheduling.[12]

Logical Workflow for Preclinical Investigation

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) Binding Assay Binding Assay Functional Assay Functional Assay Binding Assay->Functional Assay Confirm Target Interaction Formulation Formulation Functional Assay->Formulation Proceed to In Vivo (Go/No-Go Decision) Rodent PK Study Rodent PK Study Formulation->Rodent PK Study Bioanalysis Bioanalysis Rodent PK Study->Bioanalysis PK Parameters PK Parameters Bioanalysis->PK Parameters Efficacy Study Efficacy Study PK Parameters->Efficacy Study Inform Dose Selection Disease Model Disease Model Disease Model->Efficacy Study Behavioral Testing Behavioral Testing Efficacy Study->Behavioral Testing PD Endpoints PD Endpoints Behavioral Testing->PD Endpoints

Caption: High-level workflow for the preclinical evaluation of 7H-T2CA.

Formulation Development

7H-T2CA, like many small molecules, may have poor water solubility. Developing a suitable vehicle for both intravenous (IV) and oral (PO) administration is a crucial first step.

  • Rationale: An IV formulation is essential for determining fundamental PK parameters like clearance and volume of distribution. An oral formulation is needed to assess bioavailability. The goal is to create a safe, well-tolerated vehicle that can solubilize the compound.[13][14][15]

  • Common Strategies:

    • Co-solvent Systems: Use mixtures of biocompatible solvents. A common vehicle is Solutol HS-15/Ethanol/Saline.

    • Surfactants: Surfactants like Tween 80 can be used to create micellar solutions or stabilize suspensions.[13][16]

    • Cyclodextrins: These can form inclusion complexes with the drug, enhancing solubility.

  • Protocol:

    • Assess the solubility of 7H-T2CA in various individual GRAS (Generally Regarded As Safe) excipients (e.g., PEG400, Propylene Glycol, Solutol HS-15, Cremophor EL).

    • Test combinations of excipients to find a mixture that achieves the target concentration (e.g., 1-5 mg/mL).

    • For IV administration, ensure the final formulation is clear, particle-free, and can be sterile-filtered.

    • For PO administration, a suspension using a vehicle like 0.5% methylcellulose with 0.1% Tween 80 is often acceptable if a solution cannot be achieved.

Protocol 2.2: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine key PK parameters of 7H-T2CA following IV and PO administration.

Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 250-300g. Rats are commonly used for early PK due to their size, well-characterized physiology, and the ability to collect serial blood samples.[12]

Methodology:

  • Acclimatization & Cannulation: Allow animals to acclimate for at least 3 days. For the IV group and for ease of sampling in the PO group, surgically implant a cannula in the jugular vein one day prior to the study.

  • Dosing:

    • IV Group: Administer 7H-T2CA as a slow bolus via the tail vein or cannula at a low dose (e.g., 1-2 mg/kg).

    • PO Group: Administer 7H-T2CA via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points.

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of 7H-T2CA in plasma samples using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the PK parameters listed in the table below.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
CL Clearance Rate of drug elimination from the body. Informs dosing rate needed to maintain steady-state concentrations.
Vdss Volume of Distribution at Steady State Apparent volume into which the drug distributes. Indicates extent of tissue distribution.
t1/2 Terminal Half-life Time required for the plasma concentration to decrease by half. Determines dosing interval.
AUCinf Area Under the Curve (to infinity) Total drug exposure over time. Used to calculate clearance and bioavailability.
Cmax Maximum Plasma Concentration (PO) The peak concentration achieved after oral dosing. Relates to efficacy and potential toxicity.
Tmax Time to Cmax (PO) Time at which the peak concentration is observed. Indicates the rate of absorption.
F% Oral Bioavailability The fraction of the oral dose that reaches systemic circulation. Crucial for oral drug development.

Part 3: In Vivo Efficacy Study in a Neuropathic Pain Model

Based on the established role of GPR55 in pain modulation, a neuropathic pain model is a logical choice to evaluate the potential therapeutic efficacy of 7H-T2CA.[17]

Disease Model Selection: Spared Nerve Injury (SNI)
  • Rationale: The SNI model is a widely used and robust model of peripheral neuropathic pain.[18][19] It involves axotomy of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This procedure produces a consistent and long-lasting mechanical hypersensitivity in the paw region innervated by the spared sural nerve, making it ideal for testing the efficacy of analgesic compounds.[18]

GPR55 Signaling Pathway in Nociception

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand 7H-T2CA (agonist?) GPR55 GPR55 Receptor Ligand->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA Ca ↑ Intracellular Ca²⁺ PLC->Ca Actin Actin Cytoskeleton Rearrangement RhoA->Actin PKC PKC Ca->PKC Nociceptive Modulation of Neuronal Excitability (Analgesia?) Ca->Nociceptive ERK ERK1/2 PKC->ERK ERK->Nociceptive

Caption: Proposed GPR55 signaling cascade potentially modulated by 7H-T2CA.

Protocol 3.2: Efficacy of 7H-T2CA in the Rat SNI Model

Objective: To assess the ability of 7H-T2CA to reverse mechanical allodynia in rats following spared nerve injury.

Methodology:

  • SNI Surgery:

    • Anesthetize male Sprague-Dawley rats (200-225g).

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Isolate and ligate the common peroneal and tibial nerves with fine suture, then cut them, removing a small distal segment. Take care to leave the sural nerve untouched.

    • Close the muscle and skin layers.

    • Sham Group: Perform the same surgery exposing the nerve without any ligation or cutting.

  • Post-operative Care & Baseline Testing:

    • Allow animals to recover for 7-14 days. During this time, the neuropathic pain phenotype will develop.

    • Confirm the development of mechanical allodynia by measuring the paw withdrawal threshold (PWT) using von Frey filaments. Animals with a significant drop in PWT in the ipsilateral (injured) paw compared to the contralateral paw are included in the study.

  • Study Groups & Dosing:

    • Randomize the SNI-confirmed animals into study groups (n=8-10 per group):

      • Group 1: SNI + Vehicle

      • Group 2: SNI + 7H-T2CA (Low Dose)

      • Group 3: SNI + 7H-T2CA (Mid Dose)

      • Group 4: SNI + 7H-T2CA (High Dose)

      • Group 5: SNI + Positive Control (e.g., Gabapentin, 100 mg/kg, PO)

      • Group 6: Sham + Vehicle

  • Behavioral Testing (von Frey Test):

    • Place animals in individual clear plastic cages on a wire mesh floor and allow them to acclimate.

    • Apply calibrated von Frey filaments of increasing stiffness to the lateral plantar surface of the ipsilateral paw (the area innervated by the spared sural nerve).

    • Determine the 50% paw withdrawal threshold (PWT) in grams using the up-down method.

    • Take a baseline reading (pre-dose).

    • Administer the vehicle, 7H-T2CA, or positive control (e.g., via PO gavage).

    • Measure the PWT at multiple time points post-dose (e.g., 1, 2, 4, and 6 hours) to capture the time course of the effect.

  • Data Analysis:

    • Calculate the % Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-dose PWT - Pre-dose PWT) / (Cutoff PWT - Pre-dose PWT)] x 100 (Cutoff is typically set at the maximum filament force, e.g., 15g).

    • Analyze the data using a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle group.

Timeline for SNI Efficacy Study

G Day -14 SNI/Sham Surgery Day -13 to -1 Recovery & Pain Phenotype Development Day -14->Day -13 to -1 Day 0 Baseline von Frey Test (Pre-dose) Day -13 to -1->Day 0 Dosing Dosing (PO) Vehicle/Compound Day 0->Dosing Post-Dose Post-dose von Frey Test (1h, 2h, 4h, 6h) Dosing->Post-Dose

Caption: Experimental timeline for the Spared Nerve Injury (SNI) efficacy study.

Table 2: Sample Data Layout for SNI Efficacy Study

GroupTreatmentNPre-dose PWT (g)1h Post-dose PWT (g)2h Post-dose PWT (g)4h Post-dose PWT (g)
1Sham + Vehicle814.5 ± 0.814.2 ± 0.914.6 ± 0.714.3 ± 1.0
2SNI + Vehicle102.1 ± 0.32.3 ± 0.42.0 ± 0.22.2 ± 0.3
3SNI + 7H-T2CA (10 mg/kg)102.2 ± 0.45.8 ± 0.97.5 ± 1.1 4.1 ± 0.6
4SNI + 7H-T2CA (30 mg/kg)102.0 ± 0.29.7 ± 1.212.1 ± 1.5**8.3 ± 1.0
5SNI + Gabapentin102.3 ± 0.310.5 ± 1.4 11.8 ± 1.37.9 ± 1.2
Data are hypothetical and presented as Mean ± SEM. *p<0.05, *p<0.01 vs. SNI + Vehicle group.

References

Quantitative Analysis of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in Human Plasma and Urine using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in biological matrices, specifically human plasma and urine. The protocol employs a solid-phase extraction (SPE) strategy for sample cleanup and analyte enrichment, ensuring high recovery and minimal matrix effects. For urine samples, a preliminary enzymatic hydrolysis step is included to accurately quantify the total analyte concentration by cleaving potential glucuronide and sulfate conjugates. The method is designed to meet the rigorous standards of bioanalytical method validation, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

This compound is a compound of interest in drug metabolism and pharmacokinetic studies, often appearing as a metabolite of more complex parent molecules. Its chemical structure, featuring both a carboxylic acid and a hydroxyl group, imparts a degree of polarity that necessitates a carefully optimized analytical strategy.[1][2] Accurate quantification in biological fluids like plasma and urine is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of its parent drug.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique for such bioanalytical challenges due to its inherent specificity and sensitivity.[3][4] This note details a complete workflow, from sample preparation to data analysis, grounded in established principles for the analysis of acidic compounds in complex biological samples.[5][6] The described method utilizes solid-phase extraction (SPE), which offers significant advantages over traditional liquid-liquid extraction (LLE) in terms of efficiency, throughput, and reduced solvent consumption.[7]

Principle of the Method

The analytical workflow is initiated with sample pretreatment. Plasma samples are acidified and directly subjected to SPE. Urine samples first undergo enzymatic hydrolysis with β-glucuronidase/arylsulfatase to convert conjugated metabolites back to the parent analyte form, ensuring measurement of the total concentration.[8][9]

Following pretreatment, the analyte and a stable isotope-labeled internal standard (SIL-IS) are isolated and concentrated from the biological matrix using a polymeric reversed-phase SPE sorbent. This step is crucial for removing endogenous interferences such as proteins and salts.[5] The purified extracts are then analyzed by UPLC-MS/MS. Chromatographic separation is achieved on a C18 column with a gradient elution. Detection is performed on a triple-stage quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode, which is highly suitable for carboxylic acids.[3][10] Quantification is based on the peak area ratio of the analyte to the SIL-IS, plotted against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Standards: this compound (≥98% purity), this compound-d3 (or other suitable SIL-IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).[4]

  • Reagents: Formic acid (LC-MS grade, ~99%), Acetic acid (glacial, analytical grade), Ammonium hydroxide (~25%), β-glucuronidase/arylsulfatase from Helix pomatia.[8][9]

  • Buffers: Sodium acetate buffer (0.5 M, pH 5.0).

  • Biological Matrix: Pooled human plasma and urine (screened for interferences).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB), 30 mg/1 mL.[5]

  • Labware: Polypropylene tubes, 96-well plates, autosampler vials.

Instrumentation and Analytical Conditions

Liquid Chromatography

A UPLC system capable of binary gradient elution is recommended for optimal separation.

ParameterSetting
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 45 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-4.5 min (5% B)
Mass Spectrometry

The method utilizes a triple-stage quadrupole mass spectrometer, which is a standard for quantitative bioanalysis.[11]

ParameterSetting
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Flow 1000 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions Analyte: 191.2 > 147.1 (Quantifier), 191.2 > 129.1 (Qualifier) IS (d3): 194.2 > 150.1

Note: MS/MS transitions are predictive and must be optimized empirically by infusing a standard solution of the analyte and internal standard.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QCs).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock with 50:50 acetonitrile:water.

  • Calibration Standards and QCs: Prepare CS and QCs by spiking appropriate amounts of the working standard solutions into pooled blank biological matrix (plasma or urine).[12] A typical calibration range might be 0.5-500 ng/mL. Prepare QCs at a minimum of three levels: low, medium, and high.

Sample Preparation Workflow

The following diagram illustrates the comprehensive sample preparation workflow for both plasma and urine samples.

G cluster_0 Matrix Input cluster_1 Pre-treatment cluster_2 Solid-Phase Extraction (SPE) cluster_3 Final Processing Plasma Human Plasma Sample (100 µL) Spike_IS_P Add 25 µL IS (100 ng/mL) Plasma->Spike_IS_P Urine Human Urine Sample (100 µL) Hydrolysis Add 25 µL IS (100 ng/mL) Add Buffer & β-glucuronidase Incubate 16h at 37°C Urine->Hydrolysis Acidify_P Add 200 µL 2% Formic Acid Spike_IS_P->Acidify_P Load Load Pre-treated Sample Acidify_P->Load Acidify_U Add 200 µL 2% Formic Acid Hydrolysis->Acidify_U Acidify_U->Load Condition Condition SPE Plate (1 mL MeOH, then 1 mL H₂O) Wash Wash Plate (1 mL 5% MeOH in H₂O) Load->Wash Elute Elute Analytes (1 mL 90% ACN in H₂O) Wash->Elute Evaporate Evaporate Eluate to Dryness (40°C, N₂ Stream) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject 5 µL into UPLC-MS/MS Reconstitute->Inject

Caption: UPLC-MS/MS Sample Preparation Workflow.

Step-by-Step Protocol for Human Plasma
  • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL polypropylene tube.

  • Add 25 µL of the internal standard spiking solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 200 µL of 2% aqueous formic acid to precipitate proteins and acidify the sample. The acidification step is critical for ensuring the carboxylic acid is protonated and retained on the non-polar SPE sorbent.[5]

  • Vortex for 30 seconds, then centrifuge at 13,000 x g for 5 minutes.

  • Proceed to the SPE step with the supernatant.

Step-by-Step Protocol for Human Urine
  • Pipette 100 µL of urine sample, calibration standard, or QC into a 1.5 mL polypropylene tube.

  • Add 25 µL of the internal standard spiking solution (100 ng/mL).

  • Add 500 µL of 0.5 M sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase solution.

  • Vortex gently and incubate in a water bath at 37°C for 16 hours (overnight).[8][9] This step cleaves glucuronide and sulfate conjugates, which are common metabolic pathways for phenolic compounds.

  • After incubation, add 200 µL of 2% aqueous formic acid.

  • Vortex for 30 seconds.

  • Proceed to the SPE step.

Solid-Phase Extraction (SPE) Protocol
  • Condition: Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.[13]

  • Load: Load the entire pre-treated sample supernatant onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through at a rate of ~1 mL/min.

  • Wash: Wash the sorbent with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of 90% acetonitrile in water into a clean collection plate or tubes.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Analyze: Transfer to autosampler vials and inject into the UPLC-MS/MS system.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9] Key parameters to assess include:

Validation ParameterAcceptance CriteriaRationale
Specificity & Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 sources.Ensures the method can differentiate the analyte from endogenous components.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99 using a weighted (1/x²) linear regression.Demonstrates a proportional response to concentration across the analytical range.
Lower Limit of Quantitation (LLOQ) Analyte response is ≥ 5x blank response. Accuracy within ±20%, Precision ≤ 20% CV.Defines the lowest concentration that can be reliably quantified.
Accuracy & Precision Intra- and inter-day accuracy within ±15% (±20% for LLOQ). Precision ≤ 15% CV (≤ 20% for LLOQ).Confirms the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.Assesses the impact of co-eluting matrix components on analyte ionization.
Recovery Recovery should be consistent and reproducible across QC levels.Measures the efficiency of the extraction process.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).Ensures sample integrity during handling and storage.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Incomplete elution from SPE; Inefficient hydrolysis (urine); Analyte degradation.Optimize elution solvent (e.g., add 1-2% ammonium hydroxide). Verify enzyme activity. Check sample stability.
High Matrix Effects Insufficient sample cleanup; Co-elution of phospholipids or other interferences.Optimize SPE wash step; Adjust chromatographic gradient to better separate analyte from interferences.
Poor Peak Shape Column degradation; Incompatible reconstitution solvent; Incorrect mobile phase pH.Replace column; Ensure reconstitution solvent is weaker than the initial mobile phase; Verify mobile phase preparation.
Inconsistent Results Pipetting errors; Inconsistent SPE vacuum/pressure; IS instability.Calibrate pipettes; Use a positive pressure manifold for SPE; Verify IS stability and purity.

Conclusion

The UPLC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in human plasma and urine. The inclusion of an enzymatic hydrolysis step for urine samples allows for a comprehensive metabolic assessment. The solid-phase extraction protocol is optimized for high recovery and cleanliness, making this method well-suited for high-throughput bioanalysis in a regulated drug development environment.

References

Application Notes and Protocols for 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a synthetic compound with a tetralin core, a scaffold of interest in medicinal chemistry. While specific pharmacological data for this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest potential activity at various CNS targets. This guide focuses on its application as a putative research tool for investigating the orphan G protein-coupled receptor 52 (GPR52).

GPR52 is an orphan GPCR, meaning its endogenous ligand is yet to be definitively identified. It is predominantly expressed in the brain, particularly in the striatum and cortex, regions crucial for motor control, cognition, and emotion.[1] GPR52 is coupled to the Gs alpha subunit of heterotrimeric G proteins, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling pathway makes GPR52 an intriguing target for the development of novel therapeutics for neuropsychiatric and neurodegenerative disorders, such as schizophrenia and Huntington's disease.[2]

These application notes provide a comprehensive guide for researchers to characterize the activity of this compound and similar compounds at the GPR52 receptor, from initial binding studies to functional cellular assays.

Compound Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
CAS Number 31846-36-3
Appearance Solid
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 57.5 Ų

GPR52 Signaling Pathway

GPR52 activation initiates a canonical Gs-coupled signaling cascade. As a Gs-coupled receptor, agonist binding to GPR52 promotes a conformational change, leading to the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and stimulates adenylyl cyclase (AC) to convert ATP into the second messenger cAMP.[1][2] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal function.[2] Additionally, GPR52 has been shown to interact with β-arrestins, which may lead to the activation of the extracellular signal-regulated kinase (ERK) pathway.[2]

GPR52_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR52 GPR52 Gs Gαs GPR52->Gs Activates beta_arrestin β-arrestin GPR52->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Gbg Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK pERK pERK beta_arrestin->ERK Activates pCREB pCREB Gene Gene Expression pCREB->Gene Regulates Agonist 7-Hydroxy-1,2,3,4- tetrahydronaphthalene- 2-carboxylic acid Agonist->GPR52 Binds

Caption: GPR52 Signaling Pathway

Application Notes: Experimental Design Considerations

Cell Line Selection

The choice of cell line is critical for studying the effects of a compound on GPR52.

  • Recombinant Cell Lines: HEK293 or CHO cells are commonly used for heterologous expression of GPR52. These cells have low endogenous GPCR expression, providing a clean background for studying the specific effects of GPR52 activation. Both transient and stable transfection methods can be employed.

  • Endogenously Expressing Cell Lines: While more physiologically relevant, identifying cell lines with sufficient endogenous GPR52 expression for robust assay signals can be challenging.

Compound Handling
  • Solubility: this compound is a carboxylic acid, and its solubility in aqueous buffers may be pH-dependent. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Stability: The stability of the compound in solution and under assay conditions should be considered. It is advisable to prepare fresh dilutions for each experiment.

Controls
  • Positive Control: A known GPR52 agonist should be included to validate the assay performance.

  • Negative Control: The vehicle (e.g., DMSO) should be run to determine the basal response.

  • Untransfected Cells: Using the parental cell line (not expressing GPR52) is essential to confirm that the observed effects are GPR52-dependent.

Experimental Protocols

The following are detailed protocols for characterizing the interaction of this compound with the GPR52 receptor.

Protocol 1: In Vitro GPR52 Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for GPR52 by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from GPR52-expressing cells start->prep_membranes add_reagents Add Membranes, Radioligand, and Test Compound to Plate prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapidly Filter through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Radioactivity on Filters wash->count analyze Analyze Data to Determine Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from HEK293 cells stably expressing human GPR52

  • Radioligand (e.g., a tritiated or iodinated GPR52 ligand)

  • Test compound: this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in polyethyleneimine for some applications)

  • Filtration apparatus (cell harvester)

  • Scintillation fluid and vials or plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from GPR52-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • Test compound at various concentrations (typically in a serial dilution) or vehicle for total and non-specific binding wells.

    • Radioligand at a concentration near its Kd.

    • For non-specific binding wells, add a high concentration of a known unlabeled GPR52 ligand.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials or a compatible 96-well plate, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Accumulation Assay

This protocol measures the ability of the test compound to stimulate the production of cAMP in cells expressing GPR52, thus determining its functional potency (EC₅₀) and efficacy.

cAMP_Assay_Workflow start Start seed_cells Seed GPR52-expressing cells in a 96-well plate start->seed_cells pre_incubate Pre-incubate cells with PDE inhibitor (e.g., IBMX) seed_cells->pre_incubate stimulate_cells Stimulate cells with varying concentrations of test compound pre_incubate->stimulate_cells lyse_cells Lyse cells to release intracellular cAMP stimulate_cells->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lyse_cells->detect_cAMP analyze Analyze Data to Determine EC50 and Emax detect_cAMP->analyze end End analyze->end

Caption: cAMP Accumulation Assay Workflow

Materials:

  • HEK293 cells stably expressing human GPR52

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Test compound: this compound

  • Positive control (known GPR52 agonist)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96- or 384-well white plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed GPR52-expressing cells into a 96- or 384-well plate and culture overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in stimulation buffer containing a PDE inhibitor.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing the PDE inhibitor for a short period (e.g., 15-30 minutes) at room temperature.

  • Cell Stimulation: Add the diluted compounds to the respective wells and incubate for a specified time (e.g., 30 minutes) at room temperature. Include vehicle-only wells for basal cAMP measurement.

  • Cell Lysis and cAMP Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Protocol 3: In Vitro ERK1/2 Phosphorylation Assay

This protocol investigates the potential for GPR52 to signal through G protein-independent pathways, such as β-arrestin-mediated ERK activation.

ERK_Assay_Workflow start Start seed_cells Seed GPR52-expressing cells and serum-starve start->seed_cells stimulate_cells Stimulate cells with test compound for various times seed_cells->stimulate_cells lyse_cells Lyse cells and collect protein stimulate_cells->lyse_cells western_blot Perform Western Blotting lyse_cells->western_blot probe_antibodies Probe with anti-phospho-ERK and anti-total-ERK antibodies western_blot->probe_antibodies detect_signal Detect and quantify chemiluminescent signal probe_antibodies->detect_signal analyze Analyze Data (ratio of p-ERK to total-ERK) detect_signal->analyze end End analyze->end

References

A Guide to the Pharmacological Exploration of the Hydroxy-Tetralin-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, publicly accessible scientific literature and pharmacological databases contain no specific data on the biological activity or therapeutic applications of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. The following application notes and protocols are therefore presented as an expert-guided framework for the initial investigation of this molecule, based on the well-documented activities of structurally related compounds containing the tetralin (1,2,3,4-tetrahydronaphthalene) core. This guide is intended for researchers, scientists, and drug development professionals to design and execute exploratory studies.

Part 1: Application Notes - The Scientific Rationale

Introduction to the Tetralin Scaffold: A Privileged Structure in Pharmacology

The tetralin ring system is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure, which combines aromatic and alicyclic features, makes it an excellent scaffold for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets. Derivatives of tetralin have been successfully developed into drugs with a wide array of applications, including anticancer, antidepressant, and anti-Parkinsonian agents[1]. The presence of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group on the this compound molecule suggests potential for hydrogen bonding and ionic interactions, making it a compelling candidate for biological screening.

Postulated Pharmacological Applications

Based on the activities of analogous structures, we can hypothesize two primary avenues for the pharmacological investigation of this compound: Neuroscience and Oncology.

A. Neuroscience Applications: Targeting Dopamine and Serotonin Pathways

The most extensively studied tetralin derivatives are the aminotetralins. For instance, 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) is a well-known potent agonist for dopamine D2 and D3 receptors[2]. While the target compound lacks the critical amino group, the shared 7-hydroxy-tetralin core suggests that the molecule could still possess affinity for monoamine receptors, perhaps as an antagonist or a modulator.

  • Causality for Investigation: The hydroxyl group at the 7-position is a key feature in many dopaminergic and serotonergic ligands[2][3]. The carboxylic acid at the 2-position introduces a significant electronic and steric difference compared to aminotetralins, which could shift its binding profile away from agonism towards antagonism or allosteric modulation. This makes it a candidate for conditions where dampening dopamine or serotonin signaling is desirable.

A hypothetical signaling pathway for a tetralin derivative modulating dopamine D2 receptor activity is illustrated below.

Dopamine_Signaling_Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Gene Expression PKA->Cellular_Response Phosphorylates Targets Test_Compound 7-Hydroxy-Tetralin- 2-Carboxylic Acid Test_Compound->D2R Potential Antagonist?

Caption: Hypothetical modulation of the dopamine D2 receptor signaling pathway.

B. Oncological Applications: A Scaffold for Antiproliferative Agents

The tetralin ring is a structural component of anthracycline antibiotics like Doxorubicin, which are potent anticancer drugs that function as DNA intercalators[1]. Furthermore, a structurally similar compound, 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, has been described as an experimental cancer drug that may induce carcinostatic reactions with DNA[4]. Novel synthetic tetralin derivatives have also demonstrated significant anticancer potency against various cell lines, such as human breast adenocarcinoma (MCF-7) and lung carcinoma (A549)[5].

  • Causality for Investigation: The planar aromatic portion of the tetralin scaffold could facilitate intercalation between DNA base pairs, while the carboxylic acid and hydroxyl groups could form hydrogen bonds to stabilize this interaction or interact with key enzymes like topoisomerases. This dual potential for DNA interaction and enzyme inhibition makes the compound a candidate for screening as an antiproliferative agent.

Part 2: Experimental Protocols

Protocol 1: Primary Screening for CNS Receptor Binding

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for key dopamine and serotonin receptors.

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2 and serotonin 5-HT1A receptors.

Materials:

  • Test Compound: this compound

  • Cell membranes expressing recombinant human D2 receptors (e.g., from CHO or HEK293 cells)

  • Cell membranes expressing recombinant human 5-HT1A receptors

  • Radioligands: [3H]-Spiperone (for D2) and [3H]-8-OH-DPAT (for 5-HT1A)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Non-specific binding inhibitors: Haloperidol (for D2), Serotonin (for 5-HT1A)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and scintillation fluid

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding inhibitor (e.g., 10 µM Haloperidol).

    • 50 µL of the diluted test compound or vehicle (assay buffer with 1% DMSO).

    • 50 µL of the appropriate radioligand at a concentration near its Kd (e.g., ~0.5 nM [3H]-Spiperone).

    • 50 µL of the cell membrane preparation (5-10 µg protein per well).

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with 4 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Interpretation:

ParameterDescriptionTrustworthiness Check
IC50 Concentration for 50% inhibition of radioligand binding.A clear dose-response curve should be observed.
Ki Inhibition constant, a measure of affinity.Ki values should be consistent across replicate experiments.
Hill Slope Slope of the competition curve.A slope near 1.0 suggests competitive binding at a single site.
Protocol 2: In Vitro Antiproliferative Activity Assay

This protocol uses a standard MTT assay to assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

Objective: To evaluate the antiproliferative activity of this compound against human cancer cell lines.

Materials:

  • Test Compound

  • Cancer Cell Lines: MCF-7 (breast), A549 (lung), and a non-cancerous control line like NIH/3T3 (mouse fibroblast)[5].

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or a solution of 40% dimethylformamide, 2% acetic acid, 16% SDS, pH 4.7.

  • 96-well cell culture plates.

  • Plate reader (570 nm).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 200 µM) in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the log concentration of the test compound.

    • Determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Below is a diagram illustrating the general workflow for this type of in vitro screening.

In_Vitro_Screening_Workflow start Start: Cell Seeding (MCF-7, A549, NIH/3T3) treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubate (48-72 hours) treatment->incubation assay MTT Assay (Metabolic Activity) incubation->assay readout Plate Reader (Absorbance at 570 nm) assay->readout analysis Data Analysis (Calculate GI50) readout->analysis end End: Identify Hit Compounds analysis->end

Caption: A generalized workflow for in vitro antiproliferative screening.

Part 3: Concluding Remarks

While direct pharmacological data for this compound remains elusive, the established importance of the tetralin scaffold in medicinal chemistry provides a strong rationale for its investigation. The protocols outlined here represent a logical starting point for characterizing its potential biological activities, focusing on the most probable targets identified through structural analogy. Any positive "hits" from these primary screens would warrant progression to more complex secondary assays, such as functional assays (e.g., GTPγS binding for GPCRs) or mechanistic studies (e.g., DNA intercalation assays, cell cycle analysis), to further elucidate its pharmacological profile.

References

Application Notes & Protocols: Characterizing Protein Interactions with 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and chemical biology, the precise characterization of binding interactions between small molecules and their protein targets is paramount. 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (7-H-THNC) represents a class of scaffolds that are of significant interest in medicinal chemistry, particularly as fragments or lead compounds for targets such as nuclear receptors and enzymes. Understanding the quantitative parameters of how this molecule binds to a protein is fundamental to elucidating its mechanism of action and driving structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview and detailed protocols for characterizing the binding of 7-H-THNC to a protein target using two powerful, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods are cornerstones of modern drug development, providing kinetic and thermodynamic data, respectively, that together create a complete picture of the binding event.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable binding assays for small molecules.[3][4]

Physicochemical Properties of 7-H-THNC

A thorough understanding of the ligand's properties is the foundation of robust assay development. Below are the key physicochemical properties of 7-H-THNC.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[5]
Molecular Weight 192.21 g/mol [6]
CAS Number 31846-36-3[5][7]
Form Solid
SMILES OC(=O)C1CCc2ccc(O)cc2C1
InChI Key DCMQTTORXXHHBL-UHFFFAOYSA-N

Section 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[8][9][10] For small molecule analysis, the protein of interest (the "ligand" in SPR terminology) is typically immobilized on a sensor chip surface, and the small molecule (the "analyte") is flowed over the surface at various concentrations.[9][10] The binding events cause a change in the refractive index at the surface, which is measured in Resonance Units (RU) and plotted against time to generate a sensorgram.[8][11]

Principle of SPR for Small Molecule Studies

The primary advantage of SPR is its ability to determine both the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). The ratio of these rates (kd/ka) yields the equilibrium dissociation constant (KD), a critical measure of binding affinity.[12] This kinetic information is invaluable for understanding the residence time of a compound on its target, a parameter increasingly recognized for its importance in drug efficacy.

Experimental Workflow for SPR

The following diagram outlines the key stages of an SPR experiment for analyzing the binding of 7-H-THNC.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Immobilization & Run cluster_analysis Phase 3: Data Analysis P1 Buffer Preparation & Degassing P2 7-H-THNC Stock & Dilution Series Prep P3 Protein Preparation & QC R1 Sensor Chip Priming & Activation P3->R1 R2 Protein Immobilization (e.g., Amine Coupling) R1->R2 R3 Surface Deactivation & Stabilization R2->R3 R4 Analyte Injections (7-H-THNC Series) R3->R4 R5 Surface Regeneration (if applicable) R4->R5 A1 Data Processing (Double Referencing) R5->A1 A2 Kinetic Model Fitting (e.g., 1:1 Langmuir) A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: Workflow for SPR analysis of small molecule-protein binding.

Detailed Protocol: SPR Analysis of 7-H-THNC

Objective: To determine the kinetic parameters (ka, kd) and affinity (KD) of 7-H-THNC binding to a target protein.

Materials:

  • SPR Instrument: (e.g., Biacore™, ProteOn™)[12][13]

  • Sensor Chip: CM5 (carboxymethylated dextran) is a common choice for amine coupling.[14]

  • Target Protein: >95% purity, in a suitable buffer (e.g., HBS-EP+).

  • Analyte: 7-H-THNC.

  • Immobilization Reagents: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl).[14]

  • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and surfactant P20). Buffer should be filtered and degassed.

  • Solvent: DMSO (for 7-H-THNC stock solution).

Protocol Steps:

  • Preparation:

    • Prepare a 10 mM stock solution of 7-H-THNC in 100% DMSO.

    • Prepare a serial dilution of 7-H-THNC in running buffer. The final concentrations should bracket the expected KD (e.g., from 100 µM down to ~10 nM). Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer blank to minimize solvent mismatch effects. [15] A final concentration of 1-5% DMSO is typical.[15]

    • Dialyze the target protein into a low-salt buffer suitable for immobilization (e.g., 10 mM Sodium Acetate, pH 4.0-5.5) to promote pre-concentration on the negatively charged CM5 chip surface.[9]

  • Protein Immobilization (Amine Coupling):

    • Goal: To covalently link the protein to the sensor surface. Amine coupling is the most common method, targeting primary amines (lysine residues, N-terminus).[14][16][17][18]

    • Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface to create reactive NHS-esters.[14][19]

    • Coupling: Inject the prepared protein solution over the activated surface. The protein will covalently bind to the NHS-esters.[14] Aim for a low immobilization density (e.g., 2000-4000 RU) for small molecule studies to minimize mass transport limitations.[17]

    • Deactivation: Inject 1 M ethanolamine-HCl to quench any unreacted NHS-esters and remove non-covalently bound protein.[14]

    • A reference flow cell should be prepared simultaneously (activation and deactivation steps only) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Equilibrate the entire system with running buffer until a stable baseline is achieved.

    • Inject the 7-H-THNC dilution series, starting from the lowest concentration, followed by a buffer-only (blank) injection. Randomizing injection order is recommended to ensure there is no systematic bias from surface degradation.

    • Each injection cycle consists of:

      • Association Phase: Flowing the analyte over the surface for a defined time (e.g., 60-180 s).

      • Dissociation Phase: Flowing running buffer over the surface to monitor the dissociation of the complex (e.g., 120-600 s).

  • Data Analysis:

    • Process the raw data by first subtracting the reference channel signal from the active channel signal, and then subtracting the buffer-only (blank) injection sensorgram. This "double referencing" is critical for high-quality small molecule data.

    • Fit the processed sensorgrams to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is appropriate.[12]

    • The fitting will yield values for ka, kd, and the calculated KD. The reliability of the fit should be assessed by examining the residuals and Chi² values.[12]

Section 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[2][20] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[2][21] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the driving forces of the interaction.[21]

Principle of ITC

In an ITC experiment, a solution of the ligand (7-H-THNC) in a syringe is titrated into a sample cell containing the protein solution.[21] The instrument's sensitive calorimeters measure the minute temperature changes between the sample cell and a reference cell.[21] The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.

Experimental Workflow for ITC

The diagram below illustrates the standard workflow for an ITC experiment.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Titration cluster_analysis Phase 3: Data Analysis P1 Precise Concentration Determination (Protein & Ligand) P2 Buffer Matching & Degassing P1->P2 R1 Instrument Equilibration & Baseline Check P2->R1 R2 Load Protein to Cell, Ligand to Syringe R1->R2 R3 Perform Titration Injections R2->R3 R4 Control Titration (Ligand into Buffer) R3->R4 A2 Subtraction of Heat of Dilution R4->A2 A1 Integration of Injection Peaks A1->A2 A3 Fit Isotherm to a Binding Model A2->A3 A4 Determine KD, n, ΔH, ΔS A3->A4

Caption: Workflow for ITC analysis of small molecule-protein binding.

Detailed Protocol: ITC Analysis of 7-H-THNC

Objective: To determine the thermodynamic parameters (KD, n, ΔH, ΔS) of 7-H-THNC binding to a target protein.

Materials:

  • ITC Instrument: (e.g., MicroCal PEAQ-ITC, VP-ITC)[22]

  • Target Protein: >95% purity, high concentration (e.g., 10-50 µM).

  • Analyte: 7-H-THNC.

  • Assay Buffer: A buffer with a low ionization enthalpy (e.g., PBS, HEPES) is recommended.

  • Solvent: DMSO (for 7-H-THNC stock solution).

Protocol Steps:

  • Sample Preparation (The Critical Step):

    • Buffer Matching: The single most critical factor for high-quality ITC data is ensuring the protein and ligand solutions are in an identical buffer.[21][22] Prepare a large batch of buffer and use it for the final dialysis/desalting of the protein and for dissolving the ligand.

    • Concentration Determination: Accurately determine the concentrations of both the protein (e.g., by A280 with a calculated extinction coefficient) and the 7-H-THNC stock solution. Inaccurate concentrations are a major source of error in stoichiometry (n) and affinity (KD).[21][23]

    • Ligand Preparation: Prepare the ligand (7-H-THNC) solution at a concentration 10-20 times that of the protein concentration.[24] If DMSO is required to solubilize 7-H-THNC, ensure the exact same final concentration of DMSO is present in the protein solution in the cell to cancel out heats of dilution.[21][22]

    • Degassing: Thoroughly degas both protein and ligand solutions immediately before the run to prevent bubbles in the cell or syringe.[21][25]

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell (~200-300 µL depending on the instrument) and the 7-H-THNC solution into the injection syringe (~40-100 µL).[21]

    • Set the injection parameters. A typical experiment might consist of an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL).

    • Allow the baseline to stabilize, then begin the titration.

  • Control Experiment:

    • Perform a control titration by injecting the 7-H-THNC solution into the sample cell containing only buffer (with the matched DMSO concentration).[24] This measures the heat of dilution of the ligand, which must be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the area of each injection peak in the raw thermogram to determine the heat change per injection.

    • Subtract the heat of dilution measured in the control experiment.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein. This creates the binding isotherm.[24]

    • Fit the binding isotherm to an appropriate model (e.g., "One Set of Sites") using the instrument's analysis software (e.g., Origin).[23][26]

    • The fit will yield the key parameters: KD (affinity), n (stoichiometry), and ΔH (enthalpy).[2][26][27] The software will then calculate ΔG and TΔS.

Section 3: Data Interpretation & Troubleshooting

ParameterProvided byInterpretation
ka (on-rate) SPRHow quickly the complex forms (units: M⁻¹s⁻¹).
kd (off-rate) SPRHow quickly the complex dissociates (units: s⁻¹). A slow off-rate (low kd) often correlates with longer duration of action.
KD (Affinity) SPR & ITCThe concentration of analyte at which half the protein binding sites are occupied at equilibrium. A lower KD indicates a higher affinity.
n (Stoichiometry) ITCThe molar ratio of ligand to protein in the final complex (e.g., n=1 suggests one molecule of 7-H-THNC binds to each protein monomer).
ΔH (Enthalpy) ITCThe heat change upon binding. A negative ΔH (exothermic) indicates favorable bond formation (e.g., hydrogen bonds, van der Waals).
ΔS (Entropy) ITCThe change in disorder upon binding. A positive ΔS (entropically favorable) is often driven by the release of ordered water molecules from binding surfaces.
Common Troubleshooting Scenarios
IssuePossible Cause(s)Suggested Solution(s)
No/Low Signal (SPR) Inactive immobilized protein; Analyte concentration too low; Very weak affinity.Test protein activity before immobilization.[13] Increase analyte concentration range. Confirm binding with an orthogonal method like ITC.
High Non-Specific Binding (SPR) Hydrophobic interactions with the dextran matrix.Increase salt concentration in running buffer; Add 1-5% glycerol; Use a different sensor chip surface (e.g., PEG-based).
Large Heat of Dilution (ITC) Buffer mismatch; pH mismatch; Mismatched DMSO concentration.Remake all solutions from the same stock buffer. Dialyze protein extensively against the final buffer. Precisely match all buffer additives.[21][22]
Poor Data Fit (Both) Protein aggregation; Compound insolubility; Complex binding mechanism (not 1:1).Centrifuge or filter samples before use.[21] Check compound solubility at highest concentration. Try fitting to more complex models (e.g., two-site binding).

References

Synthesis of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid: An Application Note for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Tetralin Scaffold

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a valuable research chemical, incorporating the privileged tetralin scaffold. This structural motif is present in a wide array of biologically active molecules and serves as a crucial building block in medicinal chemistry and drug discovery. The strategic placement of the hydroxyl and carboxylic acid functional groups on the tetrahydronaphthalene core offers multiple points for further chemical modification, making it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications. This application note provides a detailed, research-grade guide to a plausible synthetic route for this compound, emphasizing the rationale behind the chosen methodologies and providing comprehensive protocols for its successful preparation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis commencing from the readily available starting material, 6-methoxy-1-tetralone. The proposed synthetic strategy hinges on the sequential introduction of the carboxylic acid functionality at the C2 position, followed by the demethylation of the methoxy group to unveil the desired phenolic hydroxyl group.

Our chosen forward synthesis pathway involves four key transformations:

  • Carbon-Carbon Bond Formation: Introduction of a two-carbon ester-containing side chain at the C2 position of 6-methoxy-1-tetralone via a Reformatsky reaction.

  • Reduction: Catalytic hydrogenation to saturate the newly formed double bond and establish the tetrahydronaphthalene ring system.

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

  • Demethylation: Cleavage of the aryl methyl ether to yield the final this compound.

This approach was selected for its reliability, utilization of well-established chemical transformations, and the commercial availability of the starting materials.

Visualizing the Synthetic Pathway

Synthesis_Workflow A 6-Methoxy-1-tetralone B Ethyl 7-methoxy-3,4-dihydronaphthalene-2-carboxylate A->B  Reformatsky Reaction (Zn, Ethyl bromoacetate, I2 (cat.)) C Ethyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate B->C  Catalytic Hydrogenation (H2, Pd/C) D 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid C->D  Ester Hydrolysis (NaOH, EtOH/H2O) E This compound D->E  Demethylation (BBr3, DCM)

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Methoxy Precursor

The initial stages of the synthesis focus on constructing the carbon skeleton and establishing the carboxylic acid functionality in its protected ester form.

Step 1: Introduction of the Carboxylate Precursor via Reformatsky Reaction

The Reformatsky reaction provides a robust method for the formation of β-hydroxy esters from ketones and α-halo esters in the presence of zinc metal.[1][2] In this initial step, 6-methoxy-1-tetralone is reacted with ethyl bromoacetate and activated zinc to form a β-hydroxy ester, which is then dehydrated in situ or in a subsequent step to yield the α,β-unsaturated ester.

Protocol 1: Synthesis of Ethyl 7-methoxy-3,4-dihydronaphthalene-2-carboxylate

Reagent/SolventMolecular WeightQuantityMoles (Equivalents)
6-Methoxy-1-tetralone176.21 g/mol 10.0 g56.7 mmol (1.0)
Zinc dust, activated65.38 g/mol 7.4 g113.4 mmol (2.0)
Ethyl bromoacetate167.00 g/mol 14.2 g (9.5 mL)85.1 mmol (1.5)
Iodine (catalytic)253.81 g/mol ~50 mg-
Toluene, anhydrous-200 mL-
Hydrochloric acid, 2M-As needed-
Saturated NaCl (brine)-As needed-
Anhydrous MgSO4-As needed-

Methodology:

  • To a dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, add the activated zinc dust and a crystal of iodine.

  • Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow to cool. This step ensures the activation of the zinc surface.

  • Add 100 mL of anhydrous toluene to the flask.

  • In the dropping funnel, prepare a solution of 6-methoxy-1-tetralone (10.0 g) and ethyl bromoacetate (14.2 g) in 100 mL of anhydrous toluene.

  • Add a small portion (approx. 10 mL) of the solution from the dropping funnel to the zinc suspension and gently warm the mixture to initiate the reaction. An exothermic reaction should be observed.

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for an additional 2 hours to ensure complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of 100 mL of 2M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which is the dehydrated α,β-unsaturated ester, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Catalytic Hydrogenation of the Alkene

Catalytic hydrogenation is a highly efficient method for the reduction of carbon-carbon double bonds.[3][4] In this step, the α,β-unsaturated ester is reduced to the corresponding saturated ester using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Protocol 2: Synthesis of Ethyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Reagent/SolventMolecular WeightQuantityMoles (Equivalents)
Ethyl 7-methoxy-3,4-dihydronaphthalene-2-carboxylate246.29 g/mol 12.0 g48.7 mmol (1.0)
10% Palladium on Carbon (Pd/C)-1.2 g (10 wt%)-
Ethanol-200 mL-
Hydrogen gas (H₂)-50 psi-

Methodology:

  • In a Parr hydrogenation apparatus or a similar high-pressure reactor, dissolve the ethyl 7-methoxy-3,4-dihydronaphthalene-2-carboxylate (12.0 g) in 200 mL of ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the reactor and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the reactor to 50 psi with hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, which is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation.

Step 3: Saponification of the Ester

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions, a process known as saponification.

Protocol 3: Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Reagent/SolventMolecular WeightQuantityMoles (Equivalents)
Ethyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate248.32 g/mol 10.0 g40.3 mmol (1.0)
Sodium Hydroxide (NaOH)40.00 g/mol 3.2 g80.5 mmol (2.0)
Ethanol-100 mL-
Water-50 mL-
Hydrochloric acid, 6M-As needed-

Methodology:

  • In a 250 mL round-bottom flask, dissolve the ethyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (10.0 g) in 100 mL of ethanol.

  • Add a solution of sodium hydroxide (3.2 g) in 50 mL of water.

  • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 6M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.[5]

Part 2: Final Demethylation and Product Characterization

The final step of the synthesis is the cleavage of the aryl methyl ether to yield the target phenolic compound.

Step 4: Demethylation with Boron Tribromide

Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers.[6][7] The reaction proceeds via a Lewis acid-base adduct formation, followed by nucleophilic attack of the bromide ion on the methyl group. Extreme caution must be exercised when handling BBr₃ as it is highly corrosive, toxic, and reacts violently with water.[8][9][10][11]

Protocol 4: Synthesis of this compound

Reagent/SolventMolecular WeightQuantityMoles (Equivalents)
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid220.25 g/mol 5.0 g22.7 mmol (1.0)
Boron tribromide (1.0 M in DCM)250.52 g/mol 45.4 mL45.4 mmol (2.0)
Dichloromethane (DCM), anhydrous-100 mL-
Methanol-As needed-
Water-As needed-

Methodology:

  • In a dry 250 mL three-necked flask under an argon atmosphere, dissolve 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (5.0 g) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the boron tribromide solution (45.4 mL of 1.0 M in DCM) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol (20 mL).

  • Remove the solvent under reduced pressure.

  • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by column chromatography on silica gel to afford the pure this compound.

Safety and Handling Precautions

  • Boron Tribromide (BBr₃): Highly toxic, corrosive, and reacts violently with water.[8][9][10][11] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (double-gloving is recommended).[8] Ensure an eyewash station and safety shower are readily accessible.[12] Spills should be handled by trained personnel only.[12]

  • Ethyl Bromoacetate: Lachrymator and toxic. Handle in a fume hood with appropriate PPE.

  • Hydrogenation: Reactions involving hydrogen gas under pressure should be conducted in a designated area with appropriate safety measures, including a blast shield.

  • General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing chemical syntheses. Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic protons, the aliphatic protons of the tetralin ring, and the carboxylic acid proton. The disappearance of the methoxy signal (around 3.8 ppm) and the appearance of a phenolic hydroxyl signal are key indicators of a successful demethylation.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₂O₃, MW: 192.21 g/mol ).

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, including the broad O-H stretch of the carboxylic acid and the phenolic O-H stretch.

  • Melting Point: To assess the purity of the final product.

Conclusion

This application note details a robust and logical synthetic route for the preparation of this compound, a valuable building block for research and development in the pharmaceutical and chemical industries. By following the outlined protocols and adhering to the specified safety precautions, researchers can confidently synthesize this compound in a laboratory setting. The provided rationale for each synthetic step aims to empower scientists with a deeper understanding of the chemical transformations involved, facilitating troubleshooting and potential optimization of the described procedures.

References

Sourcing and Application Guide for 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for researchers and drug development professionals on sourcing, handling, and exploring the potential applications of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No: 69975-65-1). While specific in-depth application notes for this molecule are not widely published, this guide synthesizes information on its chemical class—tetralin carboxylic acids—to provide a robust framework for its utilization in research and development.

Introduction to this compound

This compound belongs to the tetralin class of bicyclic aromatic hydrocarbons. Its structure, featuring a tetralin core, a hydroxyl group on the aromatic ring, and a carboxylic acid moiety on the saturated ring, makes it an intriguing building block in medicinal chemistry. The tetralone and tetralin scaffolds are considered "privileged structures" as they are key components in a variety of biologically active compounds.[1][2]

Key Structural Features and Potential Significance:

  • Tetralin Scaffold: This core structure is found in numerous pharmaceuticals, including antidepressants and agents targeting the central nervous system (CNS).[3]

  • Carboxylic Acid Group: This functional group can participate in hydrogen bonding and salt bridge interactions, which are often crucial for binding to biological targets like receptors and enzymes.[4] It also provides a handle for further chemical modifications.

  • Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring can also engage in hydrogen bonding and may be important for receptor affinity and selectivity. Its position can influence metabolic stability and pharmacokinetic properties.

Supplier Identification and Qualification Protocol

Sourcing high-quality chemical reagents is paramount for reproducible and reliable research outcomes. The following section outlines a list of potential suppliers and a protocol for their qualification.

Potential Suppliers

A number of chemical suppliers list this compound in their catalogs. The table below summarizes key information from a selection of these vendors.

SupplierProduct NumberPurityAvailabilityNotes
Sigma-Aldrich AldrichCPRNot specifiedInquireSold as part of a collection for early discovery research. Buyer is responsible for confirming identity and purity.
Fluorochem F040461>95%InquireProvides basic physical and chemical properties.
ChemScene CS-0116887>98%InquireProvides some analytical data and safety information.
Chemicalbook CB5716448VariesVariesLists multiple suppliers, primarily from Asia. Purity and availability vary by supplier.

Note: This is not an exhaustive list, and availability and specifications are subject to change. Researchers should always verify information directly with the supplier.

Supplier Qualification Workflow

A rigorous supplier qualification process is essential to ensure the quality and consistency of the starting materials for your research.

SupplierQualification cluster_Phase1 Initial Screening cluster_Phase2 Technical Evaluation cluster_Phase3 Final Selection & Procurement Identify Identify Potential Suppliers RequestInfo Request Product Information (CoA, SDS, Price, Availability) Identify->RequestInfo Gather Data InitialEval Initial Evaluation of Documentation RequestInfo->InitialEval Review Sample Request Sample for In-house Analysis InitialEval->Sample Proceed if Compliant QC Perform Quality Control (e.g., NMR, HPLC-MS) Sample->QC Analyze Compare Compare Results to Supplier CoA QC->Compare Verify Select Select Supplier(s) Compare->Select Approve Purchase Place Initial Order Select->Purchase Procure Document Document Qualification and Batch Information Purchase->Document Record

Figure 1: Supplier Qualification Workflow

Protocol for Supplier Qualification:

  • Initial Screening:

    • Identify a list of potential suppliers from chemical databases and catalogs.

    • Contact each supplier to request a Certificate of Analysis (CoA) for a recent batch, a Safety Data Sheet (SDS), pricing for the desired quantity, and current availability.

    • Review the provided documentation for completeness and adherence to expected quality standards (e.g., purity >95%). A comprehensive supplier checklist can be a valuable tool.[5][6]

  • Technical Evaluation:

    • Request a small sample of the compound from the most promising suppliers.

    • Perform in-house quality control analysis to verify the identity and purity of the sample. Recommended analytical techniques are detailed in Section 4.

    • Compare your analytical results with the supplier's CoA. Any significant discrepancies should be investigated.

  • Final Selection and Procurement:

    • Based on the technical evaluation, product availability, and cost, select the most suitable supplier(s).

    • Place an initial order and, upon receipt, perform the same QC checks to ensure batch-to-batch consistency.

    • Maintain detailed records of all qualification data, including supplier information, batch numbers, and analytical results.

Potential Applications in Drug Discovery and Chemical Biology

While direct biological activity data for this compound is scarce in the public domain, its structural motifs are present in a wide range of biologically active molecules. This suggests its potential as a valuable scaffold or intermediate in several areas of drug discovery.

Central Nervous System (CNS) Agents

The tetralin scaffold is a well-established pharmacophore for ligands of dopamine and serotonin receptors.[3] For example, 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) is a known dopamine D2 receptor agonist.[7] The presence of the 7-hydroxy group in the target molecule is a key feature shared with these active compounds. The carboxylic acid at the 2-position could be used to modulate solubility and pharmacokinetic properties or as a synthetic handle to introduce other functional groups to explore structure-activity relationships (SAR).[8]

Anticancer and Enzyme Inhibition

Tetralone derivatives have been investigated as anticancer agents.[1][9] The rigid bicyclic structure provides a good platform for the spatial orientation of functional groups to interact with enzyme active sites or protein-protein interfaces. The carboxylic acid functionality is a common feature in many enzyme inhibitors, where it can act as a key binding element.[4] For instance, quinoline carboxylic acids have been developed as inhibitors of dihydroorotate dehydrogenase, an anticancer target.[10]

Antimicrobial and Anti-inflammatory Agents

Derivatives of the tetralone scaffold have also shown promise as antimicrobial and anti-inflammatory agents.[2][11] The phenolic hydroxyl group is a common feature in many natural and synthetic antioxidant and anti-inflammatory compounds.

The potential biological activities of this scaffold can be represented in the following diagram:

PotentialApplications cluster_Applications Potential Therapeutic Areas Core 7-Hydroxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic acid CNS CNS Disorders (e.g., Dopamine/Serotonin Receptor Ligands) Core->CNS based on tetralin scaffold Cancer Oncology (e.g., Enzyme Inhibitors) Core->Cancer based on tetralone derivatives Antimicrobial Infectious Diseases Core->Antimicrobial based on tetralone derivatives AntiInflammatory Inflammatory Conditions Core->AntiInflammatory based on phenolic moiety

Figure 2: Potential Therapeutic Applications

Experimental Protocols

This section provides detailed protocols for the handling, storage, and analysis of this compound.

Safety, Handling, and Storage

Safety Precautions:

  • This compound is a phenolic carboxylic acid and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[12]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation.[12]

  • Consult the supplier's Safety Data Sheet (SDS) for detailed hazard information and emergency procedures. Phenolic compounds can be corrosive and toxic, and are often rapidly absorbed through the skin.[13]

Storage:

  • Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[12]

  • For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the phenolic hydroxyl group.

Preparation of Stock Solutions

The solubility of this compound will likely depend on the pH of the solvent.

Protocol for Stock Solution Preparation:

  • Solvent Selection:

    • For organic-based assays, start with polar organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    • For aqueous buffers, the carboxylic acid will be deprotonated and more soluble at neutral to basic pH. A small amount of a base like NaOH or NH4OH may be required to fully dissolve the compound in aqueous media.

  • Preparation:

    • Accurately weigh the desired amount of the solid compound.

    • Add the chosen solvent and vortex or sonicate until the solid is completely dissolved. For aqueous solutions, adjust the pH if necessary.

    • A typical starting concentration for a stock solution is 10-50 mM.

    • Store stock solutions at -20°C or -80°C to maintain stability. Perform freeze-thaw cycles sparingly.

Quality Control and Analytical Methods

It is crucial to verify the identity and purity of the compound before use in any experiment.

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of aromatic carboxylic acids.[14][15]

Protocol for Reversed-Phase HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 280 nm (for the aromatic ring) and 320 nm.[16]

  • Injection Volume: 5-10 µL.

  • Analysis: Purity can be determined by the relative peak area of the main component.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons, protons on the saturated ring, and exchangeable protons from the hydroxyl and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule.

  • Solvent: Deuterated DMSO (DMSO-d₆) is a good choice as it can dissolve the compound and show the exchangeable protons.

4.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide fragmentation patterns for further structural elucidation.

  • Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.

  • Mode: Both positive and negative ion modes should be tested. In negative mode, the deprotonated molecule [M-H]⁻ should be observed.

  • Analysis: The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound (C₁₁H₁₂O₃ = 192.21 g/mol ).

Conclusion

This compound is a chemical building block with significant potential in medicinal chemistry and drug discovery, particularly in the development of CNS agents and enzyme inhibitors. While specific applications are yet to be widely documented, its structural relationship to known bioactive molecules provides a strong rationale for its exploration. By following rigorous supplier qualification, safe handling procedures, and robust analytical protocols, researchers can confidently incorporate this compound into their research programs and unlock its potential for novel therapeutic discoveries.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the solubility of this compound.

Understanding the Challenge: Physicochemical Properties

This compound, with a molecular weight of 192.21 g/mol , presents a solubility challenge due to its bicyclic tetralin core, which is hydrophobic in nature[1][2][3]. The presence of both a weakly acidic phenolic hydroxyl group and a carboxylic acid group gives the molecule ionizable characteristics that can be leveraged to improve its aqueous solubility[4][5][6][7]. The key to successfully solubilizing this compound lies in understanding and manipulating these functional groups.

PropertyValue/CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₂O₃---
Molecular Weight 192.21 g/mol ---
Functional Groups Phenolic Hydroxyl, Carboxylic AcidProvides opportunities for pH-dependent solubility enhancement.
Core Structure TetrahydronaphthaleneContributes to the molecule's hydrophobicity.
Physical Form Solid---

Troubleshooting Common Solubility Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: The compound is poorly soluble in aqueous buffers at neutral pH.

  • Cause: At neutral pH, the carboxylic acid and phenolic hydroxyl groups are largely protonated, leading to low aqueous solubility due to the hydrophobic tetralin backbone.

  • Solution: Increase the pH of the aqueous solution. By raising the pH above the pKa of the carboxylic acid and phenolic hydroxyl groups, these functional groups will deprotonate, forming more soluble phenolate and carboxylate salts[4][6].

Issue 2: The compound precipitates out of solution when the pH is adjusted.

  • Cause: Rapid changes in pH can lead to supersaturation and subsequent precipitation. This is particularly common when neutralizing an acidic or basic stock solution.

  • Solution: Adjust the pH gradually while vigorously stirring the solution. It is also beneficial to work with more dilute solutions initially and then concentrate if necessary, once the compound is fully dissolved.

Issue 3: The use of high concentrations of organic co-solvents is not desirable for my application (e.g., cell-based assays).

  • Cause: Many organic solvents can be toxic to cells or interfere with biological assays.

  • Solution: Consider using cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior[8][9][10]. They can encapsulate the hydrophobic tetralin portion of the molecule, thereby increasing its aqueous solubility without the need for harsh organic solvents[9][10][11][12].

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solubilizing this compound for in vitro assays?

A1: A good starting strategy is to prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. However, be mindful of the final DMSO concentration, as it can affect experimental outcomes. For applications sensitive to organic solvents, pH adjustment or the use of cyclodextrins are recommended alternatives.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent. In acidic to neutral conditions, it is poorly soluble. As the pH becomes more alkaline, both the carboxylic acid and the phenolic hydroxyl group can deprotonate, forming salts that are significantly more water-soluble[4][6][13].

Q3: Are there any concerns about the stability of the compound at high pH?

A3: While increasing the pH can improve solubility, some phenolic compounds can be susceptible to oxidation and degradation at high pH, especially in the presence of oxygen[4][14]. It is advisable to prepare fresh solutions and store them protected from light and air.

Q4: Can I use co-solvents to improve solubility?

A4: Yes, co-solvents can be very effective. Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can increase the solubility of poorly water-soluble drugs[15][16][17][18]. The choice of co-solvent will depend on the specific requirements of your experiment, including toxicity and compatibility with other components.

Experimental Protocols and Workflows

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to increase the aqueous solubility of the compound by preparing a basic solution.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter

Procedure:

  • Weigh the desired amount of the compound.

  • Add a small amount of deionized water to form a slurry.

  • While stirring, add 1 M NaOH dropwise until the compound completely dissolves.

  • Adjust the pH to the desired level for your experiment using an appropriate buffer system.

  • Bring the solution to the final desired volume with deionized water or buffer.

Workflow for Selecting a Solubilization Strategy

Solubility_Workflow Start Start: Poorly Soluble Compound Check_Organic Is an organic solvent acceptable? Start->Check_Organic Use_DMSO Prepare concentrated stock in DMSO. Dilute into aqueous buffer. Check_Organic->Use_DMSO Yes Check_pH Is pH adjustment permissible? Check_Organic->Check_pH No End Solubilized Compound Use_DMSO->End Adjust_pH Increase pH to deprotonate acidic groups and form a soluble salt. Check_pH->Adjust_pH Yes Use_Cyclodextrin Formulate with cyclodextrins to form an inclusion complex. Check_pH->Use_Cyclodextrin No Adjust_pH->End Use_Cyclodextrin->End

Caption: Decision workflow for solubility enhancement.

Protocol 2: Solubilization using Co-solvents

This protocol outlines the use of a co-solvent system to improve solubility.

Materials:

  • This compound

  • Ethanol (or other suitable water-miscible solvent)

  • Deionized water or buffer

Procedure:

  • Dissolve the compound in a minimal amount of the organic co-solvent (e.g., ethanol).

  • Slowly add the aqueous phase (water or buffer) to the organic solution while stirring continuously.

  • Monitor for any signs of precipitation. If precipitation occurs, a higher proportion of the co-solvent may be needed.

Protocol 3: Solubilization using Cyclodextrins

This protocol describes the preparation of a cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) at the desired concentration.

  • Add the compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours, or until the compound is fully dissolved. Gentle heating may be applied to facilitate complexation, but the stability of the compound at elevated temperatures should be considered.

References

stability issues with 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this resource to provide both theoretical understanding and practical, field-proven solutions to ensure the integrity of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a phenolic hydroxyl group and a carboxylic acid on a tetralin scaffold, makes it susceptible to degradation in solution, which can compromise experimental results and lead to reproducibility issues. The primary pathway of degradation is oxidation, particularly of the electron-rich phenolic ring. This guide will provide you with the necessary information to understand, identify, and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound is influenced by several factors, with the most critical being pH, exposure to oxygen, light, and temperature.[1][2] The phenolic hydroxyl group is particularly susceptible to oxidation, a process that is often accelerated at higher pH and in the presence of oxygen and light.

Q2: What are the visual signs of degradation?

A common visual indicator of degradation is a change in the color of the solution. Freshly prepared solutions are typically colorless. Upon degradation, particularly through oxidation, the solution may turn yellow or brown. This is due to the formation of colored quinone-type structures.

Q3: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions should be stored at low temperatures (2-8°C or frozen at -20°C for longer-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to minimize exposure to air. For sensitive applications, purging the solution and the headspace of the vial with an inert gas like nitrogen or argon before sealing is recommended.

Q4: How can I minimize degradation during my experiments?

To minimize degradation during experimental procedures, it is advisable to use freshly prepared solutions. If the experiment is lengthy, consider preparing the solution in a deoxygenated solvent and keeping it on ice and protected from light. The pH of the solution should be kept neutral to acidic if possible, as alkaline conditions can promote oxidation of the phenolic group.[3]

Troubleshooting Guide

Problem 1: My solution of this compound is changing color (e.g., turning yellow or brown).
  • Likely Cause: The color change is a strong indication of oxidative degradation. The phenolic group is likely being oxidized to a catechol intermediate, which is then further oxidized to a colored ortho-quinone.[4][5][6] This process can be catalyzed by dissolved oxygen, trace metal ions, and exposure to light.

  • Proposed Degradation Pathway:

    G A 7-Hydroxy-1,2,3,4-tetrahydronaphthalene- 2-carboxylic acid (Colorless) B Catechol Intermediate A->B Oxidation (O2, light, metal ions) C Ortho-quinone Derivative (Colored) B->C Further Oxidation D Further Degradation Products C->D Polymerization/ Ring Opening

    Caption: Proposed oxidative degradation pathway.

  • Solutions:

    • Solvent Preparation: Use solvents that have been deoxygenated by sparging with nitrogen or argon for 15-30 minutes before use.

    • Use of Antioxidants: For stock solutions or long-term experiments, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution.[7]

    • Chelating Agents: If trace metal ion contamination is suspected (e.g., from glassware or reagents), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions and prevent them from catalyzing oxidation.

    • pH Control: Maintain the pH of the solution in the acidic to neutral range (pH < 7). If the experimental conditions require a basic pH, the solution should be used immediately after preparation.

Problem 2: I am seeing unexpected peaks in my HPLC/UPLC chromatogram.
  • Likely Cause: The appearance of new peaks, especially those eluting at different retention times than the parent compound, suggests the presence of degradation products. The polarity of the compound changes upon oxidation, leading to different chromatographic behavior.

  • Investigation Workflow: To confirm that the new peaks are indeed degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate degradation and then analyzing the samples by HPLC/UPLC.

    G cluster_0 Stress Conditions cluster_1 Analysis A Acidic (e.g., 0.1 M HCl) G HPLC/UPLC-UV Analysis A->G B Basic (e.g., 0.1 M NaOH) B->G C Oxidative (e.g., 3% H2O2) C->G D Thermal (e.g., 60°C) D->G E Photolytic (UV light) E->G H Compare chromatograms to identify degradation peaks G->H F Stock Solution of 7-Hydroxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid F->A F->B F->C F->D F->E

    Caption: Workflow for a forced degradation study.

  • Solution: Once the degradation peaks are identified, the focus should be on preventing their formation by implementing the stabilization strategies outlined in "Problem 1". If the degradation is unavoidable due to experimental conditions, it is crucial to use a stability-indicating analytical method to accurately quantify the parent compound in the presence of its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[8][9]

Table 1: Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HClRoom Temp & 60°C24 h
Base Hydrolysis 0.1 M NaOHRoom Temp2 h
Oxidation 3% H₂O₂Room Temp24 h
Thermal Dry Heat60°C48 h
Photolytic UV light (254 nm)Room Temp24 h

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, mix 1 mL of the stock solution with 1 mL of the respective stress reagent in a clear glass vial. For the thermal study, place a sealed vial of the stock solution in an oven. For the photolytic study, expose a vial of the stock solution to UV light.

  • Incubate the samples for the specified time at the indicated temperature.

  • After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC/UPLC analysis (e.g., 100 µg/mL).

  • Analyze the samples using the HPLC method described below and compare the chromatograms to a control sample (stock solution diluted in the mobile phase).

Protocol 2: HPLC-UV Method for Stability Analysis

This is a general-purpose reversed-phase HPLC method suitable for separating the parent compound from its more polar degradation products.[4][10]

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the prepared samples from the forced degradation study (and any experimental samples).

  • Integrate the peaks in the chromatogram. The parent compound should be the major peak in the control sample. New peaks appearing in the stressed samples are potential degradation products. Due to the likely increase in polarity (e.g., formation of quinones), degradation products are expected to have shorter retention times than the parent compound.

References

Technical Support Center: Optimizing 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Dosage for Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the experimental dosage of this compound. Given the limited specific data available for this molecule, this resource synthesizes information from structurally related compounds and established principles of pharmacology to offer a robust framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound belongs to the tetralin class of molecules, which are derivatives of tetrahydronaphthalene. The core structure, a fused benzene and cyclohexane ring system, is a common scaffold in medicinal chemistry. Derivatives of tetralin and the related naphthalene carboxylic acids have shown a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5][6][7] The presence of both a hydroxyl and a carboxylic acid group suggests potential for hydrogen bonding and interactions with biological targets, making it a compound of interest for further investigation.

Q2: What are the key physicochemical properties to consider before starting experiments?

Before designing your experiments, it's crucial to understand the basic properties of this compound.

PropertyAnticipated Characteristic & Handling Recommendations
Solubility As a carboxylic acid, its solubility is expected to be pH-dependent. It will likely be poorly soluble in acidic aqueous solutions and more soluble in neutral to basic solutions where the carboxylic acid is deprotonated. For in vitro studies, initial stock solutions can be prepared in organic solvents like DMSO or ethanol, followed by dilution in culture media. For in vivo studies, formulation strategies may be required to enhance bioavailability.
Stability The tetralin structure is generally stable. However, the hydroxyl group may be susceptible to oxidation. It is recommended to store the compound in a cool, dark, and dry place. Solutions should be freshly prepared for experiments to minimize degradation.
Purity The purity of the compound is critical for reproducible results. Always obtain a certificate of analysis from the supplier and consider analytical validation of the compound's identity and purity if necessary.
Q3: How do I prepare a stock solution of this compound for in vitro experiments?

Preparing a stable and accurate stock solution is the first step to reliable experimental data.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Start with a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. DMSO is a common choice for its ability to dissolve a wide range of organic compounds.

  • Weighing the Compound: Accurately weigh a small amount of the compound using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of the chosen solvent to achieve a high concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent solvent evaporation.

Troubleshooting Guide for Dosage Optimization

In Vitro Dose-Response Studies

A dose-response experiment is fundamental to determining the potency of a compound, typically by calculating the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[8]

Experimental Workflow for In Vitro Dose-Finding:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Cell Seeding in Multi-well Plates A->B Dilute stock in media D Treatment of Cells B->D C Serial Dilution of Compound C->D E Incubation (24-72h) F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Data Analysis (Dose-Response Curve & IC50) F->G

Caption: Workflow for in vitro dose-response experiments.

Troubleshooting Common In Vitro Issues:

  • Issue: Compound Precipitation in Culture Media.

    • Cause: The final concentration of the organic solvent (e.g., DMSO) may be too high, or the compound has low solubility in aqueous media.

    • Solution:

      • Ensure the final DMSO concentration in the media is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

      • Prepare an intermediate dilution of the stock solution in culture media before adding it to the wells.

      • If precipitation persists, consider using a different solvent or a formulation aid like a small percentage of a non-ionic surfactant (with appropriate vehicle controls).

  • Issue: No Observable Effect at High Concentrations.

    • Cause: The compound may have low potency for the chosen cell line or assay, or it may not be entering the cells.

    • Solution:

      • Extend the incubation time to see if a response develops.

      • Consider using a different cell line that may be more sensitive.

      • Investigate cellular uptake of the compound if analytical methods are available.

  • Issue: High Variability Between Replicates.

    • Cause: Inconsistent cell seeding, pipetting errors during serial dilutions, or edge effects in the multi-well plate.

    • Solution:

      • Ensure a homogenous cell suspension before seeding.

      • Use calibrated pipettes and change tips between dilutions.

      • Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation.

In Vivo Dose-Finding Studies

The goal of in vivo dose-finding is to determine a safe and effective dose range for animal models. This typically involves a dose-range finding study to identify the maximum tolerated dose (MTD).[9][10][11]

Logical Flow for In Vivo Dose Determination:

G A Formulation Development B Single-Dose Range Finding Study (MTD Determination) A->B C Pharmacokinetic (PK) Study (Optional but Recommended) B->C D Efficacy Study with Optimized Dose B->D C->D

Caption: Sequential steps for in vivo dosage optimization.

Troubleshooting Common In Vivo Issues:

  • Issue: Poor Solubility and Formulation for In Vivo Administration.

    • Cause: Carboxylic acids can be challenging to formulate for in vivo use due to their polarity and potential for precipitation at physiological pH.

    • Solution:

      • Salt Formation: Convert the carboxylic acid to a more soluble salt (e.g., sodium salt) by reacting it with a base like sodium hydroxide.

      • Co-solvents: Use a mixture of biocompatible solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in saline.

      • Complexation: Use cyclodextrins to form inclusion complexes that enhance solubility.

      • Always include a vehicle control group in your experiments to account for any effects of the formulation itself.

  • Issue: Rapid Clearance and Low Bioavailability.

    • Cause: The compound may be quickly metabolized and excreted.

    • Solution:

      • Consider alternative routes of administration (e.g., intraperitoneal vs. oral) that may offer better bioavailability.

      • If feasible, conduct a preliminary pharmacokinetic study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

      • Adjust the dosing frequency based on the half-life of the compound.

  • Issue: Unexpected Toxicity in Animal Models.

    • Cause: The compound may have off-target effects, or the formulation itself could be causing adverse reactions.

    • Solution:

      • Carefully monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior).

      • Perform a thorough literature search for the toxicity of structurally related compounds.

      • Ensure the purity of your compound, as impurities can contribute to toxicity.

      • Test the vehicle alone to rule out formulation-related toxicity.

References

Technical Support Center: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this multi-step synthesis. Drawing from established protocols and mechanistic principles, this document provides in-depth troubleshooting advice in a practical question-and-answer format.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that builds the tetralone core and subsequently introduces the required functional groups. A common and logical pathway begins with commercially available starting materials, anisole and succinic anhydride, and proceeds through several key transformations. This guide will address the potential issues at each stage of this synthesis.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Carbonyl Reduction cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4 & 5: Functionalization & Demethylation A Anisole + Succinic Anhydride B 4-(4-methoxyphenyl)-4-oxobutanoic acid A->B AlCl3 C 4-(4-methoxyphenyl)butanoic acid B->C Clemmensen or Wolff-Kishner Reduction D 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (7-methoxy-α-tetralone) C->D PPA or H2SO4 E Introduction of C2-Carboxylic Acid D->E Multi-step sequence (e.g., Reformatsky, then Demethylation) F Reduction of C1-Ketone E->F Multi-step sequence (e.g., Reformatsky, then Demethylation) G Final Product: 7-Hydroxy-1,2,3,4-tetrahydro- naphthalene-2-carboxylic acid F->G Multi-step sequence (e.g., Reformatsky, then Demethylation) G Start Low Yield in Friedel-Crafts? Reagent Check Reagent Quality (Anhydrous AlCl3?) Start->Reagent Stoich Verify Stoichiometry (>2 eq. AlCl3?) Start->Stoich Temp Monitor Temperature (Controlled addition?) Start->Temp Workup Review Work-up (Sufficient acidification?) Start->Workup

Technical Support Center: Purification of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 31846-36-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.

Compound Properties at a Glance

A foundational understanding of the physicochemical properties of this compound is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Appearance Solid
pKa (Predicted) 4.20 ± 0.20[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Topological Polar Surface Area 57.5 Ų[1]
CAS Number 31846-36-3

Troubleshooting and Purification Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Question 1: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is typically because the solution is supersaturated to a point where the solute's melting point is below the current temperature of the solution.

Causality & Solution:

  • High Supersaturation/Rapid Cooling: The most common cause is cooling the solution too quickly. This doesn't allow time for crystal nucleation and ordered growth.

    • Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath. You can insulate the flask with glass wool or a beaker of warm water to slow the cooling rate.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures, or it may be dissolving impurities that lower the melting point of the mixture.

    • Solution: Re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. For a dually functionalized molecule with a carboxylic acid and a phenol, consider polar solvents or mixtures. A combination of methanol and water, or ethanol and water, can be effective. Start by dissolving the compound in a minimal amount of the better solvent (e.g., methanol) and then slowly add the anti-solvent (e.g., water) at an elevated temperature until turbidity (cloudiness) persists. Then, add a drop or two of the better solvent to redissolve the precipitate and allow it to cool slowly.

  • Lack of Nucleation Sites: Sometimes, a clean solution needs a trigger to begin crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystals to form. Alternatively, if you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.

Question 2: My final product after recrystallization is still colored. How do I remove colored impurities?

Answer:

Persistent color indicates the presence of highly conjugated impurities that co-crystallize with your product. These are often byproducts from the synthesis.

Causality & Solution:

Colored impurities are typically large, flat, aromatic molecules that can be effectively removed by adsorption onto activated carbon (charcoal).

  • Protocol:

    • Dissolve the crude, colored product in the minimum amount of an appropriate hot recrystallization solvent.

    • Remove the flask from the heat source.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Adding charcoal to a boiling solution can cause violent bumping.

    • Swirl the mixture and gently heat it for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite in a heated funnel to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Chromatography Issues

Question 3: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. Why?

Answer:

This is a classic problem when purifying acidic compounds on standard silica gel. The acidic protons of your carboxylic acid and phenol groups interact strongly with the slightly acidic silica surface (Si-OH groups) through hydrogen bonding. This leads to slow, uneven movement up the TLC plate or through the column, resulting in "tailing" or "streaking."

Causality & Solution:

The strong interaction between your acidic analyte and the stationary phase needs to be suppressed. This is achieved by making the mobile phase more acidic.

  • Solution: Add a small amount of a volatile acid to your eluent system.

    • Recommended Additive: Typically, 0.5-1% acetic acid or formic acid is sufficient.

    • Mechanism: The added acid protonates the silica surface and ensures your compound remains in its protonated, less polar state, reducing its affinity for the stationary phase and resulting in sharper bands and better separation. A patent for a related compound purification mentions using a silica column with dichloromethane as an eluent, which suggests a starting point for polarity[2]. For your more polar compound, a mixture like dichloromethane/methanol or ethyl acetate/hexanes with an acid additive would be a logical starting point.

Workflow for Developing a Column Chromatography Protocol

Caption: Workflow for Column Chromatography Purification.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary recommended purification methods for this compound?

    • A1: For initial purification from a crude reaction mixture, a combination of an aqueous workup (acid/base extraction) followed by recrystallization is often effective. For high purity requirements or removal of closely related impurities, flash column chromatography on silica gel is the method of choice.

  • Q2: How can I assess the purity of my final product?

    • A2: A combination of techniques is recommended for a comprehensive assessment:

      • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

      • Melting Point: A sharp melting point range that does not depress when mixed with an authentic sample indicates high purity.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.

      • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Q3: What safety precautions should I take when handling this compound?

    • A3: According to safety information, this compound is classified as an irritant (GHS07 pictogram) and is harmful if swallowed (H302) and causes serious eye irritation (H319). Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)

This protocol is a general guideline. The optimal solvent ratios may need to be determined empirically.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol required to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Set up a hot filtration apparatus (heated funnel, fluted filter paper). Filter the hot solution into a clean Erlenmeyer flask to remove the charcoal. Rinse the original flask and filter paper with a small amount of hot methanol to recover any remaining product.

  • Induce Crystallization: Heat the clear filtrate. Slowly add warm water dropwise while stirring until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture or pure cold water to remove any soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization: A Decision Tree

G start Start: Dissolve Crude Product in Hot Solvent oiling_out Product Oils Out start->oiling_out Observe no_crystals No Crystals Form Upon Cooling start->no_crystals Observe colored_crystals Crystals are Colored start->colored_crystals Observe success Pure Crystals Formed start->success Ideal Path sol1 Re-heat to dissolve oil. Add more solvent. Cool very slowly. oiling_out->sol1 Action sol2 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. no_crystals->sol2 Action sol3 Re-dissolve in hot solvent. Add activated charcoal. Perform hot filtration, then cool. colored_crystals->sol3 Action sol1->success sol2->success sol3->success

Caption: Decision Tree for Recrystallization Problems.

References

Technical Support Center: Crystallization of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the crystallization of this compound. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve high-purity, crystalline material with the desired physical attributes.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the structural and physicochemical properties of this compound. Its structure contains both a hydrophilic hydroxyl group and a carboxylic acid moiety, along with a hydrophobic tetrahydronaphthalene backbone. This amphiphilic nature dictates its solubility behavior and potential for hydrogen bonding, which are critical factors in crystallization.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
AppearanceSolid
InChI KeyDCMQTTORXXHHBL-UHFFFAOYSA-N

The presence of both hydrogen bond donors (hydroxyl and carboxylic acid) and a rigid aromatic system suggests that the molecule is a good candidate for crystallization.[1] However, the interplay of these functional groups can also lead to challenges such as polymorphism and solvent selection complexities.

II. Frequently Asked Questions (FAQs)

FAQ 1: What is the best starting point for solvent selection?

Choosing the right solvent is the most critical step in developing a successful crystallization process.[2] An ideal solvent should exhibit high solubility of the compound at elevated temperatures and low solubility at room temperature or below.

Answer: For a molecule like this compound, which contains both polar and non-polar functionalities, a good starting point is to screen a range of solvents with varying polarities.

  • Polar Protic Solvents: Alcohols (e.g., methanol, ethanol) and water are often good choices for carboxylic acids due to their ability to form hydrogen bonds.[2][3]

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile can also be effective, particularly in mixed solvent systems.

  • Non-Polar Solvents: Toluene or hexanes are less likely to be effective as single solvents but can be useful as anti-solvents.[2]

A systematic approach combining experimental screening with an understanding of solute-solvent interactions is recommended.[4]

FAQ 2: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This typically happens when the temperature of the solution is above the melting point of the solute at that concentration.[5]

Answer: To prevent oiling out, consider the following strategies:

  • Reduce the rate of cooling: A slower cooling rate allows more time for nucleation and ordered crystal growth to occur at a lower temperature.

  • Increase the solvent volume: Adding more solvent will lower the saturation point, potentially bringing it below the melting point of the compound in that solvent system.[5]

  • Use a different solvent: The solubility curve in a different solvent may be more favorable and avoid the conditions that lead to oiling out.

  • Introduce seed crystals: Seeding the solution at a temperature where it is supersaturated but below the "oiling out" temperature can induce crystallization of the desired solid form.[6]

FAQ 3: I am observing poor crystal yield. How can I improve it?

Low yield can be attributed to several factors, including high solubility of the compound in the mother liquor at the final crystallization temperature or incomplete crystallization.

Answer: To improve the yield, you can:

  • Optimize the final temperature: Ensure that the crystallization mixture is cooled to a sufficiently low temperature to minimize the amount of compound remaining in the solution.

  • Use an anti-solvent: The addition of a miscible solvent in which the compound is poorly soluble can significantly decrease its solubility and increase the yield.[7] This is a common technique in pharmaceutical crystallization.

  • Concentrate the solution: If the solvent is volatile, careful evaporation can increase the concentration and induce further crystallization.

  • Check for polymorphs: Different polymorphic forms can have different solubilities. Ensure you are crystallizing the most stable, and typically least soluble, form under your conditions.[7]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

Possible Causes:

  • The solution is not sufficiently supersaturated.

  • High energy barrier for nucleation.

  • Presence of impurities inhibiting nucleation.

Troubleshooting Workflow:

G start No Crystals Form supersaturation Is the solution supersaturated? start->supersaturation nucleation Is there a nucleation barrier? supersaturation->nucleation Yes concentrate Concentrate solution (evaporation) supersaturation->concentrate No antisolvent Add anti-solvent supersaturation->antisolvent No cool_further Cool to a lower temperature supersaturation->cool_further No impurities Are impurities present? nucleation->impurities Yes seed Introduce seed crystals nucleation->seed No scratch Scratch inner surface of flask nucleation->scratch No purify Purify the starting material (e.g., chromatography) impurities->purify Yes concentrate->supersaturation antisolvent->supersaturation cool_further->supersaturation

Caption: Troubleshooting workflow for failure to form crystals.

Detailed Steps:

  • Verify Supersaturation: The first step is to ensure the solution is supersaturated.[6] If not, you can either concentrate the solution by carefully evaporating some of the solvent or add an anti-solvent. Cooling to a lower temperature can also induce supersaturation.

  • Overcome Nucleation Barrier: If the solution is supersaturated but no crystals form, the issue may be a high energy barrier for nucleation. Introducing seed crystals of the desired compound is the most effective way to overcome this.[6] Alternatively, scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

  • Address Impurity Effects: Impurities can significantly inhibit crystallization by adsorbing onto the surface of growing nuclei and preventing further growth.[8][9] If you suspect impurities are the problem, further purification of the starting material may be necessary.

Problem 2: Formation of Small, Needle-like, or Amorphous Precipitate

Possible Causes:

  • Too rapid crystallization.[5]

  • High degree of supersaturation.

  • Solvent choice favoring a particular crystal habit.

Troubleshooting Protocol:

  • Slow Down the Crystallization Rate: Rapid crystallization often traps impurities and leads to poor crystal quality.[5]

    • Slower Cooling: Implement a controlled, gradual cooling profile.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to decrease the level of supersaturation.[5]

  • Solvent System Optimization: The solvent can influence crystal morphology.[4]

    • Screen Different Solvents: Experiment with solvents of different polarities and hydrogen bonding capabilities.

    • Mixed Solvent Systems: A mixture of a good solvent and an anti-solvent can sometimes provide better control over crystal growth.

  • Consider pH Adjustment: For a carboxylic acid, the pH of the solution can impact its ionization state and solubility. A slight adjustment of the pH might favor the formation of well-defined crystals of the neutral molecule.

Problem 3: Inconsistent Crystal Form (Polymorphism)

Possible Causes:

  • The compound can exist in multiple crystalline forms (polymorphs).

  • Variations in crystallization conditions (solvent, temperature, cooling rate) favor the formation of different polymorphs.[7]

Polymorph Control Strategy:

G start Inconsistent Crystal Form characterize Characterize all observed forms (PXRD, DSC, TGA) start->characterize solubility Determine relative solubility of each form characterize->solubility thermodynamic_form Identify the most stable (thermodynamic) form solubility->thermodynamic_form seeding Develop a seeded crystallization process for the desired form thermodynamic_form->seeding control_params Strictly control process parameters (solvent, temperature, cooling rate) seeding->control_params

Caption: Strategy for controlling polymorphism.

Key Considerations:

  • Polymorph Screening: A thorough polymorph screen should be conducted early in development to identify all accessible crystal forms. This typically involves crystallizing the compound from a wide variety of solvents under different conditions.

  • Thermodynamic vs. Kinetic Forms: The most stable polymorph (thermodynamic form) will generally have the lowest solubility.[10] Other, less stable forms are known as kinetic polymorphs.

  • Seeding: Once the desired polymorph is identified and isolated, using it to seed subsequent crystallizations is the most robust method for ensuring consistent production of that form.[6]

Problem 4: Poor Purity of the Crystalline Product

Possible Causes:

  • Ineffective removal of impurities during crystallization.

  • Inclusion of mother liquor in the crystal lattice.

  • Co-crystallization with an impurity.

Purification Enhancement Workflow:

  • Optimize Washing: Ensure the isolated crystals are washed with a cold solvent in which the desired compound has low solubility but the impurities are soluble.

  • Recrystallization: If the purity is still not satisfactory, a second recrystallization step is often effective.[1]

  • Analyze Impurity Incorporation: Understanding how impurities are incorporated is key to their removal.

    • Surface Adsorption: Impurities adsorbed on the crystal surface can often be removed by effective washing.

    • Lattice Incorporation: If an impurity is incorporated into the crystal lattice, changing the crystallization solvent may alter the selectivity and improve rejection.[11]

    • Inclusions: Rapid crystal growth can lead to the trapping of impure mother liquor within the crystals. Slower crystallization can mitigate this.[8]

IV. Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For further yield, the flask can be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to the stirred solution until turbidity persists.

  • Redissolution: Add a few drops of the "good" solvent to redissolve the precipitate.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form over time.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

V. References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • How to purify a carboxylic acid by recrystallisation? (2018, April 7). The Student Room. Retrieved from --INVALID-LINK--

  • Mullin, J. W. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (pp. 115-135). Cambridge University Press.

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Recrystallization and Crystallization. (n.d.). University of California, Davis. Retrieved from --INVALID-LINK--

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.

  • Ó'Ciardha, C., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1473-1484.

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from --INVALID-LINK--

  • Wojdyla, M., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 1), 159-167.

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from --INVALID-LINK--

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • A Scientist's Guide to Crystallization Process Development. (2021, June 11). YouTube. Retrieved from --INVALID-LINK--

  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs. Retrieved from --INVALID-LINK--

  • Impact of impurities on crystal growth. (2023, April 19). Nature. Retrieved from --INVALID-LINK--

  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • 7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID. (n.d.). Chemicalbook. Retrieved from --INVALID-LINK--

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals, 11(11), 1383.

  • 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

References

Technical Support Center: Interference in Assays with 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in their experimental workflows. This molecule, with its phenolic hydroxyl group and a carboxylic acid on a tetralin scaffold, presents unique challenges in various biological and biochemical assays. This guide is designed to provide in-depth troubleshooting strategies, detailed protocols, and a clear understanding of the potential mechanisms of assay interference. Our goal is to empower you to identify, mitigate, and control for artifacts, ensuring the generation of high-quality, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in assays.

Q1: What are the primary structural features of this compound that can cause assay interference?

A: The main structural motifs of concern are the phenolic hydroxyl group and the carboxylic acid.

  • Phenolic Hydroxyl Group: Phenols can be susceptible to oxidation, potentially leading to the generation of reactive quinone species or hydrogen peroxide, which can interfere with redox-sensitive assays.[1][2] Additionally, the aromatic ring system can be a source of intrinsic fluorescence (autofluorescence).[3]

  • Carboxylic Acid Group: The negatively charged carboxylate at physiological pH can engage in non-specific electrostatic interactions with proteins or chelate metal ions essential for enzyme function.[4]

  • Tetralin Scaffold: The partially saturated bicyclic ring system contributes to the compound's lipophilicity, which can lead to poor aqueous solubility and a tendency to aggregate at higher concentrations.[5][6]

Q2: My compound shows activity in my primary screen. How do I know if it's a real hit or an artifact?

A: Apparent activity can often stem from assay interference rather than specific interaction with your target.[7] It is crucial to perform a series of counter-screens and orthogonal assays to validate initial hits. Key steps include checking for autofluorescence, compound aggregation, and non-specific inhibition of unrelated enzymes. These validation steps are essential to avoid pursuing false positives, a common issue with compounds known as Pan-Assay Interference Compounds (PAINS).[8]

Q3: At what concentration is interference most likely to occur?

A: Interference is highly concentration-dependent.

  • Aggregation: This is a threshold-dependent phenomenon that occurs above the compound's critical aggregation concentration (CAC). It is often observed in the low micromolar range.[9]

  • Autofluorescence: This will increase linearly with concentration. Even at low concentrations, it can be problematic if the intrinsic signal is strong and overlaps with your assay's detection wavelengths.[3]

  • Solubility Issues: Problems arise when the test concentration exceeds the compound's aqueous solubility limit, leading to precipitation.[5][10][11] This can cause variable results and inaccurate IC50 determinations.[5]

Q4: Should I be concerned about the stability of the compound in my assay buffer?

A: Yes. Phenolic compounds can be unstable, particularly in buffers with a slightly alkaline pH or in the presence of trace metal ions, leading to oxidation. It is advisable to assess compound stability in your specific assay buffer over the time course of the experiment. Poor stability can lead to a loss of the active compound or the generation of interfering byproducts.

Part 2: Troubleshooting Guides

This section provides detailed, issue-specific troubleshooting workflows.

Issue 1: High Background Signal in Fluorescence-Based Assays

A high background signal can mask a real signal from your assay, reducing the signal-to-noise ratio and making it difficult to detect true hits. The phenolic nature of this compound makes it a prime candidate for causing autofluorescence.[3]

Root Cause Analysis:
  • Compound Autofluorescence: The compound itself absorbs light at the excitation wavelength and emits light in the detection range of your assay's fluorophore. This is a common issue with aromatic compounds.[12]

  • Light Scatter: Precipitated or aggregated compound can scatter light, leading to an artificially high reading in the detector.

Troubleshooting Workflow Diagram

Caption: Workflow for diagnosing high background in fluorescence assays.

Mitigation Protocols:

Protocol 1: Characterizing Compound Autofluorescence

  • Preparation: Prepare a serial dilution of your compound in the final assay buffer, starting from the highest concentration used in your experiment.

  • Control Wells: In a microplate identical to your assay plate, add the compound dilutions. Also include "buffer-only" wells as a blank.

  • Measurement: Use a plate reader to measure the fluorescence at the exact excitation and emission wavelengths of your assay's fluorophore.

  • Analysis: Subtract the average fluorescence of the blank wells from the compound-containing wells. A concentration-dependent increase in signal confirms autofluorescence.[3]

Table 1: Example Autofluorescence Data

Compound Conc. (µM)Raw Fluorescence Units (RFU)Blank-Subtracted RFU
10015,80015,300
508,2007,700
254,5004,000
12.52,5002,000
0 (Buffer Blank)5000

Solutions:

  • Background Subtraction: For each experimental well, subtract the corresponding fluorescence value from your compound-only control plate. This is the simplest correction method.

  • Use Red-Shifted Dyes: Autofluorescence from biological molecules and many organic compounds is often strongest in the blue-green part of the spectrum (350-550 nm).[13][14] If possible, switch your assay to use fluorophores that excite and emit at longer wavelengths (e.g., >600 nm), where compound interference is less likely.[15]

  • Time-Resolved Fluorescence (TRF): If your plate reader supports it, consider using TRF assays. These assays use lanthanide-based fluorophores with long fluorescence lifetimes. The signal is measured after a delay, allowing the short-lived background fluorescence from the interfering compound to decay.

Issue 2: Poor Reproducibility and Steep Dose-Response Curves

Inconsistent results between replicate wells or across different experiments, often accompanied by unusually steep IC50 curves, can be a hallmark of compound aggregation.[7] Lipophilic compounds like this compound can form colloidal aggregates in aqueous buffers, which can non-specifically sequester and denature proteins.[9][16]

Root Cause Analysis:
  • Compound Aggregation: Above its CAC, the compound forms aggregates that create a large surface area for protein adsorption, leading to non-specific inhibition.

  • Limited Solubility: The compound may be precipitating out of solution at higher concentrations, leading to an inaccurate assessment of the true concentration being tested.[5][17]

Troubleshooting Workflow Diagram

Caption: Workflow for diagnosing aggregation-based interference.

Mitigation Protocols:

Protocol 2: Detergent Counter-Screen for Aggregation

The gold standard for identifying aggregation-based inhibitors is to test for sensitivity to a non-ionic detergent.[9] Aggregates are disrupted by detergents, leading to a significant reduction in potency.

  • Assay Setup: Prepare two identical sets of your primary assay.

  • Detergent Addition: To one set of assay buffers, add a small amount of a non-ionic detergent like Triton X-100 or Tween-20 to a final concentration of 0.01% (v/v). Ensure the detergent itself does not inhibit your target.

  • Dose-Response: Run a full dose-response curve for your compound in both the presence and absence of the detergent.

  • Analysis: Compare the IC50 values. A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent is strong evidence of aggregation-based inhibition.[7]

Table 2: Example Detergent Counter-Screen Results

Assay ConditionApparent IC50 (µM)Interpretation
Standard Buffer2.5Potent inhibition observed
Buffer + 0.01% Triton X-100> 50>20-fold shift; Inhibition is detergent-sensitive

Solutions:

  • Routine Detergent Use: If your biological target is tolerant, routinely include 0.005% - 0.01% Triton X-100 or Tween-20 in your assay buffer to prevent aggregate formation.[7]

  • Lower Compound Concentration: Test compounds at concentrations below their likely CAC, although this may not be effective for potent aggregators.[9]

  • Increase Protein Concentration: In some cases, increasing the concentration of the target protein or adding a "decoy" protein like Bovine Serum Albumin (BSA) can help saturate the non-specific binding sites on the aggregates, though this can complicate data interpretation.

Issue 3: False Positives in Redox-Sensitive Assays

Assays that rely on redox chemistry (e.g., those using luciferases, peroxidases, or redox-sensitive dyes like resazurin) are susceptible to interference from compounds that can be oxidized or reduced. The phenol moiety in this compound can be oxidized, potentially generating hydrogen peroxide (H₂O₂) which can interfere with many enzymatic readouts.[2][18]

Root Cause Analysis:
  • Compound Redox Cycling: The compound may be oxidized by components in the assay buffer (e.g., dissolved oxygen), generating reactive oxygen species (ROS) like H₂O₂.

  • Direct Enzyme Inhibition/Activation: The compound or its oxidized byproducts (e.g., quinones) could directly and non-specifically inhibit or activate a reporter enzyme, such as luciferase.[7]

Mitigation Protocols:

Protocol 3: H₂O₂ Generation Assay

This protocol helps determine if your compound is generating hydrogen peroxide in the assay buffer.

  • Reagent Preparation: Use a commercially available H₂O₂ detection kit (e.g., Amplex Red). Prepare the reaction buffer as per the manufacturer's instructions.

  • Incubation: Incubate your compound at various concentrations in your final assay buffer for the duration of your primary assay.

  • Detection: At the end of the incubation period, add the H₂O₂ detection reagents (e.g., Amplex Red and horseradish peroxidase).

  • Measurement: Measure the fluorescence or absorbance as per the kit's protocol. An increase in signal in the presence of your compound indicates H₂O₂ production.

Solutions:

  • Add Catalase: If H₂O₂ production is confirmed, you can perform a counter-screen by adding catalase (an enzyme that degrades H₂O₂) to your assay. If the compound's activity is diminished, it confirms that H₂O₂ generation is the interfering mechanism.

  • Change Assay Readout: If possible, switch to an assay technology that is not redox-sensitive.

  • Deoxygenate Buffer: In some specific cases, deoxygenating the assay buffer can prevent compound oxidation, but this is often not practical for many biological assays.

References

Technical Support Center: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 31846-36-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and concerns regarding its storage, handling, and stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored sealed in a dry environment at 2-8°C[1]. The container should be tightly closed to prevent moisture absorption and potential degradation.

Q2: How should I prepare stock solutions of this compound?

Due to the presence of both a polar phenolic hydroxyl group and a carboxylic acid group, this compound is expected to be soluble in polar organic solvents.

  • Recommended Solvents: Based on the chemical structure, suitable solvents for preparing stock solutions include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Methanol

    • Ethanol

  • Aqueous Solubility: The compound is likely to have limited solubility in neutral water. However, its solubility can be significantly increased in aqueous basic solutions (e.g., dilute sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

Q3: What is the stability of this compound in solution?

  • Recommendation: It is best practice to prepare stock solutions fresh for each experiment. If storage is necessary, we recommend storing aliquots in tightly sealed vials at -20°C or -80°C for short periods. Minimize freeze-thaw cycles.

Q4: Are there any specific handling precautions I should be aware of?

Yes, due to the tetralin and phenol moieties, specific precautions are necessary:

  • Peroxide Formation: The parent compound, tetralin, is known to form explosive peroxides upon prolonged exposure to air. While the reactivity of this derivative may differ, it is prudent to handle it with this potential hazard in mind. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for extended periods after the container has been opened.

  • Light Sensitivity: Phenolic compounds can be sensitive to light, which can catalyze oxidation. Protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Safety data sheets for this and similar compounds indicate that it may cause skin and eye irritation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in stock solutions.Prepare fresh stock solutions for each experiment. If using frozen aliquots, use a fresh aliquot for each experiment and avoid multiple freeze-thaw cycles.
Change in color of solid compound or solution (e.g., yellowing or browning) Oxidation of the phenolic hydroxyl group.This is a visual indicator of degradation. Discard the degraded compound or solution and obtain a fresh supply. To prevent this, ensure storage under an inert atmosphere and protection from light.
Low purity observed by analytical methods (e.g., HPLC, NMR) Degradation due to improper storage or handling.Review storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light and air, and that solutions are prepared fresh.
Precipitation in aqueous solutions Poor solubility or change in pH.If working in aqueous media, ensure the pH is sufficiently basic to maintain solubility. Consider using a small amount of a co-solvent like DMSO or ethanol.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid compound in a sterile, amber vial.

  • Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller, single-use amber vials, flush with an inert gas (argon or nitrogen), and store at -20°C or -80°C.

Protocol 2: Assessment of Purity by HPLC

While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed to assess purity.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). The acidic mobile phase will ensure the carboxylic acid is protonated for better retention and peak shape.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (phenolic compounds typically have absorbance maxima in the 254-280 nm range).

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

Degradation would be indicated by the appearance of new peaks, typically at different retention times, and a decrease in the area of the main peak.

Visualizations

Decision Workflow for Storage and Handling

G cluster_storage Storage Conditions cluster_handling Handling and Use cluster_troubleshooting Troubleshooting start Compound Received long_term Long-Term Storage (Solid) start->long_term Unopened or for extended storage short_term Short-Term Storage (Solution) start->short_term For immediate or near-future use long_term_cond 2-8°C Sealed, Dry Inert Atmosphere Protect from Light long_term->long_term_cond short_term_cond -20°C or -80°C Aliquoted Inert Atmosphere Protect from Light short_term->short_term_cond prep_solution Prepare Stock Solution long_term_cond->prep_solution experiment Use in Experiment short_term_cond->experiment check_purity Assess Purity (Optional but Recommended) prep_solution->check_purity check_purity->experiment inconsistent_results Inconsistent Results? experiment->inconsistent_results visual_change Color Change? experiment->visual_change review_storage Review Storage & Prepare Fresh Solution inconsistent_results->review_storage visual_change->review_storage

Caption: Decision workflow for the storage and handling of this compound.

References

Validation & Comparative

A Researcher's Guide to the Purity Validation of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous validation of a compound's purity is a cornerstone of scientific rigor and preclinical success. This guide provides an in-depth, technical comparison of analytical methodologies for ascertaining the purity of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a chiral molecule with significant research interest. We will explore the nuances of various analytical techniques, delve into potential impurities, and present a framework for a robust, self-validating purity assessment.

The Analytical Imperative: Beyond a Simple Percentage

Determining the purity of a chiral molecule like this compound transcends a mere numerical value. It necessitates a multi-faceted approach to identify and quantify not only process-related impurities but also isomeric variants that can have profoundly different pharmacological activities. The choice of analytical methodology is therefore critical and should be guided by the specific questions being asked about the sample.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A self-validating purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile compounds like this compound. Given the chiral nature of the molecule, both reversed-phase and chiral HPLC methods are essential.

RP-HPLC is the primary method for separating the target compound from achiral impurities. The choice of a suitable stationary phase, typically C18, and a well-optimized mobile phase is crucial for achieving adequate resolution.

dot

cluster_workflow RP-HPLC Workflow cluster_components Key Components Sample Sample Injection Injection Sample->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Purity_Report Purity_Report Data_Analysis->Purity_Report Quantification Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water with acid modifier) Stationary_Phase Stationary Phase (e.g., C18 Column) Detector Detector (e.g., UV-Vis)

Caption: A typical workflow for RP-HPLC analysis.

Experimental Protocol: Reversed-Phase HPLC Method

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm is a suitable wavelength for this class of compounds[1].

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The biological activity of chiral molecules is often stereospecific. Therefore, quantifying the enantiomeric excess is paramount. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, enabling their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids[2][3].

dot

cluster_separation Chiral Separation Principle Racemic_Mixture Racemic_Mixture Chiral_Stationary_Phase Chiral_Stationary_Phase Racemic_Mixture->Chiral_Stationary_Phase Interaction Enantiomer_R Enantiomer_R Chiral_Stationary_Phase->Enantiomer_R Differential Retention Enantiomer_S Enantiomer_S Chiral_Stationary_Phase->Enantiomer_S Differential Retention Detector Detector Enantiomer_R->Detector Enantiomer_S->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: Principle of enantiomeric separation by chiral HPLC.

Experimental Protocol: Chiral HPLC Method

  • Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative, is a good starting point.

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol with a small amount of a carboxylic acid modifier like trifluoroacetic acid) or reversed-phase conditions can be explored.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 272 nm.

  • Column Temperature: Ambient or controlled, as temperature can significantly affect chiral separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main component and identifying impurities. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key signals to look for in this compound include the aromatic protons, the benzylic protons, the aliphatic protons of the tetralin ring, and the carboxylic acid proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbons. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons are diagnostic.

Data Interpretation: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The integration of these signals relative to the signals of the main compound can provide a semi-quantitative estimate of the impurity levels.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids. In positive ion mode, the [M+H]⁺ ion is typically observed, while in negative ion mode, the [M-H]⁻ ion is prominent.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information. For carboxylic acids, common fragmentation pathways include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da)[4]. The fragmentation pattern of the tetralin ring will also provide characteristic ions.

Potential Impurities: A Proactive Approach to Purity

A thorough understanding of the synthetic route is essential for predicting potential impurities. A plausible synthesis of this compound could involve the catalytic hydrogenation of a naphthalene precursor.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials, such as a corresponding naphthalene derivative.

  • Intermediates: Incomplete reaction can lead to the presence of intermediates.

  • Over-reduction Products: Hydrogenation of the aromatic ring can lead to decalin derivatives[5].

  • Isomers: Positional isomers of the hydroxyl group or the carboxylic acid group may be formed depending on the starting material and reaction conditions.

  • Catalyst Residues: Residual catalyst from the hydrogenation step.

Comparison with Alternative Compounds

To provide context for the purity analysis of this compound, it is useful to compare its analytical profile with that of structurally related compounds.

CompoundKey Structural DifferencePotential Analytical Challenges
1,2,3,4-Tetrahydronaphthalene-2-carboxylic Acid Lacks the hydroxyl group.May have different solubility and chromatographic retention.
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid [6][7]Hydroxyl group is methylated.Differences in polarity will affect chromatographic behavior.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Carboxylic acid at a different position.Isomeric separation may be challenging.

Data Presentation for Clear Comparison

A clear and concise presentation of analytical data is crucial for effective communication of purity results.

Table 1: Summary of Purity Analysis Data

Analytical TechniqueParameterSpecificationResult
RP-HPLC Purity (Area %)≥ 98.0%99.5%
Individual Impurity≤ 0.1%Impurity A: 0.05%, Impurity B: 0.08%
Chiral HPLC Enantiomeric Excess≥ 99.0%99.8%
¹H NMR Structural ConformanceConforms to structureConforms
LC-MS Molecular Weight192.21 g/mol [M-H]⁻ at m/z 191.1

Conclusion: A Robust Framework for Purity Validation

The validation of the purity of this compound requires a comprehensive and orthogonal analytical approach. By combining RP-HPLC for achiral impurity profiling, chiral HPLC for enantiomeric purity, NMR for structural confirmation, and mass spectrometry for molecular weight determination and impurity identification, researchers can establish a high degree of confidence in the quality of their material. A proactive understanding of potential impurities based on the synthetic route further strengthens this validation process. This rigorous approach to purity assessment is fundamental to ensuring the reliability and reproducibility of research findings and is a critical step in the journey of drug discovery and development.

References

A Comparative Guide to Naphthalene Derivatives: Unraveling the Therapeutic Potential of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the naphthalene scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides an in-depth technical comparison of the well-established nonsteroidal anti-inflammatory drug (NSAID) Naproxen, a prominent naphthalene derivative, with the less-explored 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (7-H-THNCA).

While extensive experimental data for 7-H-THNCA is not yet publicly available, its structural features, particularly the tetralin core, suggest potential for biological activity that warrants investigation. This guide will leverage the comprehensive understanding of Naproxen's mechanism of action and structure-activity relationships to provide a framework for evaluating the potential of 7-H-THNCA and other novel naphthalene derivatives.

The Naphthalene Scaffold: A Foundation for Diverse Pharmacology

The bicyclic aromatic nature of naphthalene provides a rigid and lipophilic core that can be readily functionalized to interact with various biological targets. The position and nature of substituents on the naphthalene ring are critical determinants of pharmacological activity and selectivity.[3] This has led to the development of a wide array of naphthalene-based drugs with diverse therapeutic applications.

Spotlight on a Clinically Relevant Naphthalene Derivative: Naproxen

Naproxen is a widely used NSAID for the management of pain, inflammation, and fever associated with conditions such as arthritis and menstrual cramps.[4][5] Its efficacy is rooted in its well-defined mechanism of action.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][7][8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking the active site of COX enzymes, Naproxen prevents the synthesis of prostaglandins, thereby mitigating the inflammatory response.[6][8]

COX_Inhibition_Pathway cluster_inhibition Inhibition by Naproxen Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 & COX-2 Prostaglandins (PGE2, PGI2)\nThromboxane A2 Prostaglandins (PGE2, PGI2) Thromboxane A2 Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2)\nThromboxane A2 Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2)\nThromboxane A2->Inflammation, Pain, Fever Naproxen Naproxen COX-1 & COX-2 COX-1 & COX-2 Naproxen->COX-1 & COX-2 Inhibits

Figure 1: Simplified signaling pathway of prostaglandin synthesis and its inhibition by Naproxen.

Introducing this compound (7-H-THNCA)

7-H-THNCA is a derivative of tetralin, a hydrogenated form of naphthalene. Its chemical structure consists of a 1,2,3,4-tetrahydronaphthalene core, a carboxylic acid group at position 2, and a hydroxyl group at position 7.[9][10]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol [9]

While the biological activity of 7-H-THNCA is not extensively documented in publicly available literature, its structural components provide a basis for postulating potential therapeutic applications. The presence of the carboxylic acid group, a key pharmacophore in many NSAIDs including Naproxen, suggests that it could potentially interact with targets such as COX enzymes. Furthermore, the tetralin scaffold is found in various biologically active compounds, including some with anticancer properties.[11][12]

Comparative Analysis: Naproxen vs. 7-H-THNCA

FeatureNaproxenThis compound (7-H-THNCA)
Core Structure Naphthalene1,2,3,4-Tetrahydronaphthalene (Tetralin)
Key Functional Groups Carboxylic acid, Methoxy groupCarboxylic acid, Hydroxyl group
Mechanism of Action Non-selective COX-1 and COX-2 inhibitor[4][7]Undetermined, potential for enzyme inhibition or receptor binding.
Therapeutic Use Anti-inflammatory, Analgesic, Antipyretic[4][5]Unknown, requires experimental investigation.
Clinical Data Extensive clinical use and established safety profile.[13]No available clinical data.

Structure-Activity Relationship (SAR) Insights

The SAR of Naproxen is well-documented. Key findings include:

  • The carboxylic acid group is essential for its anti-inflammatory activity.[14]

  • The (S)-enantiomer is the active form.[3]

  • Substitution at the 6-position of the naphthalene ring with a methoxy group enhances potency.[3]

For 7-H-THNCA, the presence of the carboxylic acid suggests a potential for similar interactions as Naproxen. The hydroxyl group at the 7-position could influence its binding affinity and selectivity for various biological targets through hydrogen bonding. The saturated portion of the tetralin ring introduces a three-dimensional character not present in the planar naphthalene ring of Naproxen, which could lead to different binding modes and target specificities.

Experimental Protocols for Evaluating Anti-Inflammatory Activity

To elucidate the biological activity of novel naphthalene derivatives like 7-H-THNCA, a series of in vitro assays are essential. The following protocols are standard methods for assessing anti-inflammatory potential, particularly through the inhibition of COX enzymes.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for quantifying potency.

Principle:

The assay measures the peroxidase activity of the COX enzyme. The peroxidase component reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). This reaction can be monitored using a colorimetric or fluorometric probe.[15][16]

Step-by-Step Methodology: [16][17][18]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a solution of arachidonic acid (the substrate) in ethanol.

    • Prepare a solution of the colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Dissolve the test compound (e.g., 7-H-THNCA) and a reference inhibitor (e.g., Naproxen) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

    • Add various concentrations of the test compound or reference inhibitor to the wells. Include a control group with no inhibitor.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately add the probe solution.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control group.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Reagent Prep Enzyme & Substrate Prep Enzyme & Substrate Prep Reagent Prep->Enzyme & Substrate Prep Plate Setup Plate Setup Test Compound Dilution Test Compound Dilution Enzyme & Substrate Prep->Test Compound Dilution Test Compound Dilution->Plate Setup Inhibitor Incubation Inhibitor Incubation Plate Setup->Inhibitor Incubation Reaction Initiation Reaction Initiation Inhibitor Incubation->Reaction Initiation Signal Detection Signal Detection Reaction Initiation->Signal Detection Calculate % Inhibition Calculate % Inhibition Signal Detection->Calculate % Inhibition Dose-Response Curve Dose-Response Curve Calculate % Inhibition->Dose-Response Curve IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination

Figure 2: A generalized workflow for an in vitro COX inhibition assay.

Future Directions and Conclusion

While Naproxen remains a cornerstone of anti-inflammatory therapy, the quest for novel agents with improved efficacy and safety profiles is ongoing. Naphthalene derivatives continue to be a fertile ground for drug discovery.

This compound presents an intriguing scaffold for further investigation. Its structural similarity to known bioactive molecules, particularly the presence of a carboxylic acid group, suggests that it may exhibit interesting pharmacological properties. The next logical steps would be to synthesize 7-H-THNCA and evaluate its activity in a panel of in vitro assays, such as the COX inhibition assay described herein. Further studies could also explore its potential as an anticancer agent or its interaction with other relevant biological targets.

This comparative guide provides a framework for understanding the therapeutic potential of naphthalene derivatives. By leveraging the knowledge gained from well-characterized compounds like Naproxen, researchers can more effectively design and evaluate novel molecules like 7-H-THNCA, paving the way for the development of the next generation of therapeutics.

References

A Comparative Guide to the Tetralin-2-Carboxylic Acid Scaffold: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of analogs based on the tetralin-2-carboxylic acid framework, with a particular focus on the influence of substitutions, including the potential role of a 7-hydroxyl group, on their biological activity. We will delve into synthetic strategies, compare biological data from various studies, and elucidate key structure-activity relationships (SAR).

I. Synthesis of the Tetralin-2-Carboxylic Acid Scaffold: A General Approach

The synthesis of the tetralin-2-carboxylic acid core can be achieved through several synthetic routes. A common strategy involves the initial construction of a substituted naphthalene ring system, followed by reduction to the tetralin and subsequent functional group manipulations to introduce the carboxylic acid at the 2-position.

A representative synthetic approach is outlined below:

cluster_0 Synthesis of Tetralin-2-Carboxylic Acid Scaffold start Substituted Benzene Derivative friedel_crafts Friedel-Crafts Acylation start->friedel_crafts succinic_anhydride Succinic Anhydride succinic_anhydride->friedel_crafts keto_acid β-Aroylpropionic Acid friedel_crafts->keto_acid clemmensen Clemmensen or Wolff-Kishner Reduction keto_acid->clemmensen aryl_butyric_acid γ-Arylbutyric Acid clemmensen->aryl_butyric_acid cyclization Intramolecular Cyclization (e.g., PPA, H2SO4) aryl_butyric_acid->cyclization tetralone α-Tetralone Derivative cyclization->tetralone reformatsky Reformatsky or Wittig Reaction tetralone->reformatsky ester_intermediate Tetralin-2-alkenoate reformatsky->ester_intermediate reduction Catalytic Hydrogenation ester_intermediate->reduction ester_final Tetralin-2-carboxylate reduction->ester_final hydrolysis Ester Hydrolysis ester_final->hydrolysis final_product Tetralin-2-carboxylic Acid hydrolysis->final_product

Caption: General synthetic workflow for tetralin-2-carboxylic acid derivatives.

Experimental Protocol: Synthesis of a Tetralone Intermediate

This protocol describes a key step in the synthesis of the tetralin scaffold, the intramolecular cyclization of a γ-arylbutyric acid to form an α-tetralone.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the desired γ-arylbutyric acid.

  • Addition of Cyclizing Agent: Slowly add a dehydrating/cyclizing agent, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to the flask. The reaction is often exothermic and may require cooling.

  • Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The tetralone product will often precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude tetralone can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

II. Comparative Analysis of Biological Activities

Analog/DerivativeBiological Target/ActivityKey Performance Metric
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogsPotent and selective agonists of the human melanocortin-4 (MC4) receptor.[1]Not specified in abstract.[1]
cis-7-Hydroxy-3-methyl-2-(dipropylamino)tetralin enantiomersCentral dopamine (DA), 5-hydroxytryptamine, and norepinephrine (NE) receptor activity.[2]One enantiomer displayed effects similar to classical DA D2-receptor antagonists.[2]
Piperidine acetic acid tetralin core derivativesBradykinin 1 (B1) receptor antagonists.[3]IC50 < 20 nM in a B1 receptor functional assay.[3]
Tetralin carboxamide derivativesGrowth hormone secretagogue receptor (GHS-R) antagonists.[4]Potent, selective, and orally bioavailable.[4]
N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivativesAnticancer activity against human breast (MCF-7) and lung (A549) carcinoma cell lines.[5][6]Some derivatives showed higher apoptotic activity than cisplatin in A549 cells.[5][6]
Tetralin-6-yl-pyrazoline and other heterocyclic derivativesIn vitro cytotoxic activity against cervical (HeLa) and breast (MCF7) cancer cell lines.[7]Compound 3a showed potent activity with IC50 = 3.5 µM (HeLa) and 4.5 µM (MCF7).[7]

III. Structure-Activity Relationship (SAR) Insights

The diverse biological activities of tetralin derivatives underscore the importance of substitution patterns in determining target specificity and potency.

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid group, as seen in the melanocortin-4 receptor agonists, suggests a potential role in forming key ionic or hydrogen bond interactions with the target protein.[1][8] Esterification or amidation of this group can significantly alter or abolish activity, indicating its critical role in binding.[8]

  • The 7-Hydroxy Group: While direct SAR studies on 7-hydroxy-tetralin-2-carboxylic acids are limited, the activity of other 7-hydroxy tetralin derivatives, such as the dopamine receptor modulators, points to the importance of this functional group.[2][8][9] A hydroxyl group at this position can act as both a hydrogen bond donor and acceptor, potentially anchoring the ligand in the binding pocket of a receptor or enzyme. Its position on the aromatic ring also influences the electronic properties of the molecule, which can impact binding affinity.

  • Substituents on the Tetralin Core: The nature and position of other substituents on both the aromatic and alicyclic rings of the tetralin scaffold are crucial for activity and selectivity. For instance, in the case of bradykinin B1 receptor antagonists, the specific substitution on the piperidine acetic acid tetralin core dictates the potency.[3] Similarly, for anticancer derivatives, substitutions on the appended heterocyclic rings significantly influence cytotoxicity.[5][6][7]

IV. Key Biological Targets and Signaling Pathways

Based on the potent activity of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogs, the melanocortin-4 receptor (MC4R) stands out as a significant potential target for this class of compounds.[1] MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight.

Activation of MC4R by an agonist, such as a tetralin-2-carboxylic acid analog, initiates a downstream signaling cascade that ultimately leads to a physiological response.

cluster_1 MC4R Signaling Pathway ligand Tetralin-2-Carboxylic Acid Analog (Agonist) mc4r MC4R ligand->mc4r Binds to g_protein Gs Protein mc4r->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp Catalyzes atp ATP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates nucleus Nucleus creb->nucleus Translocates to gene_expression Gene Expression (e.g., POMC) nucleus->gene_expression Regulates response Physiological Response (↓ Food Intake, ↑ Energy Expenditure) gene_expression->response

Caption: Simplified signaling pathway of the melanocortin-4 receptor (MC4R).

V. Experimental Protocols for Biological Evaluation

To assess the biological activity of novel tetralin-2-carboxylic acid analogs, a variety of in vitro and in vivo assays can be employed. A fundamental initial step is to determine the binding affinity of the compounds for their putative target.

Protocol: Radioligand Binding Assay for MC4R

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the MC4R.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human MC4R.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer

    • A known concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH).

    • Increasing concentrations of the unlabeled test compound (the tetralin-2-carboxylic acid analog).

    • A fixed amount of the MC4R-expressing cell membranes.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including wells with a high concentration of an unlabeled standard ligand.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_2 Experimental Workflow for Receptor Binding Assay prep Prepare MC4R Membranes and Reagents setup Set up 96-well plate with buffer, radioligand, test compound, and membranes prep->setup incubate Incubate to reach equilibrium setup->incubate filter Rapid filtration to separate bound and free ligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity wash->count analyze Analyze data to determine IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

VI. Conclusion

The tetralin-2-carboxylic acid scaffold represents a versatile and promising starting point for the development of novel therapeutic agents targeting a range of biological systems. The available data, though fragmented for specific 7-hydroxy analogs, strongly suggest that substitutions on the tetralin core, including the presence and position of hydroxyl and carboxylic acid groups, are critical determinants of biological activity and target selectivity. The potent melanocortin-4 receptor agonism observed in closely related analogs highlights a particularly promising avenue for future research. A systematic exploration of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives is warranted to fully elucidate their therapeutic potential, particularly in the context of metabolic disorders and other conditions modulated by the melanocortin system.

VII. References

  • --INVALID-LINK-- Bioorg Med Chem Lett. 2005 Apr 1;15(7):1825-8.

  • --INVALID-LINK-- Molecules. 2018 Jan 10;23(1):135.

  • --INVALID-LINK-- Molecules. 2018 Jan 10;23(1):135.

  • --INVALID-LINK-- Bioorg Med Chem Lett. 2007 May 15;17(10):2675-8.

  • --INVALID-LINK-- Molecules. 2018 Jan 10;23(1):135.

  • --INVALID-LINK-- J Med Chem. 2011 Sep 22;54(18):6371-85.

  • --INVALID-LINK-- J Chem Soc Perkin Trans 1. 2002;(20):2243-50.

  • --INVALID-LINK-- Molecules. 2011 Aug 12;16(8):6834-45.

  • --INVALID-LINK-- Bioorg Med Chem Lett. 2005 Jul 15;15(14):3430-3.

  • --INVALID-LINK-- Oncology and Radiotherapy. 2024; 1(1):1-10.

  • --INVALID-LINK-- J Med Chem. 1988 Nov;31(11):2092-7.

  • --INVALID-LINK-- PubChem. National Center for Biotechnology Information.

  • --INVALID-LINK-- PubChem. National Center for Biotechnology Information.

  • --INVALID-LINK-- Sigma-Aldrich.

  • --INVALID-LINK-- PubChem. National Center for Biotechnology Information.

References

Definitive Structural Confirmation of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis to definitively confirm the structure of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 31846-36-3). While the existence of this compound is confirmed in chemical databases, a notable absence of published experimental spectroscopic and crystallographic data necessitates a detailed structural elucidation based on theoretical data and analogous chemical synthesis. This document synthesizes available chemical information, presents predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR), and proposes a plausible synthetic pathway. This guide serves as a foundational reference for researchers utilizing or synthesizing this compound, ensuring a high degree of confidence in its structural identity.

Introduction: Establishing the Molecular Identity

This compound is a bicyclic organic compound featuring a tetralin core, a hydroxyl substituent on the aromatic ring, and a carboxylic acid group on the saturated ring. Its fundamental properties are summarized below, confirming its existence and providing the basis for further structural analysis.

PropertyValueSource
CAS Number 31846-36-3[1][2]
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
SMILES OC(=O)C1CCc2ccc(O)cc2C1
InChI Key DCMQTTORXXHHBL-UHFFFAOYSA-N

The SMILES and InChI key unambiguously define the connectivity of the atoms, placing the hydroxyl group at the 7-position and the carboxylic acid at the 2-position of the tetrahydronaphthalene scaffold.

Spectroscopic Analysis: A Theoretical Approach

In the absence of experimentally acquired spectra, we present predicted spectroscopic data to aid in the structural confirmation of synthesized or isolated this compound. These predictions are based on established principles of nuclear magnetic resonance and infrared spectroscopy.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, hydroxyl, and carboxylic acid protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic acid (-COOH)10.0 - 12.0Singlet (broad)1H
Phenolic (-OH)8.0 - 9.0Singlet (broad)1H
Aromatic (H5)~6.9Doublet1H
Aromatic (H6)~6.6Doublet of doublets1H
Aromatic (H8)~6.5Doublet1H
Aliphatic (H2)2.7 - 2.9Multiplet1H
Aliphatic (H1, H4)2.5 - 2.8Multiplet4H
Aliphatic (H3)1.8 - 2.2Multiplet2H

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic acid (-C OOH)175 - 180
Aromatic (C7-OH)155 - 160
Aromatic (C4a, C8a)130 - 140
Aromatic (C5, C6, C8)110 - 130
Aliphatic (-C H-COOH)40 - 45
Aliphatic (-C H₂)25 - 35
Predicted Infrared (IR) Spectroscopy

The IR spectrum is characterized by the vibrational frequencies of the key functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic acid)2500 - 3300Very broad
O-H (Phenol)3200 - 3600Broad
C=O (Carboxylic acid)1700 - 1725Strong, sharp
C=C (Aromatic)1500 - 1600Medium to weak
C-O (Carboxylic acid/Phenol)1200 - 1300Strong

Proposed Synthetic Pathway

While no direct synthesis of this compound is readily available in the literature, a plausible retro-synthetic analysis suggests a viable route starting from commercially available precursors. The following proposed synthesis is based on well-established organic reactions.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product 7-methoxy-2-tetralone 7-Methoxy-2-tetralone Reformatsky_adduct Reformatsky Adduct 7-methoxy-2-tetralone->Reformatsky_adduct 1. BrCH₂CO₂Et, Zn 2. H₃O⁺ Dehydrated_ester Dehydrated Ester Reformatsky_adduct->Dehydrated_ester Acid catalyst, Heat Reduced_ester Reduced Ester Dehydrated_ester->Reduced_ester H₂, Pd/C Final_Product This compound Reduced_ester->Final_Product 1. LiOH, H₂O/THF 2. HBr (aq)

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology
  • Reformatsky Reaction: 7-Methoxy-2-tetralone is reacted with ethyl bromoacetate in the presence of activated zinc to form the corresponding β-hydroxy ester (Reformatsky adduct).

  • Dehydration: The resulting adduct is then subjected to acid-catalyzed dehydration to yield the α,β-unsaturated ester.

  • Reduction: The double bond and the aromatic ring are catalytically hydrogenated using hydrogen gas and a palladium on carbon catalyst to give the saturated ester.

  • Hydrolysis and Demethylation: The ester is first hydrolyzed to the carboxylic acid using a base such as lithium hydroxide. Subsequent treatment with a strong acid like hydrobromic acid will cleave the methyl ether to afford the final product, this compound.

This proposed pathway offers a logical and experimentally feasible approach to synthesize the target molecule, allowing for the acquisition of empirical data to validate the predicted spectroscopic characteristics.

Comparison with Structural Alternatives

The primary structural alternatives to consider would involve the different positional isomers of the hydroxyl and carboxylic acid groups on the tetralin core. The predicted spectroscopic data provides a clear basis for distinguishing the target molecule from these alternatives. For instance, the substitution pattern on the aromatic ring in the ¹H NMR spectrum (a doublet, a doublet of doublets, and a doublet) is characteristic of a 1,2,4-trisubstituted benzene ring, which is consistent with the proposed structure. Any other arrangement of the hydroxyl group would result in a different splitting pattern. Similarly, the position of the carboxylic acid group on the aliphatic ring will significantly influence the chemical shifts and multiplicities of the aliphatic protons.

Conclusion and Future Work

This guide establishes a strong foundation for the structural confirmation of this compound. The provided chemical identifiers, predicted spectroscopic data, and a plausible synthetic route offer a comprehensive toolkit for researchers. The definitive confirmation of this structure will ultimately rely on the experimental acquisition of spectroscopic and, ideally, single-crystal X-ray diffraction data. The proposed synthesis provides a clear path to obtaining the necessary quantities of the compound for such analyses. It is recommended that any future work involving this compound includes a thorough experimental characterization to validate the theoretical data presented herein and contribute to the public body of scientific knowledge.

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the selectivity of a novel compound is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. While direct biological activity for this specific molecule is not extensively documented in publicly available literature, its structural similarity to known allosteric modulators of the human dopamine transporter (DAT) provides a logical starting point for investigation.[1] This guide will, therefore, hypothesize DAT as the primary target and outline a rigorous experimental workflow to assess its selectivity against other key monoamine transporters and receptors.

The principles and methodologies detailed herein are designed to be a self-validating system, ensuring that the generated data is robust, reproducible, and provides clear, actionable insights into the compound's pharmacological profile.

The Imperative of Selectivity Profiling

In the realm of neuropharmacology, achieving target selectivity is a critical determinant of therapeutic efficacy and safety. Off-target interactions can lead to undesirable side effects, diminished potency, and a complex pharmacological profile that can hinder clinical development. Allosteric modulators, which bind to a site on a receptor or transporter distinct from the primary (orthosteric) site, offer the potential for greater selectivity and a more nuanced modulation of target function.[2][3] However, the potential for cross-reactivity with structurally related proteins remains a significant consideration.

This guide will focus on a comparative analysis of this compound's activity at the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), as these are the most closely related and functionally significant potential off-targets.

Experimental Workflow for Cross-Reactivity Assessment

The following experimental plan provides a step-by-step approach to thoroughly characterize the selectivity profile of this compound.

experimental_workflow cluster_0 Phase 1: Primary Target Engagement & Affinity cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Functional Activity & Potency cluster_3 Phase 4: Data Analysis & Selectivity Index Calculation a Radioligand Binding Assay (Primary Target: DAT) b Determine Ki for This compound a->b c Radioligand Binding Assays (Off-Targets: SERT, NET) b->c If significant binding to DAT is observed d Determine Ki at SERT and NET c->d e In Vitro Uptake Assays (DAT, SERT, NET) d->e Proceed to functional assays f Determine IC50/EC50 and Emax e->f g Compare Ki and IC50/EC50 values f->g h Calculate Selectivity Indices (e.g., Ki(SERT)/Ki(DAT)) g->h

Figure 1: A stepwise experimental workflow for assessing the cross-reactivity of a novel compound.

Methodologies and Rationale

Part 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters.

Rationale: Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a compound and its target protein. By using a radiolabeled ligand with known high affinity for the target, we can measure the ability of our test compound to displace it, thereby determining its own binding affinity.

Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET). Prepare crude membrane fractions from these cells.

  • Assay Conditions:

    • For hDAT: Use [³H]WIN 35,428 as the radioligand and GBR 12909 as the non-specific binding control.

    • For hSERT: Use [³H]Citalopram as the radioligand and fluoxetine as the non-specific binding control.

    • For hNET: Use [³H]Nisoxetine as the radioligand and desipramine as the non-specific binding control.

  • Competition Binding: Incubate the respective membrane preparations with a fixed concentration of the radioligand and a range of concentrations of this compound.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Part 2: In Vitro Functional Uptake Assays

Objective: To assess the functional effect (inhibition or potentiation) of this compound on the activity of DAT, SERT, and NET.

Rationale: While binding assays confirm interaction, they do not reveal the functional consequence. Functional uptake assays measure the ability of the transporter to internalize its substrate (dopamine, serotonin, or norepinephrine). This allows us to determine if the compound acts as an inhibitor or a modulator of transporter function and to quantify its potency (IC50 or EC50).

Protocol:

  • Cell Culture: Use the same hDAT, hSERT, and hNET expressing cell lines as in the binding assays.

  • Uptake Experiment:

    • Pre-incubate the cells with varying concentrations of this compound or a reference compound (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

    • Initiate the uptake reaction by adding a mixture of unlabeled and radiolabeled substrate ([³H]dopamine for hDAT, [³H]serotonin for hSERT, or [³H]norepinephrine for hNET).

    • Terminate the uptake after a short incubation period by washing with ice-cold buffer.

  • Detection: Lyse the cells and quantify the amount of internalized radiolabeled substrate using liquid scintillation counting.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax values.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data that could be generated from the described experiments. This data is for illustrative purposes to demonstrate how to compare and interpret the results.

Table 1: Comparative Binding Affinities (Ki) of this compound

CompoundhDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)
This compound50>10,000>10,000
Cocaine (Reference)200300400

Table 2: Comparative Functional Potencies (IC50) of this compound

CompoundhDAT IC50 (nM)hSERT IC50 (nM)hNET IC50 (nM)
This compound150>10,000>10,000
Cocaine (Reference)250350450

Interpretation and Selectivity Index

Based on the hypothetical data, this compound demonstrates a high affinity and functional potency for the dopamine transporter. In contrast, it shows negligible binding and functional activity at the serotonin and norepinephrine transporters at concentrations up to 10,000 nM.

The selectivity index can be calculated as the ratio of the Ki or IC50 value for the off-target to the Ki or IC50 value for the primary target.

  • SERT/DAT Selectivity Index (Ki): >10,000 nM / 50 nM = >200-fold

  • NET/DAT Selectivity Index (Ki): >10,000 nM / 50 nM = >200-fold

A selectivity index greater than 100-fold is generally considered to indicate a highly selective compound.

selectivity_profile cluster_0 cluster_1 cluster_2 Compound Test Compound DAT DAT Compound->DAT High Affinity (Ki = 50 nM) SERT SERT Compound->SERT Low Affinity (Ki > 10,000 nM) NET NET Compound->NET Low Affinity (Ki > 10,000 nM)

Figure 2: A conceptual diagram illustrating the high selectivity of the test compound for DAT over SERT and NET based on hypothetical data.

Conclusion for the Researcher

This guide provides a robust framework for assessing the cross-reactivity of this compound. By systematically evaluating its binding affinity and functional potency at the primary hypothesized target (DAT) and key off-targets (SERT and NET), researchers can generate a comprehensive selectivity profile. The hypothetical data presented herein illustrates a compound with high selectivity for the dopamine transporter, a desirable characteristic for a potential therapeutic agent. This structured approach, grounded in established pharmacological methods, will enable drug development professionals to make informed decisions about the progression of this and other novel chemical entities.

References

A Senior Application Scientist's Guide to the Enantiomeric Separation of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of strategic approaches for the enantiomeric separation of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key chiral intermediate in the synthesis of various bioactive molecules. We will explore both chromatographic and classical resolution techniques, offering field-proven insights and actionable protocols to guide researchers in this critical analytical challenge.

The Analyte: this compound

Before delving into separation methodologies, a fundamental understanding of the target molecule's physicochemical properties is essential for methodical and successful method development.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Predicted pKa 4.0 ± 0.20[1]
Structure
Key Structural Features A carboxylic acid group, a secondary alcohol, and a tetralin core.
Predicted UV λmax ~272 nmInferred from[2]

The presence of a carboxylic acid moiety (pKa ~4.0) dictates that the compound's charge state is pH-dependent, a critical consideration for ion-exchange chromatography and diastereomeric salt formation. The aromatic ring provides a chromophore for UV detection, with an estimated maximum absorbance around 272 nm, based on the structurally similar 7-hydroxy-2-tetralol[2].

Comparative Analysis of Separation Strategies

Two primary strategies are viable for the resolution of racemic this compound: direct enantioseparation via chiral chromatography (HPLC and SFC) and classical resolution through diastereomeric salt crystallization. The choice between these methods often depends on the scale of the separation, the required purity, and the available instrumentation.

Strategy 1: Chiral Chromatography - A High-Resolution Approach

Chiral chromatography offers a powerful and direct method for both analytical and preparative-scale enantiomeric separation. The selection of the chiral stationary phase (CSP) is the most critical parameter for achieving a successful separation.

Chiral HPLC is a versatile and widely adopted technique for enantioseparation. Based on the structure of our target molecule, several classes of CSPs are predicted to be effective.

  • Cyclodextrin-Based CSPs : These phases, particularly β-cyclodextrin derivatives, are well-suited for separating molecules with aromatic rings that can fit into the hydrophobic cavity of the cyclodextrin macrocycle. For a structurally related compound, 7-hydroxy-2-tetralol, a Cyclobond I 2000 column (a β-cyclodextrin-based CSP) has been successfully employed[2]. This strongly suggests its potential applicability to our target carboxylic acid.

  • Macrocyclic Glycopeptide-Based CSPs : Columns such as Chirobiotic™ T, V, and R, which are based on teicoplanin, vancomycin, and ristocetin respectively, offer a broad range of selectivities. They possess multiple chiral centers and functional groups capable of various interactions, including hydrogen bonding, ionic interactions, and π-π stacking. These CSPs are known to be effective for the separation of chiral carboxylic acids[3].

  • Polysaccharide-Based CSPs : Derivatized cellulose and amylose columns are workhorses in chiral separations due to their broad applicability[4]. The carbamate derivatives on these phases provide a combination of steric hindrance and dipole-dipole interactions that can effectively resolve a wide array of racemates.

Proposed HPLC Screening Conditions:

CSPMobile PhaseFlow RateDetectionRationale
Cyclobond I 2000 Acetonitrile / 0.1% Triethylammonium acetate (TEAA) buffer (pH 4.0) (e.g., 10:90 v/v)1.0 mL/minUV at 272 nmBased on successful separation of the analogous 7-hydroxy-2-tetralol[2]. The acidic mobile phase will suppress the ionization of the carboxylic acid, promoting interaction with the CSP.
Chirobiotic T Methanol / Acetic Acid / Triethylamine (e.g., 100:0.1:0.1 v/v/v)1.0 mL/minUV at 272 nmA polar ionic mode mobile phase, which is effective for separating acidic compounds on this type of CSP[3].
Chiralpak AD-H Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)1.0 mL/minUV at 272 nmA standard normal phase condition for polysaccharide CSPs. TFA is added to improve peak shape for acidic analytes[4].

SFC has emerged as a green and efficient alternative to normal-phase HPLC for chiral separations. It offers faster analysis times and reduced solvent consumption. For acidic compounds, anion-exchange type CSPs have shown excellent performance in SFC.

  • Anion-Exchange CSPs : CHIRALPAK® QN-AX and QD-AX, based on quinine and quinidine derivatives, are specifically designed for the enantioseparation of acidic compounds. The separation mechanism involves ion-exchange between the protonated chiral selector and the deprotonated carboxylic acid analyte[2][5].

Proposed SFC Screening Conditions:

CSPMobile PhaseFlow RateBack PressureDetectionRationale
CHIRALPAK QN-AX CO₂ / Methanol with 0.5% Formic Acid (e.g., 80:20 v/v)3.0 mL/min150 barUV at 272 nmThe acidic additive ensures the analyte is in a suitable ionic state for interaction with the weak anion-exchange CSP[2][6].

Experimental Workflow for Chiral Chromatographic Method Development

Caption: Workflow for Chiral HPLC/SFC Method Development.

Strategy 2: Diastereomeric Salt Crystallization - A Classical Approach

This traditional method remains a highly effective and scalable technique for resolving chiral carboxylic acids. The principle lies in the reaction of the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization[7].

Selection of a Chiral Resolving Agent:

The choice of the chiral resolving agent is crucial. Commonly used chiral amines for the resolution of carboxylic acids include:

  • (R)-(+)-α-Methylbenzylamine

  • (S)-(-)-α-Methylbenzylamine

  • Cinchonidine

  • Brucine

For a bicyclic carboxylic acid like our target, a rigid and sterically demanding resolving agent can often lead to more distinct solubility differences between the diastereomeric salts. (S)-phenylethylamine is a good starting point for investigation[4].

The Crystallization Process:

The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize out of the solution. The choice of solvent is critical and often determined empirically. A solvent system that provides moderate solubility for both diastereomeric salts is ideal.

Workflow for Diastereomeric Salt Crystallization

Caption: General Workflow for Resolution by Diastereomeric Salt Crystallization.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Preparation of Mobile Phases:

    • Mobile Phase A (Cyclodextrin): Prepare a 0.1% (v/v) solution of triethylammonium acetate (TEAA) in water and adjust the pH to 4.0 with acetic acid. Mix with acetonitrile in the desired ratio (e.g., 90:10 buffer:acetonitrile).

    • Mobile Phase B (Macrocyclic Glycopeptide): Mix methanol, acetic acid, and triethylamine in a ratio of 100:0.1:0.1 (v/v/v).

    • Mobile Phase C (Polysaccharide): Mix HPLC-grade hexane, 2-propanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).

  • Sample Preparation: Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Columns: Cyclobond I 2000 (250 x 4.6 mm, 5 µm), Chirobiotic T (250 x 4.6 mm, 5 µm), Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 272 nm.

    • Injection Volume: 10 µL.

  • Screening and Optimization:

    • Inject the sample onto each column with its corresponding mobile phase.

    • If partial or no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of organic modifier to aqueous/non-polar phase, try different organic modifiers like ethanol).

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation: In a flask, dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture thereof) with gentle heating.

  • Addition of Resolving Agent: In a separate container, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in a minimum amount of the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiopure Acid: Suspend the collected crystals in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylic acid and form the water-soluble salt of the chiral amine.

  • Extraction: Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Analysis: Determine the enantiomeric excess of the recovered acid using the developed chiral HPLC or SFC method.

Conclusion and Recommendations

The enantiomeric separation of this compound is a critical step in its utilization for pharmaceutical research and development. This guide has outlined two robust strategies to achieve this separation.

  • For analytical-scale separation and purity control , chiral HPLC and SFC are the methods of choice due to their high resolution, speed, and direct nature. We recommend an initial screening approach using cyclodextrin, macrocyclic glycopeptide, and polysaccharide-based CSPs for HPLC, and an anion-exchange CSP for SFC, with the proposed starting conditions.

  • For larger-scale preparative separation , diastereomeric salt crystallization is a cost-effective and scalable alternative. A systematic screening of chiral resolving agents and crystallization solvents is necessary to identify optimal conditions.

By leveraging the principles and protocols detailed in this guide, researchers and drug development professionals can confidently approach the enantiomeric separation of this compound and ensure the stereochemical integrity of their downstream applications.

References

A Comparative Guide to the Synthetic Routes of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the primary synthetic routes for obtaining 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The analysis focuses on two strategic approaches starting from commercially available precursors: 7-methoxy-1-tetralone and 7-methoxy-2-tetralone. Each route is evaluated based on experimental feasibility, potential yield, scalability, and the complexity of the required chemical transformations.

Introduction

This compound and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The tetralin core, coupled with the carboxylic acid and phenol functionalities, provides a versatile scaffold for interacting with biological targets. Consequently, efficient and scalable synthetic access to this molecule is of significant interest to researchers in the pharmaceutical industry. This guide aims to provide an in-depth analysis of the most viable synthetic pathways, offering practical insights for laboratory-scale synthesis and potential scale-up operations.

Route 1: Synthesis via Knoevenagel Condensation of 7-Methoxy-1-tetralone

This synthetic strategy utilizes the commercially available 7-methoxy-1-tetralone as the starting material. The key transformation involves a Knoevenagel condensation to introduce the acetic acid side chain at the C2 position, followed by a series of reductions and a final demethylation step.

Overall Synthetic Pathway

Route_1 start 7-Methoxy-1-tetralone intermediate1 (E)-2-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid start->intermediate1 Glyoxylic acid, K-t-BuOK intermediate2 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid intermediate1->intermediate2 Catalytic Hydrogenation (e.g., H2, Pd/C) final_product This compound intermediate2->final_product Demethylation (BBr3)

Caption: Synthetic pathway starting from 7-Methoxy-1-tetralone.

Experimental Protocols

Step 1: Knoevenagel Condensation

A study on the Knoevenagel condensation of 7-methoxy-1-tetralone with glyoxylic acid has been reported, providing a basis for this initial step.[1]

  • Procedure: To a solution of 7-methoxy-1-tetralone (1 equivalent) in tert-butanol, potassium tert-butoxide (catalyst) and glyoxylic acid monohydrate are added. The reaction mixture is heated to achieve the desired conversion to (E)-2-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid.

  • Rationale: The basic conditions facilitated by potassium tert-butoxide deprotonate the α-carbon of the tetralone, which then acts as a nucleophile, attacking the aldehyde of glyoxylic acid. Subsequent dehydration yields the condensed product. Tert-butanol is a suitable solvent for this reaction.

Step 2: Catalytic Hydrogenation

The unsaturated intermediate is then subjected to catalytic hydrogenation to reduce both the exocyclic double bond and the ketone functionality.

  • Procedure: The crude product from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate and subjected to hydrogenation in the presence of a catalyst, typically 5-10% Palladium on carbon (Pd/C), under a hydrogen atmosphere.

  • Rationale: Palladium on carbon is a highly effective catalyst for the reduction of both carbon-carbon double bonds and ketones under hydrogen pressure. This step should proceed with high yield to furnish 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Step 3: Demethylation

The final step involves the cleavage of the methyl ether to yield the desired phenolic compound. Boron tribromide (BBr₃) is a standard and effective reagent for this transformation.[2][3][4][5]

  • Procedure: The methoxy-protected carboxylic acid is dissolved in a dry, inert solvent like dichloromethane (DCM) and cooled to 0°C or below. A solution of BBr₃ in DCM is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with methanol or water, and the product is isolated.

  • Rationale: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The use of a slight excess of BBr₃ is often necessary to ensure complete conversion, especially if other Lewis basic sites are present in the molecule.[3]

Data Summary
StepReactionReagentsTypical YieldPurity
1Knoevenagel CondensationGlyoxylic acid, K-t-BuOK70-85%[1]Good
2Catalytic HydrogenationH₂, Pd/C>90%High
3DemethylationBBr₃80-95%[2][3]High
Pros and Cons
  • Advantages:

    • Starts from a readily available and relatively inexpensive starting material.

    • The Knoevenagel condensation is a well-established reaction.

    • Catalytic hydrogenation is generally a clean and high-yielding process.

    • The final demethylation with BBr₃ is a reliable method.

  • Disadvantages:

    • The Knoevenagel condensation can sometimes lead to side products and may require careful optimization of reaction conditions.

    • The three-step sequence may result in a lower overall yield compared to a more convergent synthesis.

Route 2: Synthesis via α-Carboxylation of 7-Methoxy-2-tetralone

This alternative route begins with 7-methoxy-2-tetralone and aims to introduce the carboxylic acid group directly at the α-position (C2). This would be followed by reduction of the ketone and demethylation.

Overall Synthetic Pathway

Route_2 start 7-Methoxy-2-tetralone intermediate1 7-Methoxy-2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid start->intermediate1 Carboxylation (e.g., Mander's reagent) intermediate2 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid intermediate1->intermediate2 Reduction (e.g., Wolff-Kishner or Clemmensen) final_product This compound intermediate2->final_product Demethylation (BBr3)

Caption: Synthetic pathway starting from 7-Methoxy-2-tetralone.

Experimental Protocols

Step 1: α-Carboxylation

Direct carboxylation of the ketone at the C2 position is a key challenge. A plausible approach involves the use of a strong base to form the enolate, followed by quenching with a carboxylating agent.

  • Proposed Procedure: 7-methoxy-2-tetralone is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78°C) in an inert solvent like tetrahydrofuran (THF). The resulting enolate is then quenched with a carboxylating agent like Mander's reagent (methyl cyanoformate) or by bubbling dry carbon dioxide through the solution followed by an acidic workup.

  • Rationale: LDA is a strong base capable of quantitatively forming the kinetic enolate of the tetralone. Mander's reagent is an effective electrophile for C-acylation of enolates. Alternatively, direct carboxylation with CO₂ can be employed, though it can sometimes be less efficient.

Step 2: Ketone Reduction

The resulting β-keto acid needs to be reduced to the corresponding carboxylic acid. This requires a reduction method that is compatible with the carboxylic acid functionality.

  • Procedure: The β-keto acid can be reduced using methods like the Wolff-Kishner reduction (hydrazine, a strong base like KOH, in a high-boiling solvent like ethylene glycol) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid).

  • Rationale: Both Wolff-Kishner and Clemmensen reductions are classic methods for the deoxygenation of ketones. The choice between them would depend on the stability of the substrate to strongly basic or acidic conditions, respectively.

Step 3: Demethylation

The final demethylation step is identical to that in Route 1.

  • Procedure: The methoxy-protected carboxylic acid is treated with BBr₃ in DCM to afford the final product.[2][3][4][5]

Data Summary
StepReactionReagentsPlausible YieldPurity
1α-CarboxylationLDA, Mander's reagent/CO₂60-80%Moderate to Good
2Ketone ReductionHydrazine, KOH or Zn(Hg), HCl70-90%Good
3DemethylationBBr₃80-95%[2][3]High
Pros and Cons
  • Advantages:

    • Potentially a more convergent approach if the α-carboxylation is efficient.

    • Avoids the introduction and subsequent reduction of a carbon-carbon double bond.

  • Disadvantages:

    • The α-carboxylation step can be challenging to control and may lead to side reactions such as O-carboxylation or multiple carboxylations.

    • The harsh conditions of the Wolff-Kishner or Clemmensen reductions may not be compatible with all substrates and can be difficult to perform on a large scale.

    • 7-methoxy-2-tetralone may be less readily available or more expensive than 7-methoxy-1-tetralone.

Comparative Analysis and Conclusion

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 (from 7-Methoxy-1-tetralone) appears to be the more reliable and well-documented approach. The Knoevenagel condensation is a predictable transformation, and catalytic hydrogenation is a robust and scalable reaction. While it involves an additional hydrogenation step to reduce the double bond, the overall sequence is likely to be more amenable to optimization and scale-up.

Route 2 (from 7-Methoxy-2-tetralone) offers a more direct approach to the carbon skeleton of the target molecule. However, the key α-carboxylation step is less precedented for this specific substrate and may require significant optimization to achieve good yields and selectivity. The subsequent ketone reduction under harsh conditions could also pose challenges.

For researchers seeking a reliable and reproducible synthesis, Route 1 is the recommended starting point . For those interested in exploring more novel and potentially more efficient synthetic strategies, Route 2 presents an interesting, albeit more challenging, alternative .

The choice of synthetic route will ultimately depend on the specific requirements of the project, including the available starting materials, the desired scale of the synthesis, and the level of process development that can be undertaken.

References

A Comparative Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Projecting Performance in Neuromodulatory Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with the potential to modulate key central nervous system targets is a cornerstone of progress. This guide provides a comprehensive comparative analysis of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a compound of interest due to its structural similarities to known dopaminergic and serotonergic ligands. In the absence of direct benchmark studies on this specific molecule, this document synthesizes data from structurally related analogs to project its potential performance and provides detailed experimental protocols for its empirical validation.

Introduction: The Tetralin Scaffold and its Neuromodulatory Potential

The 1,2,3,4-tetrahydronaphthalene (tetralin) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds that interact with dopamine and serotonin receptors. Notably, aminotetralin derivatives such as 7-OH-DPAT have been extensively studied as agonists at serotonin 5-HT1A and dopamine D2/D3 receptors.[1] this compound shares the crucial 7-hydroxy-tetralin moiety but differs significantly at the 2-position, featuring a carboxylic acid group instead of the aminopropyl group characteristic of many well-known ligands. This substitution is expected to profoundly influence its physicochemical properties and receptor interaction profile.

This guide will project the potential bioactivity of this compound by comparing its structure with established dopaminergic and serotonergic agonists. We will delve into the structure-activity relationships (SAR) of related compounds to provide an informed hypothesis on its likely receptor affinities and functional effects. Furthermore, we will provide detailed, field-proven protocols for the in-vitro characterization of this compound, enabling researchers to validate these projections experimentally.

Comparative Analysis: Structure-Activity Relationship and Performance Projections

The biological activity of tetralin-based compounds is exquisitely sensitive to the nature and position of their substituents. The presence of a hydroxyl group at the 7-position in compounds like 7-OH-DPAT is known to be a key determinant for its interaction with dopamine D2 and D3 receptors.[1] However, the substitution of the basic amino group with an acidic carboxylic acid moiety in this compound introduces a significant electronic and steric change.

dot

Caption: Structural comparison of the target compound with key benchmark analogs.

Based on the established SAR of related tetralins, we can project the following performance characteristics for this compound:

  • Receptor Affinity: The presence of the 7-hydroxyl group suggests a potential for interaction with dopamine D2/D3 and serotonin 5-HT1A receptors. However, the replacement of the basic amine with a carboxylic acid will likely alter the binding mode and affinity. The carboxylate may form different hydrogen bonding interactions within the receptor binding pocket compared to the protonated amine of traditional ligands.

  • Functional Activity: The functional consequence of binding (agonist, antagonist, or inverse agonist) is difficult to predict without experimental data. While many aminotetralins are agonists, the acidic nature of the carboxylic acid could lead to a different functional profile. It is plausible that it may act as an antagonist or a partial agonist.

Comparative Data of Structurally Related Compounds

To provide a quantitative context, the following table summarizes the binding affinities (Ki) of well-characterized aminotetralin analogs at human dopamine and serotonin receptors. This data serves as a benchmark against which this compound can be experimentally compared.

CompoundDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Reference
(+)-7-OH-DPATHigh AffinityHigh AffinityModerate Affinity[1]
(-)-7-OH-DPATLower AffinityLower AffinityModerate Affinity[1]
8-OH-DPATLow AffinityLow AffinityHigh Affinity[1]
Pramipexole3.9 - 79.50.5>10,000[2]
Ropinirole29 - 98,70039.8>10,000[2]

Experimental Protocols for Empirical Validation

To empirically determine the pharmacological profile of this compound, a series of in-vitro assays are required. The following protocols are designed to be self-validating and provide a robust framework for characterization.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compound for dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A) receptors.[3][4][5][6]

dot

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare cell membranes expressing the target receptor I1 Incubate membranes, radioligand, and test compound P1->I1 P2 Prepare assay buffer and serial dilutions of test compound P2->I1 S1 Rapidly filter to separate bound and free radioligand I1->S1 S2 Wash filters to remove non-specific binding S1->S2 D1 Quantify radioactivity on filters using scintillation counting S2->D1 D2 Calculate Ki value using the Cheng-Prusoff equation D1->D2

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human dopamine or serotonin receptor subtype of interest (commercially available or prepared in-house).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2-like receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Add cell membranes, radioligand (at a concentration near its Kd), and the appropriate competitor or control to each well. Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The exact time and temperature should be optimized for each receptor-ligand pair.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Functional Assays: Measuring Second Messenger Modulation

To determine whether this compound acts as an agonist, antagonist, or inverse agonist, functional assays that measure downstream signaling are essential.

Example: cAMP Assay for D1/D2-like Receptor Activity

  • Principle: D1-like receptors (D1 and D5) couple to Gs to increase intracellular cyclic AMP (cAMP), while D2-like receptors (D2, D3, and D4) couple to Gi to decrease cAMP levels.[7]

  • Methodology: Utilize a cell line expressing the dopamine receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a direct cAMP measurement kit (e.g., HTRF, ELISA).

    • Culture the cells in a 96-well plate.

    • For agonist testing, treat the cells with varying concentrations of this compound and measure the change in cAMP levels.

    • For antagonist testing, pre-incubate the cells with the test compound before stimulating them with a known dopamine receptor agonist (e.g., dopamine or quinpirole). Measure the inhibition of the agonist-induced cAMP response.

    • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, a comparative analysis based on the well-established structure-activity relationships of related tetralin compounds provides a strong foundation for predicting its potential as a modulator of dopaminergic and serotonergic systems. The presence of the 7-hydroxyl group is a promising feature for receptor interaction, while the carboxylic acid at the 2-position represents a novel modification that warrants thorough investigation.

The detailed experimental protocols provided in this guide offer a clear and robust pathway for the empirical characterization of this compound. By systematically evaluating its binding affinity and functional activity at key CNS receptors, researchers can elucidate its pharmacological profile and determine its potential as a novel tool for neuroscience research or as a lead compound for drug discovery. The synthesis and evaluation of a series of analogs with systematic modifications to the carboxylic acid moiety could further illuminate the SAR and lead to the development of more potent and selective ligands.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. As researchers and scientists, our responsibility is to handle these materials with the utmost care from inception to their final disposition.

The First Principle: Waste Characterization is Paramount

Before any disposal procedure can be initiated, a thorough characterization of the waste is essential. All waste, including this compound and any materials contaminated with it, should be treated as hazardous unless confirmed otherwise.[1] The primary source for this characterization is the Safety Data Sheet (SDS) provided by the manufacturer.

Table 1: Hazard Profile and Handling Precautions (Hypothetical, based on similar compounds)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral)Standard laboratory attire, chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[3]
Skin Irritation/CorrosionChemical-resistant gloves, lab coat.[5]
Eye Irritation/DamageSafety glasses with side shields or goggles.[5]
Environmental HazardHandle and dispose of in a manner that prevents release to the environment.

A Step-by-Step Protocol for Disposal

The proper disposal of this compound waste must adhere to local, state, and federal regulations.[3] The following protocol outlines a universally applicable, best-practice approach.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.[6][7]

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., reaction residues, contaminated solvents).

  • Avoid Mixing: Do not mix this carboxylic acid waste with other chemical waste streams, especially bases, strong oxidizing agents, or cyanides, to prevent potentially violent reactions.[5][6]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and spills.[8]

  • Material Compatibility: Use a container made of a material compatible with acidic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[9][10] Avoid metal containers.[10]

  • Secure Closure: The container must have a tightly sealing screw cap.[9] Containers must be kept closed except when adding waste.[8][11]

  • Proper Labeling: All waste containers must be accurately and clearly labeled.[6] The label should include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Corrosive," "Irritant").[6]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[4][6]

  • Location: The SAA should be located at or near the point of generation and under the control of laboratory personnel.[12]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[1][11]

  • Segregation in Storage: Ensure that the container with this compound waste is stored separately from incompatible chemicals.[11]

Step 4: Arranging for Disposal

Laboratory personnel are not authorized to transport hazardous waste.[11] Disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Request Pickup: Once the waste container is full, or within the time limits specified by your institution (often 90 days), submit a waste pickup request to your EHS office.[10][11]

  • Provide Information: Accurately complete all required information on the waste pickup form, including the chemical composition and hazards.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Generation of this compound waste characterize Characterize waste (Consult SDS or treat as hazardous) start->characterize segregate Segregate into a dedicated, compatible container characterize->segregate label_waste Label container with: - 'Hazardous Waste' - Full chemical name - Hazards and date segregate->label_waste store Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store request_pickup Request pickup from Environmental Health & Safety (EHS) store->request_pickup disposal Professional disposal by a licensed contractor request_pickup->disposal

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and contain the spill to the best of your ability without taking unnecessary risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult Emergency Procedures: Follow your institution's established emergency procedures.

  • Don PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE.

  • Containment and Cleanup: For a small spill of solid material, carefully sweep it up and place it in the designated hazardous waste container.[5] For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is a non-negotiable aspect of professional scientific conduct.

References

A Researcher's Guide to the Safe Handling of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 31846-36-3) in a laboratory setting.[1] The following protocols are designed to ensure the well-being of laboratory personnel and to maintain the integrity of experimental work.

Hazard Assessment: A Structural Analysis
  • Hazard Identification : Based on its functional groups, this compound is anticipated to be a solid irritant. The GHS pictograms associated with this chemical indicate it is an irritant (GHS07).

    • Carboxylic Acid Group : Organic acids are known to be corrosive and can cause burns to the skin and eyes upon contact.[2][3]

    • Phenolic Group : Phenolic compounds can be toxic and are readily absorbed through the skin.[4] Phenol itself can cause severe burns, has an anesthetic effect that may delay the sensation of pain, and can lead to systemic toxicity affecting the central nervous system, liver, and kidneys.[4][5][6] Repeated or prolonged exposure can have serious chronic effects.[5][6]

    • Solid Form : As a solid, the compound may form dust, which can be harmful if inhaled, potentially causing respiratory irritation.[7][8]

Engineering Controls: The First Line of Defense

Primary exposure controls are essential to minimize risk.

  • Chemical Fume Hood : All work with this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood.[2][5][6] This is crucial for containing potentially harmful dust and vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation to reduce the concentration of any fugitive emissions.[7][9]

  • Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[4][6]

Personal Protective Equipment (PPE): A Comprehensive Approach

The appropriate selection and use of PPE are critical for preventing direct contact with the chemical.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses with side shields or chemical splash goggles.[5][7][9]Nitrile gloves (double-gloving recommended).[3][5]Fully buttoned lab coat.[5][9]Not generally required if handled in a fume hood.
Preparing Solutions Chemical splash goggles.[5][6] A face shield should be worn over goggles if there is a significant splash risk.[2]Neoprene or butyl rubber gloves over nitrile gloves.[5]Chemical-resistant apron over a lab coat.[3][5]Not generally required if handled in a fume hood.
Handling Solutions Safety glasses with side shields or chemical splash goggles.[5][7][9]Nitrile gloves.[3]Lab coat.[5][9]Not generally required if handled in a fume hood.
Cleaning Spills Chemical splash goggles and a face shield.Heavy-duty neoprene or butyl rubber gloves.[5]Chemical-resistant apron or suit, depending on the spill size.An organic vapor/particulate respirator (OV/N95) may be necessary for large spills or if ventilation is inadequate.[7]

Note on Glove Selection : Nitrile gloves provide good protection against incidental contact, but for prolonged handling or when preparing concentrated solutions, more robust gloves like neoprene or butyl rubber are recommended.[5][6] Always inspect gloves for tears or holes before use and change them frequently, especially after direct contact with the chemical.[5][6]

Standard Operating Procedure: A Step-by-Step Guide
  • Don PPE : Before handling the chemical, put on the appropriate PPE as outlined in the table above.

  • Work in Fume Hood : Perform all manipulations within a chemical fume hood.

  • Weighing : Carefully weigh the solid compound on a tared weigh boat. Use a spatula to handle the solid and avoid generating dust.

  • Container Labeling : Ensure the receiving vessel is clearly labeled with the chemical name, concentration, date, and your initials.

  • Solvent Addition : Slowly add the solvent to the solid. If diluting an acid, always add the acid to the water slowly to dissipate heat.[3][10]

  • Mixing : Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Keep the container capped or covered to the extent possible to prevent the release of vapors.

  • Decontamination : Clean any contaminated surfaces and equipment.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][10]

Emergency Procedures: Be Prepared
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.

  • Eye Contact : Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, give them 1-2 glasses of water or milk to drink.[4] Seek immediate medical attention.

  • Spills : For small spills (less than 50 ml), absorb the material with an inert absorbent like vermiculite or sand.[6] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6]

Disposal Plan: Responsible Waste Management
  • Waste Segregation : Do not dispose of this compound down the drain.[8] Collect all waste containing this chemical in a dedicated, labeled hazardous waste container.[8]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[8]

  • Disposal Route : Arrange for the disposal of the hazardous waste through your institution's approved waste management program.[8]

Visual Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.